Amino-PEG4-bis-PEG3-propargyl
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C42H76N4O17 |
|---|---|
Peso molecular |
909.1 g/mol |
Nombre IUPAC |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-oxo-3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]propoxy]propan-2-yl]propanamide |
InChI |
InChI=1S/C42H76N4O17/c1-3-11-50-19-25-56-31-35-60-29-23-54-17-9-44-40(47)5-14-62-37-39(46-42(49)7-13-52-21-27-58-33-34-59-28-22-53-16-8-43)38-63-15-6-41(48)45-10-18-55-24-30-61-36-32-57-26-20-51-12-4-2/h1-2,39H,5-38,43H2,(H,44,47)(H,45,48)(H,46,49) |
Clave InChI |
FPYSRSQCUQNZCB-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCC#C)NC(=O)CCOCCOCCOCCOCCN |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Amino-PEG4-bis-PEG3-propargyl: A Trifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Amino-PEG4-bis-PEG3-propargyl is a sophisticated, heterotrifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications. Its unique architecture, featuring a primary amine and two terminal propargyl groups, offers a versatile platform for the precise assembly of complex biomolecular conjugates, most notably in the development of Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols.
Core Concepts and Applications
At its core, this compound is a branched PEG linker that serves as a molecular bridge.[1] The primary amine (-NH2) at the terminus of the four-unit PEG chain provides a reactive handle for conjugation to biomolecules, typically to the lysine (B10760008) residues or carboxyl groups of antibodies. The two propargyl groups, each at the end of a three-unit PEG chain, are ready for highly efficient and specific "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with molecules bearing an azide (B81097) group.[2]
The incorporation of PEG chains is not merely for spacing; it imparts several beneficial properties to the resulting conjugate. The hydrophilic nature of PEG can enhance the aqueous solubility and stability of the conjugate, which is particularly advantageous when working with hydrophobic cytotoxic payloads.[3][4][] This can help to prevent aggregation and improve the pharmacokinetic profile of the ADC, potentially leading to a longer circulation half-life and increased accumulation in target tissues.[2][3][6] The branched nature of this linker also allows for the attachment of two payload molecules per linker, offering a strategy to increase the drug-to-antibody ratio (DAR) in a controlled manner.[3]
The primary application of this compound is in the synthesis of ADCs. In this context, the linker connects a monoclonal antibody to one or two cytotoxic drug molecules. The workflow typically involves a two-step process: first, the linker is attached to the antibody via its amine group, and second, the alkyne-functionalized linker on the antibody is conjugated to an azide-modified cytotoxic payload.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and related compounds is presented in the table below. It is important to note that while specific data for this exact molecule may be limited, the properties of similar PEG linkers provide a reliable reference.
| Property | Value | Source(s) |
| Molecular Formula | C42H76N4O17 | |
| Molecular Weight | 909.07 g/mol | |
| Purity | Typically >95% (as specified by supplier) | [7] |
| Solubility | Soluble in water, DMSO, DCM, DMF | [8] |
| Storage Conditions | -20°C, protect from light | [8] |
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound in the synthesis of an Antibody-Drug Conjugate. These protocols are based on established methods for similar PEG linkers and should be optimized for specific antibodies and payloads.
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the attachment of the linker to the lysine residues of a monoclonal antibody via the linker's primary amine, using a pre-activated N-hydroxysuccinimide (NHS) ester of the antibody's carboxyl groups.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in PBS, pH 7.4.
-
Activation of Antibody: While stirring, add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the antibody solution. Incubate for 15-30 minutes at room temperature.
-
Linker Conjugation: Dissolve this compound in DMF or DMSO to a concentration of 10-20 mM. Add a 10- to 20-fold molar excess of the linker solution to the activated antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v). Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the antibody-linker conjugate using a pre-equilibrated SEC column to remove excess linker and other small molecules. Monitor the elution at 280 nm and collect the fractions containing the antibody conjugate.
-
Characterization: Determine the concentration of the purified antibody-linker conjugate using a spectrophotometer. The degree of linker incorporation can be assessed by methods such as MALDI-TOF mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "clicking" of an azide-modified cytotoxic payload onto the propargyl groups of the antibody-linker conjugate.
Materials:
-
Purified antibody-linker conjugate from Protocol 1
-
Azide-functionalized cytotoxic payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
A suitable copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Sodium ascorbate (B8700270)
-
Reaction buffer (e.g., PBS, pH 7.0-7.4)
-
Anhydrous DMSO
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-functionalized payload in DMSO to a stock concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of the copper ligand in water or DMSO.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction tube, add the purified antibody-linker conjugate to the reaction buffer.
-
Add the azide-payload solution to the desired molar excess (e.g., 5-10 fold excess per propargyl group).
-
Add the copper ligand to a final concentration of 5-fold molar excess over CuSO4.
-
Add CuSO4 to a final concentration of 0.5-1 mM.
-
-
Initiation of Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the click reaction.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The reaction progress can be monitored by techniques such as Hydrophobic Interaction Chromatography (HIC) to determine the DAR.
-
Purification: Purify the final ADC using SEC or another suitable chromatography method to remove unreacted payload, copper catalyst, and other reagents.
-
Final Characterization: Characterize the final ADC for DAR, purity, aggregation, and in vitro potency.
Visualizing the Workflow and Signaling Pathway
To better understand the role of this compound, the following diagrams illustrate the experimental workflow for ADC synthesis and the general mechanism of action of the resulting ADC.
References
- 1. labshake.com [labshake.com]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. labinsights.nl [labinsights.nl]
- 6. benchchem.com [benchchem.com]
- 7. N-(Amino-PEG4)-N-bis(PEG4-propargyl) HCl salt | BroadPharm [broadpharm.com]
- 8. Propargyl-PEG4-amine, 1013921-36-2 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to Amino-PEG4-bis-PEG3-propargyl: A Heterotrifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterotrifunctional linker, Amino-PEG4-bis-PEG3-propargyl. It is designed to furnish researchers, scientists, and drug development professionals with the essential information required for its effective application in the synthesis of complex bioconjugates, particularly Antibody-Drug Conjugates (ADCs).
Core Structure and Properties
This compound is a versatile molecule featuring a primary amine, a polyethylene (B3416737) glycol (PEG) spacer, and two terminal propargyl groups. The primary amine allows for covalent attachment to proteins, such as monoclonal antibodies, through reactions with accessible amino acid residues like lysine (B10760008). The two propargyl groups serve as handles for the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction, enabling the attachment of azide-modified molecules. The PEG spacer enhances solubility and reduces steric hindrance of the final conjugate.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₄₂H₇₆N₄O₁₇ | [1] |
| Molecular Weight | 909.07 g/mol | [1][2] |
| CAS Number | 2882973-26-2 | [1] |
| Appearance | Solid or oil | [3] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | |
| Storage | Store at -20°C, protected from light | [3] |
Applications in Drug Development
The primary application of this compound is in the construction of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. This linker facilitates the covalent attachment of the cytotoxic payload to the antibody.
The "cleavable" nature of this linker is a critical feature for many ADC designs. While the exact cleavage mechanism for this specific molecule is not definitively elucidated in the provided search results, for PEG linkers that are not susceptible to protease or pH-mediated cleavage, hydrolysis of ester bonds within the linker backbone by intracellular esterases is a common release mechanism. This controlled release of the cytotoxic payload within the target cancer cell enhances the therapeutic window by minimizing systemic toxicity.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving this compound in the synthesis of an Antibody-Drug Conjugate.
Conjugation of this compound to an Antibody
This protocol describes the attachment of the linker to a monoclonal antibody (mAb) via the primary amine, targeting accessible lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in an amine-free buffer like PBS, pH 7.4.
-
Linker Activation (optional, for targeting carboxyl groups): For targeting carboxyl groups on the antibody, activate the primary amine of the linker by reacting it with a homobifunctional crosslinker containing an NHS ester.
-
Conjugation to Lysine Residues:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the linker solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted NHS esters (if used) or to react with any remaining active groups. Incubate for 30 minutes at room temperature.
-
Purification: Purify the antibody-linker conjugate using an SEC system to remove excess linker and other small molecules.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Payload Attachment
This protocol details the "clicking" of an azide-modified cytotoxic payload onto the propargyl groups of the antibody-linker conjugate.
Materials:
-
Antibody-linker conjugate from section 3.1
-
Azide-modified cytotoxic payload
-
Copper(II) sulfate (B86663) (CuSO₄)
-
A copper(I)-stabilizing ligand (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine)
-
A reducing agent (e.g., Sodium Ascorbate)
-
Anhydrous DMSO
-
SEC system
Procedure:
-
Payload Preparation: Dissolve the azide-modified cytotoxic payload in anhydrous DMSO to a stock concentration of 10 mM.
-
Reaction Setup:
-
In a reaction vessel, combine the antibody-linker conjugate with the azide-modified payload. A molar excess of the payload is typically used.
-
Add the copper(I)-stabilizing ligand to the mixture.
-
Add CuSO₄ to the reaction.
-
-
Initiation of Click Reaction: Add a freshly prepared solution of the reducing agent (e.g., sodium ascorbate) to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final ADC using an SEC system to remove unreacted payload, copper catalyst, and other reagents.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in the use of this compound.
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: General signaling pathway illustrating the mechanism of action for an ADC.
References
- 1. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. "Esters in ADC linkers: Optimization of stability and lysosomal cleavag" by Kelsey Watts, Brittany Brems et al. [orb.binghamton.edu]
An In-depth Technical Guide to Amino-PEG4-bis-PEG3-propargyl: Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG4-bis-PEG3-propargyl is a heterotrifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications, particularly in the development of Antibody-Drug Conjugates (ADCs). Its unique structure, featuring a primary amine and two terminal propargyl groups, allows for the covalent attachment of multiple molecules with a high degree of control and specificity. The central PEG core, comprising a total of seven ethylene (B1197577) glycol units, enhances the solubility and pharmacokinetic profile of the resulting conjugate, mitigating issues of aggregation and immunogenicity often associated with hydrophobic drug payloads.[]
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound, with a focus on its role in the construction of ADCs.
Core Chemical Properties
This compound is a well-defined molecule with specific physicochemical properties that are critical for its function as a linker in bioconjugation.
| Property | Value | Source(s) |
| Molecular Formula | C₄₂H₇₆N₄O₁₇ | [2] |
| Molecular Weight | 909.07 g/mol | [2] |
| Appearance | Varies (typically a colorless to pale yellow oil or solid) | N/A |
| Solubility | Soluble in a variety of organic solvents such as DMSO, DMF, and dichloromethane.[3] It also exhibits solubility in aqueous solutions.[3] | [3] |
| Purity | Typically >95% (as determined by HPLC and NMR) | N/A |
| Storage | Recommended storage at -20°C for long-term stability. | N/A |
Reactivity and Functional Groups
The utility of this compound stems from its three distinct functional groups:
-
Primary Amine (-NH₂): This group readily reacts with electrophiles such as carboxylic acids (in the presence of activating agents like EDC/NHS), activated esters (e.g., NHS esters), and isothiocyanates to form stable amide or thiourea (B124793) bonds.[4] This functionality is typically used for conjugation to proteins, such as monoclonal antibodies, through their surface-exposed lysine (B10760008) residues.
-
Propargyl Groups (-C≡CH): The two terminal alkyne moieties are designed for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[3][5] This allows for the specific and stable attachment of azide-modified molecules, such as cytotoxic drug payloads.
Key Applications in Drug Development
The primary application of this compound is as a linker in the construction of ADCs. The PEG spacer enhances the solubility and stability of the ADC, prolongs its circulation half-life, and can reduce its immunogenicity.[] The dual propargyl groups offer the potential to attach two drug molecules per linker, thereby increasing the drug-to-antibody ratio (DAR) and potentially enhancing the therapeutic efficacy of the ADC.
Impact of PEGylation on ADC Properties
The inclusion of a PEG linker, such as in this compound, has been shown to significantly improve the physicochemical and pharmacokinetic properties of ADCs.
| Parameter | Effect of PEGylation | Source(s) |
| Hydrophilicity | Increased | [6] |
| Aggregation | Reduced | [][7] |
| Plasma Clearance | Decreased | [6][8] |
| Half-life | Increased | [6] |
| Therapeutic Index | Improved | [2][6] |
| Tolerability | Increased | [8] |
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound in the synthesis of an Antibody-Drug Conjugate.
Protocol 1: Conjugation of this compound to an Antibody via Amine-Reactive Chemistry
This protocol describes the attachment of the linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody against the Reaction Buffer to remove any amine-containing stabilizers.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Linker Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
To the antibody solution, add the this compound stock solution to achieve a 10- to 20-fold molar excess of the linker.
-
If conjugating to carboxyl groups on the antibody, pre-activate the antibody with a 50-fold molar excess of EDC and a 100-fold molar excess of NHS for 15-30 minutes at room temperature before adding the linker.
-
Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-linker conjugate using an SEC column to remove excess linker and quenching reagents.
-
Monitor the elution profile at 280 nm and collect the fractions containing the purified conjugate.
-
-
Characterization:
-
Determine the concentration of the purified conjugate using UV-Vis spectroscopy.
-
Confirm the conjugation and determine the linker-to-antibody ratio using techniques such as mass spectrometry.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Payload Attachment
This protocol describes the "clicking" of an azide-modified cytotoxic drug onto the propargyl groups of the antibody-linker conjugate.
Materials:
-
Purified antibody-linker conjugate from Protocol 1
-
Azide-modified cytotoxic drug
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand (optional, but recommended)
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-modified drug in DMSO to a stock concentration of 10-20 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.
-
If using, prepare a 10-100 mM stock solution of TBTA in DMSO.
-
-
Click Reaction:
-
In a reaction vessel, combine the antibody-linker conjugate with the azide-modified drug (typically a 4-10 fold molar excess per alkyne group).
-
If using a ligand, add the TBTA stock solution to the reaction mixture (final concentration typically 0.1-1 mM).
-
Initiate the reaction by adding the CuSO₄ stock solution (final concentration typically 0.1-1 mM) followed by the freshly prepared sodium ascorbate stock solution (final concentration typically 1-5 mM).
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the final ADC using SEC or another suitable chromatography method to remove unreacted drug, copper catalyst, and other small molecules.
-
-
Characterization:
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC.
-
Visualizations
Experimental Workflow for ADC Synthesis
The following diagram illustrates the two-stage process for synthesizing an Antibody-Drug Conjugate using this compound.
Caption: Workflow for ADC synthesis using this compound.
Logical Relationship of Functional Groups
This diagram shows the reactive ends of the linker and their respective conjugation partners.
Caption: Reactivity of this compound functional groups.
References
- 2. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 4. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide to Amino-PEG4-bis-PEG3-propargyl: A Trifunctional Linker for Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterotrifunctional linker, Amino-PEG4-bis-PEG3-propargyl. This molecule is of significant interest in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a primary amine and two terminal propargyl groups, allows for the precise and efficient attachment of cytotoxic payloads to monoclonal antibodies. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility, stability, and pharmacokinetic profile of the resulting conjugate, which can lead to improved therapeutic outcomes.
Core Properties and Specifications
This compound is a well-defined chemical entity with specific physicochemical properties that are critical for its application in ADC development. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 909.07 g/mol | [1][2] |
| Molecular Formula | C42H76N4O17 | [1][2] |
| Structure | Trifunctional with one primary amine and two terminal propargyl groups | |
| PEG Units | 7 (4 + 3) | |
| Purity | Typically >95% | |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents | |
| Storage | Recommended storage at -20°C |
Role in Antibody-Drug Conjugate (ADC) Development
The strategic design of this compound addresses several key requirements for the successful construction of ADCs. The primary amine serves as a versatile handle for conjugation to a monoclonal antibody. This is typically achieved by forming a stable amide bond with the carboxylic acid groups of glutamic or aspartic acid residues on the antibody, often activated by coupling agents like EDC and NHS. Alternatively, the amine can react with activated esters, such as NHS esters, which can be introduced onto the antibody surface.
The two terminal propargyl groups are specifically designed for the attachment of therapeutic payloads via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This bioorthogonal reaction is highly efficient and specific, allowing for the covalent linkage of azide-modified cytotoxic drugs to the linker under mild, aqueous conditions. The presence of two propargyl groups offers the potential to increase the drug-to-antibody ratio (DAR) in a controlled manner.
The PEG spacer, composed of seven ethylene (B1197577) glycol units, is a critical component that imparts favorable physicochemical properties to the ADC. PEGylation is known to enhance the hydrophilicity of molecules, which can prevent aggregation and improve the solubility of the final conjugate. Furthermore, the PEG chain can shield the ADC from the host's immune system, potentially reducing immunogenicity and prolonging its circulation half-life by increasing its hydrodynamic radius and reducing renal clearance.
Experimental Protocols
The following section provides a generalized, step-by-step protocol for the synthesis of an Antibody-Drug Conjugate using this compound. This protocol is intended as a guideline and should be optimized for the specific antibody and cytotoxic payload being used.
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes the attachment of the linker to the antibody via its primary amine, targeting the carboxylic acid residues on the antibody.
Materials:
-
Monoclonal antibody (mAb) in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., MES buffer, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation: Exchange the antibody into the Reaction Buffer (MES, pH 6.0) to ensure optimal conditions for the EDC/NHS chemistry. Adjust the antibody concentration to 5-10 mg/mL.
-
Linker Preparation: Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Activation of Antibody Carboxyl Groups: Add a 50- to 100-fold molar excess of EDC and NHS to the antibody solution. Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxylic acid groups.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the activated antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody stability. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the antibody-linker conjugate using a SEC system to remove excess linker, EDC, NHS, and quenching reagents. Monitor the elution profile at 280 nm and collect the fractions containing the purified conjugate.
-
Characterization: Characterize the purified conjugate to determine the linker-to-antibody ratio (LAR) using techniques such as mass spectrometry (MS).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Payload Attachment
This protocol outlines the "clicking" of an azide-modified cytotoxic payload onto the propargyl groups of the antibody-linker conjugate.
Materials:
-
Purified antibody-linker conjugate from Protocol 1
-
Azide-modified cytotoxic payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified payload in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare a stock solution of CuSO4 in water (e.g., 20 mM).
-
Prepare a stock solution of the copper ligand in water or DMSO (e.g., 50 mM).
-
Freshly prepare a stock solution of sodium ascorbate (B8700270) in water (e.g., 100 mM).
-
-
Reaction Setup:
-
In a reaction vessel, add the purified antibody-linker conjugate to the Reaction Buffer.
-
Add the azide-modified payload to the reaction mixture. A 3- to 5-fold molar excess of the payload per propargyl group is a common starting point.
-
In a separate tube, pre-mix CuSO4 and the copper ligand in a 1:2 to 1:5 molar ratio to form the copper(I) catalyst complex. Add this complex to the antibody-payload mixture.
-
-
Initiation of Click Reaction: Initiate the CuAAC reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The reaction progress can be monitored by techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Purification: Purify the final Antibody-Drug Conjugate using a SEC system to remove unreacted payload, copper catalyst, and other small molecules.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation. This can be accomplished using UV-Vis spectroscopy, HIC, size-exclusion chromatography, and mass spectrometry.
Visualizing the Workflow and Mechanism
To better illustrate the processes described, the following diagrams, generated using the DOT language, depict the experimental workflow for ADC synthesis and the general signaling pathway of an ADC.
Caption: Experimental workflow for ADC synthesis.
Caption: General signaling pathway of an ADC.
References
Synthesis of Amino-PEG4-bis-PEG3-propargyl: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and application of Amino-PEG4-bis-PEG3-propargyl, a heterotrifunctional linker crucial in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications. Its unique structure features a primary amine (-NH2) at the terminus of a PEG4 chain and two propargyl (-C≡CH) groups at the termini of two separate PEG3 chains. This arrangement allows for sequential or orthogonal conjugation strategies, making it a valuable tool in constructing complex biomolecules. The primary amine can be readily conjugated to molecules containing carboxylic acids or activated esters (e.g., NHS esters), while the two propargyl groups are available for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the attachment of molecules bearing azide (B81097) groups.
The branched nature of this linker, with its two propargyl groups, theoretically allows for the attachment of two molecules of interest, potentially increasing the drug-to-antibody ratio (DAR) in ADCs. The PEG spacer enhances the solubility and stability of the resulting conjugate and reduces steric hindrance.
Proposed Synthesis of this compound
While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not detailed in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of heterobifunctional and branched PEG derivatives.[1] A common strategy involves the use of a branching core, followed by the differential functionalization of the PEG arms.
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are representative protocols for key steps in the proposed synthesis. These are generalized procedures and may require optimization.
Protocol 2.1.1: Propargylation of Dihydroxyl-PEG Intermediate
This protocol describes the introduction of the propargyl groups onto the two free hydroxyl termini of a protected branched PEG intermediate.
Materials:
-
Protected branched PEG-triol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide, 80% solution in toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
The protected branched PEG-triol is dissolved in anhydrous THF under an inert atmosphere (e.g., argon).
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium hydride (2.5 equivalents per hydroxyl group) is added portion-wise.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is cooled back to 0 °C, and propargyl bromide (3 equivalents per hydroxyl group) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl at 0 °C.
-
The mixture is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the bis-propargyl intermediate.
Protocol 2.1.2: Deprotection and Amination
This protocol outlines the deprotection of the remaining hydroxyl group, followed by its conversion to a primary amine.
Materials:
-
Bis-propargyl intermediate with a protecting group (e.g., trityl)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (NaN3)
-
Triphenylphosphine (B44618) (PPh3)
-
Ammonia (B1221849) (7 N in methanol)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Deprotection: The protected bis-propargyl intermediate is dissolved in DCM, and a solution of TFA in DCM is added. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified.
-
Activation: The resulting hydroxyl-PEG4-bis-PEG3-propargyl is dissolved in anhydrous DCM and cooled to 0 °C. Triethylamine (1.5 equivalents) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents). The reaction is stirred at 0 °C for 2 hours. The reaction mixture is washed with cold water and brine, dried over Na2SO4, and concentrated to yield the mesylated intermediate.
-
Azidation and Reduction (Staudinger Reduction): The mesylated intermediate is dissolved in anhydrous DMF, and sodium azide (3 equivalents) is added. The mixture is heated to 60-70 °C and stirred overnight. After cooling, the mixture is diluted with water and extracted with DCM. The organic layer is dried and concentrated. The crude azide intermediate is then dissolved in THF, and an aqueous solution of triphenylphosphine is added. The reaction is stirred at room temperature until the azide is fully reduced to the amine. The final product is purified by precipitation in cold diethyl ether or by chromatography.
-
Alternative Amination: The mesylated intermediate can be reacted with a concentrated solution of ammonia in methanol (B129727) under pressure and heat to directly yield the amino product.
Characterization Data
The successful synthesis of this compound would be confirmed by a combination of analytical techniques.
| Parameter | Expected Result |
| Appearance | Colorless to pale yellow oil or waxy solid. |
| ¹H NMR | - Characteristic peaks for the PEG backbone (approx. 3.6 ppm).- Peaks corresponding to the propargyl group: alkyne proton (-C≡CH) around 2.4 ppm and methylene (B1212753) protons (-CH2-C≡CH) around 4.2 ppm.- Peaks corresponding to the amino-PEG arm. |
| Mass Spectrometry | The observed mass should correspond to the calculated molecular weight of the product. A distribution of peaks corresponding to the PEG polydispersity may be observed. |
| Purity (by HPLC) | ≥ 95% |
Application in Antibody-Drug Conjugate (ADC) Synthesis
This compound is primarily used as a linker in the construction of ADCs. The workflow involves two main steps: conjugation of the linker to the antibody and subsequent attachment of the drug payload.
Caption: General workflow for ADC synthesis using this compound.
Experimental Protocol: Two-Step ADC Synthesis
This protocol describes the conjugation of the linker to an antibody via its amine group (targeting surface-exposed lysines after activation or using a bifunctional crosslinker) and the subsequent attachment of an azide-functionalized payload via CuAAC.
Materials:
-
Purified monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Activation reagents (e.g., EDC, Sulfo-NHS) or a pre-activated NHS ester of the linker
-
Azide-functionalized drug payload
-
Copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate)
-
Copper ligand (e.g., THPTA)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
Step 1: Antibody-Linker Conjugation
-
Antibody Preparation: The antibody is prepared at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Activation (if necessary): If conjugating to carboxyl groups on the antibody, EDC and Sulfo-NHS are added to the antibody solution to activate the carboxylates.
-
Conjugation: A 10- to 20-fold molar excess of this compound is added to the activated antibody solution. The reaction is incubated for 1-2 hours at room temperature.
-
Quenching: The reaction is stopped by adding the quenching buffer to consume any unreacted activated esters.
-
Purification: The antibody-linker conjugate is purified using SEC to remove excess linker and reagents.
Step 2: Payload Attachment (CuAAC)
-
Reaction Mixture Preparation: The purified antibody-linker conjugate is placed in a reaction vessel. The azide-functionalized drug payload (typically in DMSO) is added, followed by the copper ligand and the copper(I) source with a reducing agent.
-
Incubation: The reaction is incubated for 1-4 hours at room temperature, protected from light.
-
Purification: The final ADC is purified using SEC or another suitable chromatography method to remove the unreacted drug payload and catalyst components.
Conclusion
This compound is a sophisticated and versatile heterotrifunctional linker that enables the construction of complex bioconjugates with a high degree of control. Its branched structure allows for the attachment of multiple payloads, which is particularly advantageous in the development of ADCs with high drug-to-antibody ratios. The synthetic and application protocols provided in this guide, while based on established chemical principles, offer a solid foundation for researchers and drug developers working in the field of bioconjugation. Further optimization of these protocols will be necessary for specific applications to achieve desired conjugate characteristics.
References
An In-depth Technical Guide to the Amino-PEG4-bis-PEG3-propargyl Trifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Amino-PEG4-bis-PEG3-propargyl trifunctional linker, a specialized chemical tool for advanced bioconjugation applications. This document details its core properties, mechanism of action, and experimental protocols for its use, particularly in the development of antibody-drug conjugates (ADCs).
Core Concepts: Structure and Functionality
The this compound linker is a heterotrifunctional molecule designed for the precise assembly of complex biomolecular architectures. Its structure comprises three key components:
-
Primary Amine (-NH2): This functional group serves as a reactive handle for conjugation to biomolecules, typically proteins or antibodies. It readily forms stable amide bonds with carboxylic acid groups or activated esters (e.g., N-hydroxysuccinimide [NHS] esters) on the target molecule.
-
Polyethylene Glycol (PEG) Spacers: The linker incorporates a PEG4 and two PEG3 chains. These flexible, hydrophilic spacers are crucial for enhancing the solubility and stability of the resulting conjugate.[1] They also minimize steric hindrance between the conjugated molecules and can reduce the potential for aggregation and immunogenicity.[1]
-
Dual Propargyl Groups (-C≡CH): The two terminal propargyl groups are functionalities for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2] This highly efficient and specific reaction allows for the covalent attachment of two molecules bearing azide (B81097) groups, such as cytotoxic drugs, imaging agents, or other probes.[2]
The trifunctional nature of this linker allows for a modular and controlled approach to bioconjugation, enabling the attachment of two distinct payloads to a single point of conjugation on a biomolecule.
Data Presentation: Physicochemical Properties
The following table summarizes the key quantitative data for the this compound linker.
| Property | Value | Reference |
| Chemical Formula | C42H76N4O17 | [3] |
| Molecular Weight | 909.07 g/mol | [3] |
| CAS Number | 2882973-26-2 | |
| Appearance | Oil or solid | |
| Purity | >95% (typically analyzed by HPLC) | |
| Solubility | Soluble in water, DMSO, DMF, DCM, THF, and acetonitrile | [4][5] |
| Storage Conditions | -20°C, protected from light and moisture | [5] |
Mechanism of Action in Antibody-Drug Conjugates (ADCs)
In the context of ADC development, the this compound linker serves as a critical bridge between a monoclonal antibody (mAb) and its cytotoxic payloads. The general mechanism is a two-step process:
-
Antibody-Linker Conjugation: The primary amine of the linker is covalently attached to the antibody. This is typically achieved by targeting surface-accessible lysine (B10760008) residues or by engineering specific conjugation sites on the antibody.
-
Payload Attachment via Click Chemistry: The two propargyl groups on the antibody-linker conjugate are then used to attach azide-modified cytotoxic drug molecules through the CuAAC reaction. This results in an ADC with a drug-to-antibody ratio (DAR) that can be precisely controlled.
The resulting ADC is designed to circulate in the bloodstream, recognize and bind to a specific antigen on the surface of a cancer cell, and then be internalized by the cell. Once inside, the cytotoxic payload is released, leading to targeted cell death.
Experimental Protocols
The following are detailed methodologies for the key experiments involving the this compound linker. These protocols are general guidelines and may require optimization for specific biomolecules and payloads.
Protocol 1: Conjugation of the Linker to an Antibody via Amine-Reactive Chemistry
This protocol describes the attachment of the linker to an antibody by targeting lysine residues through the formation of an NHS ester intermediate.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
N,N'-Disuccinimidyl carbonate (DSC) or similar NHS-ester activation reagent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography [SEC] column)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in the reaction buffer.
-
Linker Activation (NHS Ester Formation):
-
In a separate reaction vessel, dissolve the this compound linker and a 1.2-fold molar excess of DSC in anhydrous DMF or DMSO.
-
Add a 1.5-fold molar excess of a non-nucleophilic base (e.g., diisopropylethylamine).
-
Stir the reaction at room temperature for 1-2 hours to form the NHS-activated linker.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the NHS-activated linker solution to the antibody solution.
-
Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-linker conjugate using an SEC column to remove the excess linker and quenching reagents.
-
Monitor the elution profile at 280 nm and collect the fractions containing the purified conjugate.
-
-
Characterization:
-
Characterize the purified conjugate to determine the linker-to-antibody ratio (LAR) using techniques such as mass spectrometry (MS) or UV-Vis spectroscopy.
-
References
An In-depth Technical Guide to Branched PEG Linkers for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core features of branched polyethylene (B3416737) glycol (PEG) linkers, their synthesis, and their critical role in advanced drug delivery systems. Particular emphasis is placed on their application in antibody-drug conjugates (ADCs), where their unique architecture offers significant advantages over traditional linear linkers.
Introduction to Branched PEG Linkers
Polyethylene glycol (PEG) has become an indispensable tool in pharmaceutical sciences, primarily used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. PEGylation, the process of attaching PEG chains to a molecule, can enhance solubility, increase stability, and prolong circulation half-life. While linear PEG linkers have been widely used, branched PEG linkers have emerged as a superior alternative for many applications, offering a unique set of properties that address key challenges in drug development.[1]
Branched PEG linkers are characterized by a central core from which multiple PEG arms extend.[] This architecture results in a more compact, globular structure compared to the linear counterparts of similar molecular weight.[3] The number of arms can vary, with 3-arm and 4-arm structures being common.[3] This multi-arm configuration allows for the attachment of a higher payload of therapeutic agents, a feature that is particularly advantageous in the design of ADCs.[3]
Key Features and Advantages of Branched PEG Linkers
The distinct structure of branched PEG linkers imparts several key features that translate into significant advantages in drug delivery applications:
-
Higher Payload Capacity: The multiple arms of a branched PEG linker provide more attachment points for drug molecules. This is especially crucial in ADCs, where a higher drug-to-antibody ratio (DAR) can enhance therapeutic potency.[1][3] Branched linkers enable the conjugation of a higher number of drug molecules without inducing aggregation or compromising the antibody's binding affinity.
-
Improved Hydrophilicity and Solubility: The dense hydrophilic shield created by the multiple PEG arms is highly effective at solubilizing hydrophobic drug payloads.[] This enhanced solubility improves the formulation's stability and bioavailability.
-
Enhanced Pharmacokinetics: The larger hydrodynamic radius of branched PEG conjugates leads to reduced renal clearance and a significantly prolonged circulation half-life in vivo.[4][5] This extended exposure can lead to greater accumulation of the therapeutic agent in the target tissue.
-
Superior Shielding and Reduced Immunogenicity: The globular structure of branched PEGs provides a more effective shield for the conjugated molecule, protecting it from enzymatic degradation and reducing the likelihood of an immune response.[6]
-
Increased Stability: The unique architecture of branched PEG linkers can contribute to the overall stability of the conjugate, preventing aggregation and maintaining its therapeutic efficacy.[7]
Quantitative Data Presentation
The following tables summarize key quantitative data comparing the properties of biomolecules conjugated with linear and branched PEG linkers.
Table 1: Comparison of Hydrodynamic Radius (Rh) for PEGylated Human Serum Albumin (HSA)
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified HSA | - | 3.5 |
| Linear | 5 | 4.2 |
| Linear | 10 | 5.2 |
| Linear | 20 | 6.1 |
| Branched | 20 | 6.4 |
Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[8]
Table 2: In Vivo Half-Life of Affibody-Drug Conjugates with Different PEG Linkers
| Linker Type | PEG Molecular Weight (kDa) | Half-Life (minutes) | Fold Increase vs. No PEG |
| No PEG | - | 19.6 | - |
| Linear | 4 | 49.0 | 2.5 |
| Linear | 10 | 219.5 | 11.2 |
Data adapted from a study on affibody-based drug conjugates.[5]
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of branched PEG linkers, as well as for the determination of the drug-to-antibody ratio in ADCs.
General Protocol for the Synthesis of Branched PEG Linkers via Step-Growth Polymerization
This protocol describes a general method for synthesizing branched PEGs using a step-growth polymerization approach.
Materials:
-
Bifunctional PEG monomers (e.g., PEG-diol)
-
Bifunctional linker (e.g., diisocyanate or diacid chloride)
-
Crosslinking agent (e.g., a trifunctional linker or a multifunctional monomer)
-
Anhydrous organic solvent (e.g., dichloromethane (B109758), tetrahydrofuran)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Synthesis of Bifunctional PEGs: In a reaction vessel under an inert atmosphere, dissolve the bifunctional PEG monomers in the anhydrous organic solvent. Add the bifunctional linker dropwise to the solution while stirring. The reaction is typically carried out at room temperature and allowed to proceed for several hours to form PEGs with two reactive end groups.
-
Polymerization: To the solution of bifunctional PEGs, add the crosslinking agent. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the polymerization process, resulting in the formation of branched PEGs with multiple arms and a central core.
-
Quenching and Precipitation: Once the polymerization is complete, the reaction is quenched by the addition of a suitable reagent (e.g., a small amount of water or alcohol). The branched PEG product is then precipitated by adding the reaction mixture to a non-solvent, such as cold diethyl ether.
-
Collection and Drying: The precipitated branched PEG is collected by filtration and washed with the non-solvent to remove unreacted monomers and byproducts. The final product is dried under vacuum to remove any residual solvent.
Purification of Branched PEG Linkers by Column Chromatography
This protocol outlines a general procedure for the purification of branched PEG derivatives using silica (B1680970) gel column chromatography.
Materials:
-
Crude branched PEG product
-
Silica gel (appropriate for the polarity of the compound)
-
Eluent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethanol/isopropanol in chloroform)[9]
-
Chromatography column
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude branched PEG product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the initial eluent. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., methanol).
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
TLC Analysis: Monitor the separation by spotting the collected fractions onto TLC plates. Develop the TLC plates in an appropriate solvent system and visualize the spots (e.g., using an iodine chamber or a suitable staining agent).
-
Pooling and Concentration: Combine the fractions containing the pure branched PEG product, as determined by TLC analysis. Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
Characterization by Gel Permeation Chromatography (GPC)
GPC is a powerful technique for determining the molecular weight, molecular weight distribution, and polydispersity index (PDI) of polymers.[10]
Instrumentation:
-
GPC system equipped with a pump, injector, a set of GPC columns (e.g., polystyrene-divinylbenzene), and a detector (e.g., refractive index detector).[10]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified branched PEG linker in the GPC mobile phase (e.g., tetrahydrofuran).
-
Calibration: Calibrate the GPC system using a series of narrow molecular weight PEG standards.[10]
-
Analysis: Inject the prepared sample solution into the GPC system.
-
Data Acquisition and Analysis: The GPC software will generate a chromatogram. From the retention time and the calibration curve, the number average molecular weight (Mn), weight average molecular weight (Mw), and PDI (Mw/Mn) of the branched PEG linker can be determined.[10]
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method to determine the DAR of ADCs by separating species based on their hydrophobicity.
Instrumentation:
-
HPLC system with a HIC column.
Procedure:
-
Sample Preparation: Prepare the ADC sample in a high-salt mobile phase to promote hydrophobic interactions with the column.
-
Chromatographic Separation: Inject the sample onto the HIC column. Elute with a decreasing salt gradient. The unconjugated antibody will elute first, followed by the ADC species with increasing DAR, as the addition of the drug-linker moiety increases hydrophobicity.
-
Data Analysis: The chromatogram will show distinct peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The area of each peak is integrated, and the average DAR is calculated using a weighted average formula based on the peak areas.
Mandatory Visualizations
Logical Relationship of Branched vs. Linear PEG Linker Features
Caption: Comparison of the structural features and resulting properties of linear versus branched PEG linkers.
Experimental Workflow for Branched PEG Linker Synthesis and Characterization
Caption: A typical experimental workflow for the synthesis and characterization of branched PEG linkers.
Signaling Pathway of ADC Internalization and Payload Release
Caption: The mechanism of action for an antibody-drug conjugate (ADC) utilizing a branched PEG linker.[11][12][13][14][15]
Conclusion
Branched PEG linkers represent a significant advancement in the field of bioconjugation and drug delivery. Their unique molecular architecture provides a multitude of advantages over linear PEGs, including higher drug loading capacity, improved solubility, enhanced stability, and prolonged in vivo circulation. These features make them particularly well-suited for the development of next-generation therapeutics, most notably antibody-drug conjugates, where they can contribute to improved efficacy and safety profiles. The experimental protocols and comparative data presented in this guide provide a framework for researchers and drug development professionals to effectively utilize branched PEG linkers in their work, ultimately contributing to the creation of more effective and targeted therapies.
References
- 1. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 3. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 4. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. PEG GPC Calibration Standards - JenKem Technology USA [jenkemusa.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 14. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of PEG Spacers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern therapeutics and diagnostics, bioconjugation stands as a cornerstone technology, enabling the creation of complex molecules with tailored functionalities. At the heart of these constructs lies the linker, a component critical to the overall efficacy, stability, and pharmacokinetic profile of the bioconjugate. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) spacers have emerged as a pivotal tool, offering a unique combination of properties that address key challenges in the development of sophisticated biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of the role of PEG spacers in bioconjugation, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in the rational design of next-generation bioconjugates.
Core Principles and Advantages of PEG Spacers
Polyethylene glycol is a neutral, water-soluble, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units.[1] When used as a spacer in bioconjugation, PEG imparts a range of beneficial properties to the resulting molecule.[2][3][4]
Enhanced Hydrophilicity and Solubility
A primary challenge in the development of bioconjugates, particularly ADCs, is the inherent hydrophobicity of many potent therapeutic payloads.[2] This poor water solubility can lead to aggregation, diminishing efficacy and potentially triggering an immune response.[2] The hydrophilic nature of PEG spacers significantly enhances the overall water solubility of the bioconjugate, mitigating aggregation and improving its formulation and handling characteristics.[][6]
Improved Pharmacokinetics and Reduced Immunogenicity
The presence of a PEG spacer can dramatically alter the pharmacokinetic profile of a bioconjugate.[7][8] The hydrophilic PEG chain creates a protective hydration shell around the molecule, which can:
-
Increase Circulation Half-Life: The increased hydrodynamic radius of the PEGylated conjugate reduces renal clearance, prolonging its circulation time in the bloodstream.[1][]
-
Reduce Immunogenicity: The hydration shell can mask immunogenic epitopes on the protein or payload, diminishing the likelihood of an immune response.[2][]
-
Enhance Stability: This protective layer can also shield the bioconjugate from enzymatic degradation, increasing its stability in biological fluids.[2][10]
Optimal Spacing and Reduced Steric Hindrance
PEG spacers provide critical spatial separation between the conjugated molecules.[2] This is crucial for preserving the biological activity of proteins and antibodies by preventing the payload from interfering with their binding sites.[2] The flexibility of the PEG chain ensures that the payload remains accessible to its target once the bioconjugate reaches its destination.[11]
Quantitative Impact of PEG Spacers
The length and structure of the PEG spacer are critical parameters that must be optimized for each specific application.[2] The choice of PEG length can significantly impact the drug-to-antibody ratio (DAR), aggregation propensity, and in vivo performance of the bioconjugate.
| Bioconjugate | PEG Spacer Length | Observation | Reference |
| Trastuzumab-MMAD Conjugate | PEG2 | Higher Drug-to-Antibody Ratio (DAR) was achieved compared to the PEG8 counterpart. | [2] |
| Trastuzumab-MMAD Conjugate | PEG8 | Showed increased aggregation when compared to the PEG2 version. | [2] |
| 68Ga-NOTA-RM26 (Bombesin analog) | PEG3 | Demonstrated lower liver uptake in vivo in comparison to other PEG spacer lengths. | [2] |
| Affibody-MMAE Conjugate | 4 kDa PEG | Half-life was significantly improved compared to the non-PEGylated version. | [12] |
| Affibody-MMAE Conjugate | 10 kDa PEG | While cytotoxicity was reduced, the significantly prolonged circulation half-life led to stronger tumor growth inhibition. | [12] |
Experimental Protocols
The versatility of PEG spacers is realized through their functionalization with various reactive groups, most commonly targeting primary amines (lysine residues) or sulfhydryl groups (cysteine residues).
Amine-Reactive PEGylation (e.g., NHS-PEG-Payload)
This protocol describes the conjugation of an amine-reactive PEG linker to a protein, such as an antibody.
Materials:
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 2-10 mg/mL.
-
NHS-PEG-Linker (e.g., NHS-PEG4-Biotin, NHS-PEG-Drug).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes).
Methodology:
-
Antibody Preparation: Ensure the antibody is in an appropriate amine-free buffer at the desired concentration.
-
Linker Stock Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the NHS-PEG-Linker in anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
Calculate the required volume of the linker stock solution to achieve a 5- to 20-fold molar excess relative to the antibody.
-
Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional): To terminate the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove unreacted linker and byproducts by SEC or dialysis against PBS. The purified antibody-PEG conjugate is now ready for characterization.[2]
Sulfhydryl-Reactive PEGylation (e.g., Maleimide-PEG-Payload)
This protocol outlines the conjugation of a maleimide-functionalized PEG linker to a protein's free sulfhydryl groups, which may require prior reduction of disulfide bonds.
Materials:
-
Antibody (or other protein) in a suitable reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 6.5-7.5).
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)).
-
Maleimide-PEG-Linker.
-
Anhydrous DMSO or DMF.
-
Quenching reagent (e.g., free cysteine).
-
Purification system (e.g., SEC or dialysis cassettes).
Methodology:
-
Antibody Reduction (if necessary):
-
If targeting cysteines involved in disulfide bonds, incubate the antibody with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.
-
If using DTT, it must be removed post-reduction via a desalting column before adding the maleimide (B117702) linker.
-
-
Linker Stock Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the Maleimide-PEG-Linker in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-linker solution to the (reduced) antibody in the reaction buffer.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a quenching reagent such as free cysteine at a concentration several times higher than the initial sulfhydryl concentration to react with any excess maleimide groups.
-
Purification: Purify the conjugate using SEC or dialysis to remove unreacted materials.[2]
Visualization of PEG Spacer Applications
Antibody-Drug Conjugate (ADC) Workflow
Caption: Workflow of an Antibody-Drug Conjugate (ADC) from synthesis to targeted cell killing.
PROTAC Mechanism of Action
Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).
Purification and Characterization of PEGylated Bioconjugates
The addition of PEG chains to a biomolecule necessitates robust purification and characterization techniques to ensure a homogenous and well-defined product.
Purification Techniques
-
Size-Exclusion Chromatography (SEC): This is a primary method for separating PEGylated proteins from unreacted protein and PEG, based on the increase in hydrodynamic radius upon PEGylation.[][14]
-
Ion-Exchange Chromatography (IEX): PEG chains can shield the surface charges of a protein, altering its binding affinity to IEX resins. This property can be exploited to separate positional isomers of PEGylated proteins.[][14]
-
Hydrophobic Interaction Chromatography (HIC): While less common, HIC can serve as a complementary purification method to IEX, separating proteins based on differences in hydrophobicity.[]
-
Membrane-Based Methods: Techniques like ultrafiltration, diafiltration, and dialysis are effective for removing smaller molecular weight impurities and for buffer exchange.[][14]
Characterization Methods
-
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the elemental composition of the drug-linker and for determining the drug-to-antibody ratio (DAR) and the distribution of drug loading.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to quantitatively determine the degree of PEGylation of a protein bioconjugate.[15]
-
Chromatographic and Electrophoretic Methods: SEC, IEX, and SDS-PAGE are routinely used to assess the purity, aggregation state, and extent of PEGylation.[14][16]
Conclusion
PEG spacers are indispensable tools in the field of bioconjugation, providing a powerful means to enhance the solubility, stability, and pharmacokinetic properties of complex biomolecules.[6][11] The ability to rationally design and synthesize PEG linkers with varying lengths and functionalities allows for the fine-tuning of bioconjugate properties to achieve optimal therapeutic outcomes. As our understanding of the intricate interplay between the linker, the biomolecule, and the payload continues to grow, so too will the development of innovative PEGylated therapeutics with superior potency, selectivity, and safety profiles.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacology of PEGylation: balancing PD with PK to generate novel therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. precisepeg.com [precisepeg.com]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to Click Chemistry Reagents
For Researchers, Scientists, and Drug Development Professionals
Click chemistry has revolutionized the fields of chemical biology, drug discovery, and materials science by offering a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.[1][2] Coined by K. Barry Sharpless, this chemical philosophy emphasizes simplicity, high yields, and the generation of inoffensive byproducts.[2] This guide provides a comprehensive overview of the core click chemistry reagents, their reaction mechanisms, quantitative performance data, and detailed experimental protocols to empower researchers in their scientific endeavors.
Core Concepts of Click Chemistry
At its heart, click chemistry involves reactions that are:
-
Modular and Wide in Scope: Capable of joining a diverse range of molecular building blocks.
-
High-Yielding: Producing the desired product in near-quantitative amounts with minimal byproducts.[3]
-
Stereospecific: Forming a single, well-defined product isomer.
-
Bioorthogonal: Occurring without interfering with native biological processes, a crucial aspect for in vivo applications.[4]
-
Simple to Perform: Utilizing mild, often aqueous, reaction conditions and readily available reagents.[2]
The most prominent examples of click chemistry are cycloaddition reactions, which form the basis of the reagents and protocols discussed in this guide.[1]
Key Click Chemistry Reactions and Reagents
The click chemistry toolbox is diverse, with three main classes of reactions dominating the landscape: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Tetrazine Ligation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The archetypal "click" reaction, CuAAC involves the 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, catalyzed by copper(I) to form a stable 1,4-disubstituted 1,2,3-triazole.[1][5] This reaction boasts exceptionally fast kinetics and is highly efficient.[3]
Key Reagents:
-
Azides: These reagents are relatively stable and can be incorporated into a wide range of molecules.[]
-
Terminal Alkynes: The reaction partner for the azide.[]
-
Copper(I) Catalyst: Typically generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate (B8700270).[7]
-
Ligands: Stabilizing ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used in biological applications to protect the copper(I) from oxidation and reduce its cytotoxicity.[7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the cytotoxicity associated with the copper catalyst in live-cell imaging and in vivo studies, SPAAC was developed.[3][8] This reaction utilizes a strained cyclooctyne, where the ring strain provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst.[]
Key Reagents:
-
Azides: The same versatile functional group as in CuAAC.
-
Strained Cyclooctynes: These are the key reagents that enable the copper-free reaction. Common examples include:
Tetrazine Ligation
This reaction, based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is the fastest known bioorthogonal reaction.[13][14] It occurs between an electron-deficient tetrazine and a strained, electron-rich dienophile, most commonly a trans-cycloocthene (TCO).[13]
Key Reagents:
-
Tetrazines: Aromatic rings containing four nitrogen atoms. Their reactivity can be tuned by modifying their substituents.[15]
-
Trans-cyclooctenes (TCO): Highly reactive dienophiles due to their ring strain.[14]
Quantitative Data Presentation
The selection of a click chemistry reaction often depends on a trade-off between reaction speed, biocompatibility, and reagent stability. The following tables summarize key quantitative data for the primary click chemistry reactions to aid in this decision-making process.
| Reaction | Reagent Pair | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Yield | Biocompatibility |
| CuAAC | Azide + Terminal Alkyne | 10² - 10³ | >90%[5] | Lower (Copper toxicity)[3] |
| SPAAC | Azide + DBCO | ~1 | High to quantitative[10] | High[3] |
| SPAAC | Azide + BCN | 0.07[16] | High to quantitative | High |
| Tetrazine Ligation | Tetrazine + TCO | >800[14] | High to quantitative | High |
| Reagent | Stability to Glutathione (GSH) | Stability to Tris(2-carboxyethyl)phosphine (TCEP) | General Considerations |
| Azide | Stable | Reduced by TCEP | Generally stable under a wide range of conditions. |
| BCN | More stable than DBCO (t½ ≈ 6 h)[8] | Stable | Shows some instability in a protein environment.[8] |
| DBCO | Less stable than BCN (t½ ≈ 71 min)[8] | Stable | Reacts with thiols, which can lead to off-target labeling.[16] |
| Maleimide | Highly reactive (t½ ≈ 4 min)[8] | Reacts with TCEP[8] | Prone to hydrolysis and reaction with nucleophiles. |
| Tetrazine | Stable | Reduced by TCEP and DTT[8] | Stability can be influenced by substituents. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of click chemistry. Below are protocols for the three major types of click reactions.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of an azide-modified protein with an alkyne-containing fluorescent dye.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Fluor 488)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)[7]
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Anhydrous DMSO
-
Aminoguanidine (B1677879) hydrochloride (optional, to intercept deleterious ascorbate byproducts)[17]
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with the alkyne-functionalized dye. A 10- to 20-fold molar excess of the dye is a good starting point.
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution with the THPTA stock solution. A 5:1 ligand-to-copper ratio is recommended to protect the protein from oxidation.[18]
-
Initiate the Reaction: a. Add the CuSO₄/THPTA premix to the protein/dye mixture. The final concentration of copper can be in the range of 50-250 µM.[18] b. Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration should be around 5 mM.[18] c. If using, add aminoguanidine to a final concentration of 5 mM.[18]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight.
-
Purification: Remove the excess dye and catalyst using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Analysis: Confirm the conjugation using SDS-PAGE (a band shift should be visible) and/or mass spectrometry.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol outlines the labeling of cell surface glycoproteins metabolically labeled with an azido-sugar using a DBCO-functionalized fluorescent dye.
Materials:
-
Mammalian cells cultured in appropriate medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) for metabolic labeling
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 555)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO
Procedure:
-
Metabolic Labeling: a. Culture cells to the desired confluency. b. Add Ac₄ManNAz to the culture medium to a final concentration of 25-50 µM. c. Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido-sugar into cell surface glycans.
-
Preparation of Labeling Solution: Prepare a stock solution of the DBCO-dye in DMSO (e.g., 10 mM). Dilute the stock solution in PBS to the desired final labeling concentration (e.g., 10-50 µM).
-
Cell Labeling: a. Gently wash the cells twice with PBS to remove any un-incorporated azido-sugar. b. Add the DBCO-dye labeling solution to the cells. c. Incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove excess DBCO-dye.
-
Imaging: The cells are now ready for fluorescence microscopy analysis.
Protocol 3: Tetrazine Ligation for Protein-Protein Conjugation
This protocol details the conjugation of two proteins, one modified with a TCO group and the other with a tetrazine group.
Materials:
-
Protein 1 activated with a TCO-NHS ester
-
Protein 2 activated with a methyl-tetrazine-NHS ester
-
PBS, pH 7.4
Procedure:
-
Protein Activation: a. Activate Protein 1 by reacting it with a molar excess of TCO-NHS ester in PBS at room temperature for 60 minutes.[13] b. Activate Protein 2 by reacting it with a molar excess of methyl-tetrazine-NHS ester under the same conditions.[13] c. Purify both activated proteins using desalting columns to remove unreacted NHS esters.[13]
-
Conjugation Reaction: a. Mix the TCO-activated Protein 1 and the tetrazine-activated Protein 2 in a 1:1 molar ratio in PBS. b. Allow the reaction to proceed at room temperature for 1 hour.[13]
-
Analysis: The protein-protein conjugate is now formed. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[13] The final product can be analyzed by SDS-PAGE.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows in click chemistry.
References
- 1. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 2. csmres.co.uk [csmres.co.uk]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Click Chemistry Reagents - Azide, Alkyne, DBCO, BCN PEG Products from Biochempeg | Biopharma PEG [biochempeg.com]
- 12. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 13. broadpharm.com [broadpharm.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 18. jenabioscience.com [jenabioscience.com]
Amino-PEG4-bis-PEG3-propargyl: A Technical Guide to Safety and Handling
Disclaimer: This document provides a general overview of safety and handling considerations for Amino-PEG4-bis-PEG3-propargyl based on its chemical nature and intended use in research and drug development. No specific Safety Data Sheet (SDS) with comprehensive toxicological and safety data was publicly available at the time of writing. Therefore, this guide is not a substitute for a formal risk assessment and should be used in conjunction with standard laboratory safety protocols and professional judgment. All users should consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
Introduction
This compound is a specialized chemical reagent primarily utilized as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2][3][4] ADCs are a class of targeted cancer therapies that use a monoclonal antibody to deliver a potent cytotoxic agent directly to tumor cells. The linker component, such as this compound, plays a critical role in the stability and efficacy of the ADC, ensuring that the cytotoxic payload remains attached to the antibody in circulation and is released only upon internalization into the target cancer cell.[2][4] This compound features a terminal amino group, a polyethylene (B3416737) glycol (PEG) spacer, and a propargyl group, which enables its use in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][5]
Chemical and Physical Properties
| Property | Data |
| Chemical Name | This compound |
| Synonyms | Not commonly available |
| Molecular Formula | Data not found |
| Molecular Weight | Data not found |
| Appearance | Typically supplied as a solid (e.g., lyophilized powder) or in a solution.[] |
| Solubility | Likely soluble in common organic solvents such as DMSO.[] |
| Purity | Often supplied at high purity levels (e.g., >98%) for research applications.[2] |
| Boiling Point | Data not found |
| Melting Point | Data not found |
| Flash Point | Data not found |
| Density | Data not found |
| Vapor Pressure | Data not found |
Toxicological Information
No specific toxicological data, such as LD50 (median lethal dose) or information on carcinogenicity, mutagenicity, or reproductive toxicity, was found for this compound. As a general precaution for a novel chemical entity used in drug development, it should be handled as a potentially hazardous substance. The table below reflects the lack of specific data.
| Toxicological Endpoint | Data |
| Acute Toxicity (Oral) | Data not found |
| Acute Toxicity (Dermal) | Data not found |
| Acute Toxicity (Inhalation) | Data not found |
| Skin Corrosion/Irritation | Data not found; assume it may cause skin irritation upon contact. |
| Eye Damage/Irritation | Data not found; assume it may cause serious eye irritation. |
| Respiratory/Skin Sensitization | Data not found |
| Carcinogenicity | Data not found |
| Mutagenicity | Data not found |
| Reproductive Toxicity | Data not found |
Hazard Identification and General Safety Precautions
Given the lack of specific hazard information, a cautious approach is warranted. The primary hazards are likely to be associated with skin and eye contact, inhalation of dust if in solid form, and ingestion.
Personal Protective Equipment (PPE)
A standard laboratory PPE protocol should be strictly followed when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If handling the solid form and there is a risk of generating dust, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood.
Hygiene Measures
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.
Engineering Controls
-
Work in a well-ventilated laboratory.
-
Use a chemical fume hood when handling the solid material to minimize inhalation exposure.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Handling
-
Avoid creating dust if handling the solid form.
-
Use only in a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage
-
Store in a tightly sealed container.
-
Recommended storage conditions are typically at -20°C in a dry environment, protected from light.[][]
-
Follow the specific storage instructions provided by the supplier.
Spill and Emergency Procedures
Spill Response
In the event of a spill, follow these general procedures:
-
Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.
-
Alert: Notify colleagues and the laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Clean: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
After Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Considerations
All waste materials, including empty containers and contaminated items, should be treated as hazardous chemical waste. Disposal must be in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific disposal procedures.
Visualizations
The following diagrams illustrate the chemical structure and general workflows related to this compound.
Caption: Conceptual structure of this compound.
References
The Keystone of Stability: A Technical Guide to Storing PEG Linkers
For Immediate Release
In the intricate world of drug development and bioconjugation, the stability of every component is paramount. Polyethylene glycol (PEG) linkers, prized for their ability to improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules, are no exception. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the optimal storage conditions for PEG linkers, ensuring their integrity and performance in critical applications. Adherence to these guidelines is crucial for preventing degradation and preserving the functionality of these vital reagents.
General Storage Recommendations
The stability of PEG linkers is contingent on a combination of factors, primarily temperature, moisture, light, and oxygen.[1][2] Most PEG derivatives are sensitive to these environmental conditions, necessitating stringent storage protocols to mitigate degradation and ensure reproducibility in experimental outcomes.[1]
For long-term storage, it is universally recommended to store PEG linkers at low temperatures, typically ≤ -15°C.[1][2] They should be kept in a dark environment and under an inert atmosphere, such as dry argon or nitrogen, to prevent oxidation.[1] It is also advisable to store them with a desiccant to minimize exposure to moisture.[1]
When a PEG linker is needed for an experiment, the container should be allowed to slowly warm to room temperature before opening. This practice prevents the condensation of moisture onto the cold reagent, which can lead to hydrolysis, particularly for sensitive functional groups.[2][3] After use, the container should be backfilled with an inert gas before being resealed and returned to its recommended storage temperature.[1] To avoid repeated freeze-thaw cycles and moisture contamination, it is best practice to aliquot the PEG linker into smaller, single-use quantities.[4]
Storage Conditions for Specific PEG Linker Chemistries
While the general guidelines provide a solid foundation, the optimal storage conditions can vary depending on the specific reactive functional groups present on the PEG linker. The following table summarizes the recommended storage conditions for various common PEG linker functionalities.
| Functional Group | Recommended Storage Temperature | Key Considerations |
| General PEG Derivatives | ≤ -15°C[1][2] | Store under an inert atmosphere (Argon or Nitrogen) and in the dark.[1] |
| NHS Esters | ≤ -15°C[1] | Highly sensitive to moisture; must be kept in dry conditions to prevent hydrolysis and loss of activity.[1][5] |
| Maleimides | ≤ -15°C[1] | Very sensitive to light; must be stored in the dark.[1] |
| Thiols | -20°C[3][6] | Prone to oxidation; store under an inert atmosphere and desiccated.[3] |
| Acrylates | ≤ -15°C[1] | Sensitive to light; store in the dark.[1] |
| Aldehydes | ≤ -15°C[1] | Store under inert gas and protect from light.[1] |
| DBCO (Dibenzocyclooctyne) | -20°C[5][7] | Moisture sensitive; allow vial to reach room temperature before opening.[5][8] Avoid buffers containing azides.[5] |
| TCO (trans-Cyclooctene) | -20°C[7] | Store protected from light.[7] |
| Azides | -20°C[9] | Generally stable, but follow general low-temperature, dark, and dry storage. |
| Alkynes | -20°C[9] | Follow general low-temperature, dark, and dry storage recommendations. |
| Carboxylic Acids | -20°C[10] | Store dry. For ease of handling, stock solutions can be made in anhydrous DMSO or DMF.[10] |
Understanding PEG Linker Degradation
The stringent storage requirements for PEG linkers are necessitated by their susceptibility to various degradation pathways. The two primary mechanisms of degradation are hydrolysis and oxidation.
Hydrolysis is a significant concern for PEG linkers with ester functionalities, such as NHS esters.[11] The presence of moisture can lead to the cleavage of the ester bond, rendering the linker inactive for conjugation to amine-containing molecules.[5] The rate of hydrolysis is influenced by pH, with increased rates observed under both acidic and alkaline conditions.[12][13]
Oxidation primarily affects the polyether backbone of the PEG linker.[1] Reactive oxygen species (ROS) can abstract a hydrogen atom from the ethylene (B1197577) glycol units, initiating a cascade of reactions that can lead to chain cleavage.[12] This process can be catalyzed by the presence of metal ions and exposure to light. Thiol-containing PEG linkers are also particularly susceptible to oxidation, which can lead to the formation of disulfide bonds.[3]
Experimental Protocols: A General Workflow for Stability Assessment
While specific protocols will vary based on the PEG linker and the analytical methods available, a general workflow can be followed to assess the stability of a PEG linker under different storage conditions.
Objective: To determine the rate of degradation of a PEG linker under specific temperature, humidity, and light conditions.
Materials:
-
PEG linker of interest
-
Anhydrous solvents (e.g., DMSO, DMF) for stock solution preparation[3]
-
Appropriate buffers for stability studies
-
Inert gas (Argon or Nitrogen)
-
Controlled environment chambers (for temperature and humidity control)
-
Analytical instrumentation (e.g., HPLC-MS, NMR)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the PEG linker in an appropriate anhydrous solvent.[3]
-
Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles.
-
For the stability study, dilute the stock solution into the desired buffer or solvent system to a known concentration.
-
-
Incubation:
-
Store the prepared samples under the desired experimental conditions (e.g., varying temperatures, humidity levels, and light exposure).
-
Include a control sample stored under ideal conditions (e.g., -80°C, dark, inert atmosphere).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), remove a sample from each condition.
-
Immediately analyze the sample to determine the concentration of the intact PEG linker and identify any degradation products.
-
-
Analytical Method:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique for separating the intact PEG linker from its degradation products and confirming their identities by mass. A decrease in the peak area of the parent compound over time indicates degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor changes in the chemical structure of the PEG linker over time, providing detailed information about the degradation process.
-
-
Data Analysis:
-
Plot the concentration of the intact PEG linker as a function of time for each storage condition.
-
Calculate the degradation rate constant and the half-life of the PEG linker under each condition.
-
By adhering to the stringent storage conditions outlined in this guide and, when necessary, performing stability studies, researchers can ensure the integrity of their PEG linkers, leading to more reliable and reproducible results in their drug development and research endeavors.
References
- 1. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 2. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. DBCO-PEG4-NHS [nanocs.net]
- 6. nanocs.net [nanocs.net]
- 7. DBCO-PEG3-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. purepeg.com [purepeg.com]
- 10. confluore.com [confluore.com]
- 11. Degradation Profiles of Poly(ethylene glycol) diacrylate (PEGDA)-based hydrogel nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zora.uzh.ch [zora.uzh.ch]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Amino-PEG4-bis-PEG3-propargyl in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG4-bis-PEG3-propargyl is a heterobifunctional linker molecule designed for advanced bioconjugation applications, particularly in the development of complex biomolecular constructs such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents.[1] This linker features a primary amine group (-NH2) at one end and a terminal propargyl group (an alkyne) at the other, connected by a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[2] The PEG spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate while minimizing steric hindrance.[3][4]
The primary amine allows for straightforward conjugation to molecules containing carboxylic acids or activated esters (e.g., N-hydroxysuccinimide [NHS] esters).[5] The propargyl group is a versatile handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the highly efficient and specific attachment of azide-modified molecules.[6][7] This dual reactivity allows for a modular and sequential approach to constructing complex bioconjugates.[8]
Key Applications:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to a targeting antibody. The amine end can be conjugated to the antibody, and an azide-modified drug can be "clicked" onto the propargyl terminus.[8]
-
PROTACs (Proteolysis-Targeting Chimeras): This linker can connect a target protein-binding ligand to an E3 ubiquitin ligase ligand, facilitating targeted protein degradation.[1]
-
Fluorescent Labeling and Imaging: Fluorophores containing an azide (B81097) group can be conjugated to biomolecules functionalized with this linker for various imaging applications.[8]
-
Peptide and Protein Modification: The linker can be used to modify peptides and proteins to enhance their therapeutic properties or to attach them to other molecules or surfaces.[8]
Experimental Workflows and Logical Relationships
The general workflow for utilizing this compound involves a two-step conjugation strategy. First, the primary amine of the linker is coupled to a biomolecule of interest. Second, the terminal alkyne is reacted with an azide-functionalized molecule via click chemistry.
Figure 1: General workflow for bioconjugation using this compound, illustrating the initial amine conjugation followed by a subsequent click chemistry reaction.
Experimental Protocols
The following are representative protocols for the conjugation of this compound to a protein (e.g., an antibody) and the subsequent attachment of an azide-modified payload via CuAAC.
Protocol 1: Conjugation of this compound to a Protein Carboxyl Group
This protocol describes the coupling of the linker's primary amine to the carboxylic acid groups (e.g., aspartic acid, glutamic acid, or the C-terminus) on a protein using EDC/NHS chemistry.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., MES or PBS)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns for purification
Procedure:
-
Protein Preparation: Exchange the protein into the Activation Buffer using a desalting column. Adjust the protein concentration to 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or water.
-
Add a 50- to 100-fold molar excess of EDC and NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Linker:
-
Immediately dissolve this compound in the Coupling Buffer.
-
Add a 10- to 20-fold molar excess of the linker solution to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the protein-PEG-propargyl conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess linker and quenching reagents.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-functionalized molecule (e.g., a drug payload) to the propargyl-functionalized protein from Protocol 1.
Materials:
-
Purified protein-PEG-propargyl conjugate from Protocol 1
-
Azide-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium Ascorbate
-
Ligand (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Reaction Buffer (e.g., PBS, pH 7.0-7.4)
-
Anhydrous DMSO
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-functionalized molecule in DMSO to a stock concentration of 10 mM.
-
Prepare a fresh 100 mM stock solution of Sodium Ascorbate in water.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of the ligand (e.g., THPTA) in water.
-
-
Catalyst Premix: In a separate tube, mix CuSO4 and the ligand in a 1:5 molar ratio to form the copper(I) complex.[9]
-
Conjugation Reaction:
-
In a reaction tube, combine the protein-PEG-propargyl conjugate and the azide-functionalized molecule. A 5- to 10-fold molar excess of the azide molecule is recommended.
-
Add the Sodium Ascorbate solution to the reaction mixture to a final concentration of 5 mM.[9]
-
Add the CuSO4/ligand premix to initiate the click reaction. The final copper concentration should be around 0.25 mM.[9]
-
Gently mix and incubate for 1-4 hours at room temperature, protected from light. The reaction can be monitored by LC-MS or SDS-PAGE.
-
-
Purification: Purify the final bioconjugate using size-exclusion chromatography (SEC), dialysis, or affinity purification to remove the copper catalyst, excess payload, and other small molecules.
Quantitative Data Summary
The efficiency of bioconjugation reactions can be influenced by several factors including reagent concentrations, pH, and reaction time. The following table summarizes typical reaction parameters and expected outcomes.
| Parameter | Amine Conjugation (EDC/NHS) | Click Chemistry (CuAAC) |
| Molar Excess (Linker/Payload) | 10-20x excess of linker over protein | 5-10x excess of azide-payload over alkyne-protein |
| pH | Activation: 6.0, Coupling: 7.2-7.5 | 7.0-7.4 |
| Reaction Time | 2-4 hours at RT or overnight at 4°C | 1-4 hours at RT |
| Typical Efficiency | 20-60% | >90% |
| Common Purification Method | SEC, Dialysis | SEC, Dialysis, Affinity Chromatography |
Logical Relationships in CuAAC Reaction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific bioorthogonal reaction. The key components and their roles are outlined below.
Figure 2: Logical relationship of key components in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Propargyl-PEG10-amine - Creative Biolabs [creative-biolabs.com]
- 6. Propargyl-PEG-amine | Amine-PEG-Alkyne | AxisPharm [axispharm.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Amino-PEG4-bis-PEG3-propargyl in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs. The linker molecule, which connects the antibody to the payload, is a critical determinant of an ADC's safety and efficacy. Amino-PEG4-bis-PEG3-propargyl is a heterotrifunctional linker designed to offer enhanced hydrophilicity and a branched architecture for drug conjugation. This linker features a primary amine for conjugation to the antibody and two terminal propargyl groups for the attachment of drug payloads via click chemistry.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer improves the solubility and stability of the ADC, potentially reducing aggregation and immunogenicity, which can in turn lead to a better pharmacokinetic profile.[4][5][] The branched nature of this linker allows for the attachment of two drug molecules, providing a pathway to achieve a higher drug-to-antibody ratio (DAR).
Physicochemical Properties
A clear understanding of the linker's properties is essential for its effective implementation in ADC development.
| Property | Value | Source(s) |
| Molecular Formula | C42H76N4O17 | [3] |
| Molecular Weight | 909.07 g/mol | [3] |
| Structure | A primary amine connected to a PEG4 spacer, which is further branched into two PEG3 arms, each terminating with a propargyl group. | [1][2] |
| Solubility | Expected to be soluble in aqueous buffers and common organic solvents used in bioconjugation, such as DMSO and DMF. | [7] |
| Storage Conditions | Store at -20°C and protect from light to ensure stability. | [7] |
Core Advantages in ADC Development
The unique structure of this compound offers several advantages in the design and development of ADCs:
-
Enhanced Hydrophilicity : The PEG spacer increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. This can mitigate aggregation issues during manufacturing and in vivo.[4][8]
-
Improved Pharmacokinetics : The hydrophilic PEG chains can create a "hydration shell" around the ADC, potentially leading to a longer circulation half-life and reduced clearance rates.[5][9]
-
Increased Drug-to-Antibody Ratio (DAR) : The branched structure with two propargyl groups allows for the conjugation of two payload molecules per linker, facilitating the synthesis of ADCs with a higher and more defined DAR.[10][11]
-
Click Chemistry Compatibility : The terminal propargyl groups are ready for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azide-modified payloads.[1][12]
-
Defined Spacer Length : The use of a monodisperse PEG linker provides a precise and uniform distance between the antibody and the drug, which can be crucial for optimizing the ADC's biological activity.[4]
Experimental Workflows and Protocols
The development of an ADC using this compound typically follows a two-stage process: first, the linker is conjugated to the antibody, and second, the drug payload is attached to the linker.
Logical Workflow for ADC Synthesis
The following diagram illustrates the general workflow for synthesizing an ADC using this branched linker.
References
- 1. biocat.com [biocat.com]
- 2. ADCs Linker/Click Chemistry | DC Chemicals [dcchemicals.com]
- 3. labshake.com [labshake.com]
- 4. benchchem.com [benchchem.com]
- 5. labinsights.nl [labinsights.nl]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a concept that prioritizes reactions that are modular, high-yielding, and generate minimal byproducts.[1] This reaction facilitates the robust and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide (B81097).[1] The CuAAC reaction is a copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition, with the catalyst accelerating the reaction rate by a factor of up to 10⁷ to 10⁸.[1][2] Its efficiency, broad functional group tolerance, and ability to proceed in various solvents, including water, have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[1][3][4][5] The bio-orthogonal nature of the azide and alkyne groups, which are largely inert in biological systems, allows for precise chemical modifications of complex biomolecules.[1]
Mechanism of Action
The reaction is catalyzed by a copper(I) species, which can be introduced directly from a Cu(I) salt or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[1][2] The catalytic cycle is generally understood to involve the formation of a copper(I) acetylide intermediate. While various mechanistic details are debated, including the role of dinuclear copper species, the fundamental process involves the activation of the alkyne by the copper(I) catalyst, followed by cycloaddition with the azide to regioselectively form the 1,4-disubstituted triazole product after protonolysis.[1][6][7]
Caption: Simplified catalytic cycle of the CuAAC reaction.
Quantitative Data Summary
Successful execution of the CuAAC reaction depends on the careful selection and concentration of several key components.
Table 1: Key Reagents and Components for CuAAC
| Component | Common Examples | Function | Key Considerations |
| Copper Source | Cu(II) Salts: CuSO₄·5H₂OCu(I) Salts: CuI, CuBr, [Cu(CH₃CN)₄]PF₆ | The active catalyst is the Cu(I) ion.[1] Cu(II) salts are inexpensive but require a reducing agent.[1] Cu(I) salts can be used directly but are prone to oxidation.[1] | |
| Reducing Agent | Sodium Ascorbate | Reduces the inactive Cu(II) to the catalytically active Cu(I) state.[1][2] | Often used in excess to prevent re-oxidation of Cu(I) by dissolved oxygen.[1] |
| Accelerating Ligand | Aqueous: THPTA, BTTAAOrganic: TBTA | Stabilizes the Cu(I) oxidation state, increases the reaction rate, and can reduce copper-induced damage to biomolecules.[1][8] | The choice of ligand is crucial and often depends on the solvent system.[9] |
| Solvents | Aqueous: Water, PBS, HEPESOrganic: DMSO, DMF, t-BuOH, THF | The reaction is compatible with a wide range of protic and aprotic solvents, making it highly versatile.[1] Water is ideal for bioconjugation.[1] |
Table 2: Typical Quantitative Parameters for CuAAC Reactions
| Parameter | Small Molecule Synthesis | Bioconjugation | Citation(s) |
| Copper Concentration | 0.25 - 5 mol % | 0.25 - 1 mM | [10] |
| Ligand:Copper Ratio | 1:1 to 2:1 | 2:1 to 5:1 | [10] |
| Reducing Agent | 5 - 10 mol % (or excess) | 5 - 50 equivalents (to azide) or ~5 mM | [10] |
| Reactant Ratio (Azide:Alkyne) | ~1:1 | 4-50x excess of one reagent (e.g., azide probe) | [10] |
| Temperature | Room Temp. to 110 °C | Room Temperature | [10] |
| Reaction Time | 10 min - 24 h | 15 - 60 minutes | [10][11] |
| Typical Yields | >90% | Near-quantitative | [10] |
Experimental Protocols
Caption: General experimental workflow for a CuAAC reaction.
Protocol 1: General Solution-Phase CuAAC for Small Molecules
This protocol is suitable for the synthesis of 1,4-disubstituted-1,2,3-triazoles from small organic molecules.
Materials:
-
Azide-functionalized molecule
-
Terminal alkyne-functionalized molecule
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaAsc)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)
Procedure:
-
In a suitable reaction vessel, dissolve the azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent.[1]
-
Prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M). Add the sodium ascorbate solution to the reaction mixture (0.1-0.2 equivalents).
-
Prepare a fresh aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M). Add the CuSO₄ solution to the reaction mixture (0.01-0.05 equivalents).
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
To remove residual copper, the organic layer can be washed with a solution of a chelating agent like EDTA or passed through a short plug of silica (B1680970) gel.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: CuAAC for Protein Labeling (Bioconjugation)
This protocol is adapted for labeling an alkyne-modified protein with an azide-functionalized probe. It is critical to use fresh solutions, particularly for the reducing agent.
Materials:
-
Alkyne-modified protein solution in a suitable buffer (e.g., PBS, HEPES, pH 7-7.5). Avoid buffers with strong chelators like EDTA.[8]
-
Azide-functionalized probe (e.g., a fluorescent dye or biotin (B1667282) with an azide handle).
-
Stock Solutions:
Procedure:
-
In a microcentrifuge tube, add the alkyne-modified protein to the reaction buffer to achieve the desired final concentration (e.g., 10-50 µM).[1]
-
Add the azide-functionalized probe from a concentrated stock solution (e.g., in DMSO) to the protein solution. A final concentration of 2-10 fold molar excess over the protein is typical.[1]
-
Prepare the Catalyst Premix: In a separate tube, combine the 20 mM CuSO₄ and 50 mM THPTA stock solutions in a 1:5 molar ratio. For example, mix 2.5 µL of CuSO₄ stock with 5.0 µL of THPTA stock. Let this mixture stand for 1-2 minutes to allow for complex formation.[1][11]
-
Add the catalyst premix to the protein/azide mixture. The final copper concentration is typically between 50 and 250 µM.[14]
-
(Optional) Add aminoguanidine to a final concentration of ~5 mM to protect the protein from oxidative damage.[13][14]
-
Initiate the Reaction: Add the freshly prepared 100 mM sodium ascorbate solution to the reaction tube to a final concentration of ~5 mM.[14]
-
Mix gently by inverting the tube and allow the reaction to proceed at room temperature for 1-2 hours. Protect the reaction from light if using a photosensitive probe.
-
Purification: Separate the labeled protein from excess reagents and catalyst using a suitable method such as size exclusion chromatography (e.g., a desalting column) or dialysis.
Applications in Drug Discovery
The CuAAC reaction is a powerful tool in medicinal chemistry and drug discovery.[4][15] Its reliability and bio-orthogonality have been exploited to:
-
Synthesize Antibody-Drug Conjugates (ADCs): CuAAC provides a highly specific and efficient method to attach cytotoxic drugs to antibodies, creating stable triazole linkages for targeted cancer therapy.[12]
-
Lead Discovery and Optimization: It is used to rapidly synthesize large libraries of diverse compounds for high-throughput screening, accelerating the identification of new drug candidates.[4][5][15]
-
Bioconjugation: The reaction is widely used to label biomolecules like proteins and nucleic acids with probes for imaging, tracking, and diagnostic applications.[3][5][16]
Troubleshooting
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. bioclone.net [bioclone.net]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. axispharm.com [axispharm.com]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Conjugating to Antibody Lysine Residues
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The conjugation of molecules such as cytotoxic drugs, fluorescent dyes, or biotin (B1667282) to monoclonal antibodies (mAbs) is a cornerstone of targeted therapeutics and diagnostics. Among the various methods, targeting the ε-amino groups of surface-accessible lysine (B10760008) residues is a widely adopted and well-established strategy.[][2][3] An immunoglobulin G (IgG) typically possesses 80-100 lysine residues, with over 20 being solvent-accessible, offering multiple sites for conjugation.[2][] This approach is favored for its relative simplicity, as it does not necessitate prior antibody engineering.[2]
This document provides detailed protocols for the two primary methods of lysine conjugation: a direct one-step reaction and a two-step approach involving a bifunctional linker. It also includes guidance on characterization, data interpretation, and troubleshooting to enable researchers to successfully produce and evaluate their antibody conjugates.
I. Core Principles of Lysine Conjugation
Lysine's side chain contains a primary amine that is nucleophilic at a slightly basic pH (typically 8.0-9.0), allowing it to react with amine-reactive reagents to form stable covalent bonds.[][5][6] The most common reaction involves the use of N-hydroxysuccinimide (NHS) esters, which form stable amide bonds with the lysine's primary amine.[][2]
It is important to note that lysine conjugation is a stochastic process, resulting in a heterogeneous mixture of antibody-drug conjugates (ADCs) with a distribution of drug-to-antibody ratios (DARs).[][7] The average DAR and the distribution of species can be influenced by several factors, including the molar ratio of the conjugation reagent to the antibody, pH, temperature, and reaction time.[]
II. Experimental Protocols
A. One-Step NHS Ester-Mediated Conjugation
This protocol describes the direct conjugation of a molecule containing an NHS ester to the lysine residues of an antibody.
Materials and Reagents:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of amine-containing substances like Tris or glycine.[8] We recommend a purity of >95%.[9]
-
NHS ester-functionalized molecule (e.g., drug, dye)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[5]
-
Conjugation Buffer: 100 mM sodium carbonate/bicarbonate buffer or 50 mM sodium borate (B1201080) buffer, pH 8.0-8.5.[5][8]
-
Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 7.4[5]
-
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) system.[10]
Protocol:
-
Antibody Preparation:
-
NHS Ester Reagent Preparation:
-
Immediately before use, dissolve the NHS ester-functionalized molecule in anhydrous DMSO or DMF to create a 10 mM stock solution.[][5] NHS esters are moisture-sensitive.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification:
-
Remove unreacted small molecules and byproducts by purifying the antibody conjugate using SEC or TFF.[10]
-
The purified conjugate can be stored at 4°C for short-term use or at -80°C for long-term storage.
-
One-Step Conjugation Workflow
B. Two-Step Conjugation using a Bifunctional Linker
This method introduces a bifunctional linker to the antibody in the first step, followed by the conjugation of the molecule of interest in the second step. This can be advantageous when direct NHS ester functionalization of the molecule is challenging.[2][3]
Materials and Reagents:
-
All materials from the one-step protocol.
-
Amine-reactive bifunctional linker (e.g., SMCC, SPDB).
-
Thiol-reactive molecule of interest (e.g., maleimide-drug).
Protocol:
-
Antibody Modification with Bifunctional Linker:
-
Follow steps 1 and 2 of the one-step protocol, using the amine-reactive bifunctional linker instead of the NHS ester-molecule.
-
Perform the reaction as described in step 3 of the one-step protocol.
-
After the reaction, remove the excess linker using SEC or TFF, exchanging the buffer to one suitable for the subsequent thiol reaction (e.g., PBS, pH 6.5-7.5).
-
-
Conjugation of Thiol-Reactive Molecule:
-
Prepare a stock solution of the thiol-reactive molecule in DMSO or DMF.
-
Add the thiol-reactive molecule to the modified antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching and Purification:
-
The reaction can be quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purify the final antibody conjugate using SEC or TFF as described in the one-step protocol.
-
Two-Step Conjugation Workflow
III. Data Presentation and Characterization
Thorough characterization of the antibody conjugate is critical to ensure its quality and suitability for downstream applications.
A. Determination of Drug-to-Antibody Ratio (DAR)
The average DAR is a key quality attribute of an antibody conjugate. It can be determined using several methods:
-
UV-Vis Spectroscopy: This method is relatively simple but provides only an average DAR.[7]
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can provide detailed information on the distribution of different DAR species, including the amount of unconjugated antibody.[7][11]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate different DAR species, allowing for their quantification.[7]
Table 1: Comparison of Reaction Conditions and Resulting DAR
| Conjugation Method | Antibody | Reagent:Ab Molar Ratio | pH | Average DAR | Reference |
| One-Step (NHS Ester) | Trastuzumab | 10:1 | 8.5 | ~3.5 | [][12] |
| One-Step (NHS Ester) | Generic IgG | 15:1 | 8.25 | Varies | [5] |
| Two-Step (SMCC) | Trastuzumab | 8:1 | 8.0-8.5 | 3.4 | [12] |
| Two-Step (SMCC, on-bead) | Trastuzumab | 23:1 | 8.0-8.5 | 3.9 | [12] |
B. Analysis of Aggregation
Conjugation of hydrophobic molecules can increase the propensity of the antibody to aggregate.[7][13]
-
Size Exclusion Chromatography (SEC): SEC is the most common method to quantify the percentage of high molecular weight species (aggregates).[10]
-
Dynamic Light Scattering (DLS): DLS can provide information on the size distribution of particles in the solution.[14]
Table 2: Impact of Conjugation on Antibody Stability
| Parameter | Unconjugated Antibody | Lysine-Conjugated ADC | General Trend | Reference |
| Aggregation Onset Temperature (Tonset) | Higher | Lower | Decreases with increasing DAR | [12][13] |
| Thermal Stability (Tm of CH2 domain) | Higher | Slightly Lower | Minor decrease observed | [14] |
| Binding Affinity (KD) | Baseline | Generally Unchanged | Minimal impact if conjugation sites are outside the antigen-binding region | [14] |
IV. Troubleshooting
Table 3: Common Problems and Solutions in Lysine Conjugation
| Problem | Possible Cause | Recommended Solution | Reference |
| Low or No Conjugation | Inactive NHS ester due to hydrolysis. | Prepare fresh NHS ester stock solution in anhydrous solvent immediately before use. | [8] |
| Presence of primary amines (Tris, glycine) in the antibody buffer. | Perform buffer exchange into an amine-free buffer prior to conjugation. | [8] | |
| Low antibody concentration. | Concentrate the antibody to at least 0.5-1 mg/mL. | ||
| Incorrect pH of the reaction buffer. | Ensure the pH is between 8.0 and 9.0 for optimal NHS ester reactivity. | [][15][16] | |
| High Levels of Aggregation | High DAR leading to increased hydrophobicity. | Optimize the molar ratio of the conjugation reagent to achieve a lower average DAR. | [7][13] |
| Unstable antibody starting material. | Characterize the stability of the unconjugated antibody before conjugation. | [17] | |
| Inconsistent DAR between batches | Variability in reaction conditions (time, temperature, pH). | Standardize all reaction parameters and ensure accurate reagent additions. | |
| Inconsistent antibody starting material. | Ensure consistent purity and formulation of the antibody. | [17] | |
| Loss of Antibody during Purification | Non-specific binding to chromatography columns. | Optimize purification conditions (e.g., buffer composition, column type). | [10] |
| Filter damage during concentration steps. | Handle filtration devices with care to avoid membrane damage. | [17] |
V. Conclusion
Conjugation to lysine residues is a robust and versatile method for the preparation of antibody conjugates. By carefully controlling the reaction conditions and performing thorough characterization, researchers can generate high-quality conjugates for a wide range of applications in research, diagnostics, and therapeutics. The protocols and troubleshooting guide provided in this document serve as a comprehensive resource to facilitate the successful implementation of lysine conjugation strategies.
References
- 2. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 5. resources.tocris.com [resources.tocris.com]
- 6. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. furthlab.xyz [furthlab.xyz]
- 9. Antibody Conjugation Troubleshooting [bio-techne.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. C-Lysine Conjugates: pH-Controlled Light-Activated Reagents for Efficient Double Stranded DNA Cleavage with Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hiyka.com [hiyka.com]
- 17. CyTOForum • View topic - Troubleshooting Antibody conjugation [cytoforum.stanford.edu]
Application Notes: Fluorescent Labeling with Propargyl-PEG Linkers
Introduction
Fluorescent labeling is a cornerstone technique in life sciences, enabling the visualization and quantification of biomolecules in complex biological systems. A highly specific and efficient method for fluorescently tagging biomolecules involves the use of propargyl-PEG linkers. These linkers possess a terminal alkyne group (propargyl) that can undergo a highly selective "click chemistry" reaction with an azide-modified fluorescent dye. The polyethylene (B3416737) glycol (PEG) component is a flexible, hydrophilic spacer that enhances the solubility of the labeled molecule, reduces non-specific binding, and minimizes steric hindrance, thereby preserving the native function of the biomolecule.[1][2][3] This combination of bioorthogonality and favorable physicochemical properties makes propargyl-PEG linkers a versatile tool for researchers in basic science and drug development.[4][5]
Key Advantages:
-
High Specificity: The click chemistry reaction is bioorthogonal, meaning it occurs selectively between the alkyne and azide (B81097) groups without cross-reacting with other functional groups found in biological systems.[6][7]
-
Enhanced Solubility: The hydrophilic PEG chain improves the water solubility of the labeled biomolecule and the fluorescent dye.[3][8][9]
-
Reduced Steric Hindrance: The flexible PEG spacer minimizes interference with the biological activity of the labeled molecule.[10]
-
Improved Pharmacokinetics: In drug development, PEGylation can increase the in vivo circulation time and stability of therapeutic molecules.[4][8]
-
Versatility: This method is applicable to a wide range of biomolecules, including proteins, nucleic acids, and glycans.[6][11]
Experimental Workflow and Methodologies
The general workflow for fluorescent labeling using propargyl-PEG linkers involves two main steps: introduction of the propargyl-PEG linker onto the target biomolecule and the subsequent click chemistry reaction with an azide-functionalized fluorophore.
Caption: General workflow for fluorescent labeling.
Method 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click chemistry reaction.[11][12] It involves the use of a copper(I) catalyst to promote the cycloaddition between the terminal alkyne of the propargyl-PEG linker and the azide group of the fluorophore, forming a stable triazole linkage.[6][7][]
Caption: CuAAC reaction scheme.
Protocol: CuAAC Labeling of a Propargylated Protein
-
Prepare Stock Solutions:
-
Propargylated Protein: Prepare a solution of the propargylated protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-Fluorophore: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate (B8700270): Prepare a 50 mM stock solution in water immediately before use.
-
Copper Ligand (e.g., THPTA): Prepare a 10 mM stock solution in water or DMSO.[11]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the propargylated protein to a final concentration of 1-10 mg/mL.
-
Add the azide-fluorophore to a final concentration of 100-500 µM (a 10-50 fold molar excess over the protein).
-
Add the copper ligand to a final concentration of 0.1 mM.[10]
-
Add CuSO₄ to a final concentration of 1 mM.[10]
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.[10]
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[10]
-
-
Purification:
-
Remove the excess reagents and catalyst by dialysis, size-exclusion chromatography (SEC), or a desalting column.[10]
-
-
Analysis:
-
Confirm labeling efficiency by SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or UV-Vis spectroscopy.[10]
-
Method 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC, making it ideal for applications in living cells where copper toxicity is a concern.[10][14] This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne is the driving force for the reaction with an azide, eliminating the need for a catalyst.[15][16]
Caption: SPAAC reaction scheme.
Protocol: SPAAC Labeling of an Azide-Modified Protein
-
Prepare Stock Solutions:
-
Azide-Modified Protein: Prepare a solution of the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Cyclooctyne-Fluorophore: Prepare a 10 mM stock solution in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.
-
Add the cyclooctyne-fluorophore to a final concentration of 100-500 µM (a 10-50 fold molar excess over the protein).
-
-
Incubation:
-
Incubate the reaction mixture for 1-12 hours at room temperature or 37°C, protected from light. Reaction times can vary depending on the specific cyclooctyne used.[10]
-
-
Purification:
-
Remove unreacted fluorophore using dialysis, SEC, or a desalting column.[10]
-
-
Analysis:
-
Assess labeling efficiency using SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or UV-Vis spectroscopy.[10]
-
Quantitative Data Summary
The efficiency of fluorescent labeling can be influenced by several factors, including the type of click chemistry, reaction conditions, and the specific biomolecule and fluorophore used.
| Parameter | CuAAC | SPAAC | Notes |
| Reaction Time | 15 min - 4 hours[10][12] | 1 - 12 hours[10] | CuAAC is generally faster due to the catalyst. |
| Optimal Fluorophore Concentration | 20 - 50 µM[17] | 20 - 50 µM[17] | Concentration may need optimization for specific applications. |
| Typical Labeling Efficiency | High | Moderate to High | CuAAC often achieves higher labeling efficiency in vitro. |
| Biocompatibility | Suitable for in vitro; potential cell toxicity due to copper.[10] | Excellent for live-cell imaging; no copper catalyst required.[14] | Ligands like THPTA can mitigate copper toxicity in CuAAC.[18] |
| Relative Reaction Rate | Fast | Slower than CuAAC | Reaction rates for SPAAC can be enhanced with more strained cyclooctynes.[19][20][21] |
Applications in Research and Drug Development
The versatility of propargyl-PEG linkers has led to their widespread use in various applications:
-
Protein Labeling and Tracking: Fluorescently tagging proteins to study their localization, trafficking, and interactions within living cells.[14]
-
Antibody-Drug Conjugates (ADCs): The PEG linker can be used to attach a cytotoxic drug to a monoclonal antibody for targeted cancer therapy.[1][2][8]
-
PROTACs: In Proteolysis Targeting Chimeras, these linkers connect a target-binding ligand to an E3 ligase-recruiting ligand.[1][22]
-
Nanoparticle Functionalization: Modifying the surface of nanoparticles for targeted drug delivery and imaging applications.[2][4][9]
-
Biomolecule Detection: Developing sensitive fluorescent probes for the detection of specific biomolecules in complex samples.[]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Inefficient propargylation/azide incorporation.- Suboptimal click chemistry conditions.- Degradation of reagents. | - Confirm initial modification by mass spectrometry.- Optimize reactant concentrations, temperature, and incubation time.- Use freshly prepared reagents, especially sodium ascorbate for CuAAC. |
| Protein Precipitation | - Hydrophobic aggregation of the fluorophore.- High concentration of organic solvent (e.g., DMSO). | - Use a PEG linker with a longer PEG chain to increase solubility.- Minimize the volume of DMSO added to the reaction (<5%).- Perform the reaction at a lower protein concentration. |
| High Background/Non-specific Labeling | - Incomplete removal of excess fluorophore.- Hydrophobic interactions of the dye with other molecules. | - Ensure thorough purification using appropriate methods (e.g., SEC, dialysis).- Incorporate a PEG linker to shield the fluorophore and reduce non-specific binding.[23] |
| Cell Toxicity (for in vivo labeling) | - Copper catalyst in CuAAC. | - Use SPAAC for live-cell applications.- For CuAAC on the cell surface, use a copper-chelating ligand like THPTA to reduce toxicity.[18] |
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 3. Fluorescent dye with PEG linker [schem.jp]
- 4. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. benchchem.com [benchchem.com]
- 11. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 14. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 16. jcmarot.com [jcmarot.com]
- 17. researchgate.net [researchgate.net]
- 18. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. nbinno.com [nbinno.com]
- 23. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amino-PEG4-bis-PEG3-propargyl in Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG4-bis-PEG3-propargyl is a heterotrifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation and surface modification applications.[] Its unique structure comprises a primary amine (-NH2) at one terminus and two propargyl groups (-C≡CH) at the other, separated by a hydrophilic PEG spacer. This configuration allows for a versatile, two-step conjugation strategy, making it an invaluable tool in the construction of complex biomolecular architectures, particularly in the field of antibody-drug conjugates (ADCs).[2][3]
The primary amine provides a reactive handle for covalent attachment to molecules with accessible carboxylic acid or activated ester functionalities, such as N-hydroxysuccinimide (NHS) esters, which are commonly found on proteins and antibodies. The dual propargyl groups enable highly efficient and specific attachment of azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[4][5] The branched nature of the propargyl end allows for the potential attachment of two molecules, which can be advantageous for increasing the payload in drug delivery systems.
The integrated PEG spacer enhances the aqueous solubility and stability of the resulting conjugate, while also reducing steric hindrance and minimizing non-specific binding.[6] In the context of drug delivery, PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutics by shielding them from enzymatic degradation and reducing immunogenicity.[6]
Key Applications
-
Antibody-Drug Conjugates (ADCs): The primary application of this linker is in the development of ADCs, where it connects a monoclonal antibody to cytotoxic payloads.[2] The orthogonal reactivity allows for controlled, sequential conjugation, first to the antibody via the amine group, and then to the drug payload(s) via the propargyl groups.
-
Surface Modification of Nanoparticles: The linker can be used to functionalize the surface of nanoparticles. The amine group can be conjugated to the nanoparticle surface, presenting the propargyl groups for subsequent attachment of targeting ligands, imaging agents, or therapeutic molecules.[7]
-
Development of PROTACs: The heterobifunctional nature of the linker is suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs), connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
-
Immobilization of Biomolecules: Biomolecules can be immobilized on surfaces for various applications, including diagnostics and biomaterials, by first functionalizing the surface with this linker.
Data Presentation
The following tables provide representative data for the characterization and performance of antibody-drug conjugates constructed using heterotrifunctional PEG linkers. The actual results for this compound may vary depending on the specific antibody, payload, and reaction conditions.
Table 1: Representative Physicochemical Properties of an ADC with a Heterotrifunctional PEG Linker
| Parameter | Value | Method |
| Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| Aggregation | <2% | Size Exclusion Chromatography (SEC) |
| In Vitro Plasma Stability (Human) | >90% after 7 days | LC-MS/MS |
Table 2: Representative In Vitro Cytotoxicity Data
| Cell Line | ADC IC₅₀ (nM) | Free Drug IC₅₀ (nM) |
| HER2+ (SK-BR-3) | 0.5 | 50 |
| HER2- (MCF-7) | >1000 | 60 |
Experimental Workflows and Signaling Pathways
The general workflow for utilizing this compound in the synthesis of an ADC involves a two-stage process. The first stage is the conjugation of the linker to the antibody, followed by the attachment of the drug payload via click chemistry.
References
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. purepeg.com [purepeg.com]
- 7. Propargyl-PEG-silane | AxisPharm [axispharm.com]
Application Notes and Protocols for Attaching Payloads to Antibodies Using PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker molecule connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall efficacy.[1][2] Poly(ethylene glycol) (PEG) linkers have emerged as a highly advantageous option in ADC design due to their unique physicochemical properties.[3][4]
The inclusion of PEG linkers offers several key benefits:
-
Increased Hydrophilicity: PEG is a hydrophilic polymer that can counteract the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation and improving the overall solubility of the ADC.[1][5] This is particularly crucial for maintaining the stability and manufacturability of the conjugate.[5]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the ADC, which can shield it from proteolytic degradation and reduce renal clearance.[3][6] This leads to a prolonged circulation half-life, allowing for greater accumulation at the tumor site.[6][7]
-
Reduced Immunogenicity: PEGylation can mask potential immunogenic epitopes on the linker-payload complex, thereby reducing the risk of an undesirable immune response against the ADC.[3][4]
-
Enhanced Drug-to-Antibody Ratio (DAR): By mitigating the aggregation issues associated with hydrophobic payloads, PEG linkers can enable the development of ADCs with higher DARs, potentially leading to enhanced potency.[1][3]
These application notes provide an overview of the principles and detailed protocols for the attachment of payloads to antibodies using PEG linkers.
Experimental Workflow Overview
The general workflow for constructing an ADC with a PEG linker involves several key stages, from initial antibody and payload preparation to the final characterization of the conjugate.
Caption: A generalized experimental workflow for the development of an antibody-drug conjugate (ADC) using a PEG linker.
Data Presentation: Impact of PEGylation on ADC Properties
The use of PEG linkers can significantly alter the physicochemical and biological properties of an ADC. The following tables summarize representative quantitative data from various studies, illustrating the effects of PEGylation.
| Conjugate | PEG Moiety | Half-Life Extension (fold increase) | In Vitro Cytotoxicity Reduction (fold increase in IC50) | Reference |
| ZHER2-SMCC-MMAE | None | 1.0 | 1.0 | [6] |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 2.5 | 4.5 | [6] |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 11.2 | 22.0 | [7] |
| Affibody-MMAE Conjugate | 0 (No PEG) | Baseline | Baseline | [8] |
| Affibody-MMAE Conjugate | 4 kDa | - | 4.5-fold reduction | [8] |
| Affibody-MMAE Conjugate | 10 kDa | - | 22-fold reduction | [8] |
Table 1: Effect of PEGylation on ADC Half-Life and Cytotoxicity. The data illustrates that while increasing the PEG chain length can significantly prolong the in vivo half-life, it may also lead to a reduction in in vitro cytotoxicity due to steric hindrance.
| Parameter | Non-PEGylated ADC | PEGylated ADC | Reference |
| Aggregation | Higher | Lower | [3] |
| Solubility | Lower | Higher | [1][3] |
| Plasma Clearance | Faster | Slower | [3] |
| Immunogenicity | Higher | Lower | [3][4] |
| Achievable DAR | Lower (typically 2-4) | Higher (up to 8) | [3][4] |
Table 2: General Comparison of Physicochemical and Pharmacokinetic Properties of Non-PEGylated vs. PEGylated ADCs.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in generating an ADC using a PEG linker. These protocols are generalized and may require optimization for specific antibodies, payloads, and PEG linkers.
Protocol 1: Two-Step Lysine-Targeted Conjugation
This protocol describes a common strategy for conjugating a payload to an antibody via surface-exposed lysine (B10760008) residues using a bifunctional PEG linker containing an amine-reactive group (e.g., NHS ester) and another functional group for payload attachment.[6]
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Bifunctional PEG linker (e.g., Amino-PEG-Carboxylic Acid)
-
Cytotoxic payload with a reactive group for conjugation to the PEG linker
-
Activation reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
-
Reaction vessels and stirring equipment
Procedure:
Step 1: Synthesis of the Payload-PEG Linker Conjugate
-
Payload Activation: Dissolve the cytotoxic payload (containing a carboxylic acid) in anhydrous DMF. Add 1.2 equivalents of EDC and Sulfo-NHS to activate the carboxylic acid group.
-
Allow the reaction to proceed at room temperature for 1 hour to form the NHS-activated payload.
-
Conjugation to the Amino-PEG-Linker: Dissolve the Amino-PEG-linker (1.5 equivalents) in anhydrous DMF.
-
Add the Amino-PEG-linker solution to the activated payload solution.
-
Let the reaction stir at room temperature overnight.
-
Purification: Monitor the reaction progress by LC-MS. Upon completion, purify the payload-linker conjugate using reverse-phase HPLC. Lyophilize the pure fractions to obtain the payload-linker conjugate as a solid.[6]
Step 2: Conjugation of the Payload-PEG Linker to the Antibody
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Activation of Payload-Linker: Dissolve the purified payload-PEG-linker (with a terminal carboxylic acid) in DMSO to a concentration of 10 mM. Add 1.5 equivalents of EDC and Sulfo-NHS to the payload-linker solution to activate the carboxylic acid group. Incubate for 15-30 minutes at room temperature.[6]
-
Conjugation Reaction: Add the activated payload-linker solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain antibody integrity.[6]
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[6]
-
Purification of the ADC: Remove unreacted payload-linker and other small molecules by SEC using an appropriate column (e.g., Sephadex G-25) equilibrated with PBS.
Caption: Workflow for a two-step lysine-targeted ADC conjugation protocol.
Protocol 2: Cysteine-Targeted Conjugation
This protocol is suitable for antibodies that have engineered cysteine residues or for those where interchain disulfide bonds are partially reduced to generate reactive thiol groups. Maleimide-functionalized PEG linkers are commonly used for this approach.
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., TCEP or DTT)
-
Maleimide-functionalized PEG-payload conjugate
-
Reaction buffer (e.g., PBS with EDTA, pH 7.0)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., SEC or HIC)
Procedure:
-
Antibody Reduction (if necessary):
-
For partial reduction of interchain disulfides, incubate the antibody (5-10 mg/mL) with 2-5 molar equivalents of TCEP at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Immediately after reduction and desalting, add the maleimide-functionalized PEG-payload conjugate (typically at a 5-10 fold molar excess per generated thiol) to the antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching:
-
Add a 3-fold molar excess of N-acetylcysteine (relative to the maleimide (B117702) reagent) to quench any unreacted maleimide groups. Incubate for 20 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted payload-linker and quenching agent using SEC or HIC.
-
Protocol 3: Characterization of the ADC - Determination of Drug-to-Antibody Ratio (DAR)
Accurate determination of the DAR is critical for ensuring the quality, consistency, and efficacy of an ADC.[9] Several analytical techniques can be employed for this purpose.
Method 1: Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method for determining the DAR and drug-load distribution for cysteine-linked ADCs.[9][10] The separation is based on the hydrophobicity of the ADC species, with each conjugated payload molecule increasing the overall hydrophobicity.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 10% isopropanol)
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
HPLC Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Run a linear gradient from high salt (100% A) to low salt (100% B) to elute the ADC species.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)
-
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC, often performed after reduction of the ADC, can also be used to determine the DAR.[9]
Procedure:
-
Sample Preparation (Reduction):
-
Dilute the ADC to ~1 mg/mL.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the disulfide bonds, separating the light and heavy chains.
-
-
HPLC Method:
-
Use a C4 or C8 reverse-phase column.
-
Run a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% TFA).
-
Monitor absorbance at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks for the unconjugated and conjugated light and heavy chains.
-
Calculate the average DAR based on the relative peak areas and the known number of conjugation sites on each chain.
-
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the most accurate determination of the DAR by directly measuring the mass of the intact ADC or its subunits.[11][12]
Procedure:
-
Sample Preparation: The ADC sample is typically desalted before infusion into the mass spectrometer. For subunit analysis, the ADC is reduced as described for RP-HPLC.
-
LC-MS Analysis: The sample is analyzed using a high-resolution mass spectrometer (e.g., Q-TOF).
-
Data Analysis: The resulting mass spectrum is deconvoluted to obtain the zero-charge mass of each ADC species. The DAR is calculated based on the mass difference between the unconjugated antibody and the conjugated species.
Mechanism of Action of a PEGylated ADC
The therapeutic effect of an ADC is realized through a sequence of events that begins with specific binding to the target cancer cell and culminates in the intracellular release of the cytotoxic payload.
Caption: The sequential steps involved in the mechanism of action of a typical antibody-drug conjugate.
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the stable PEG linker prevents premature payload release.[13][14] The antibody component specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells.[14][15]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[7]
-
Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the linker is cleaved (in the case of cleavable linkers), releasing the cytotoxic payload.[13][14]
-
Induction of Cell Death: The released payload then exerts its cytotoxic effect, for example, by damaging DNA or disrupting microtubule dynamics, ultimately leading to apoptosis of the cancer cell.[16]
Conclusion
The use of PEG linkers in the design of antibody-drug conjugates offers significant advantages in overcoming challenges associated with payload hydrophobicity, leading to improved solubility, stability, and pharmacokinetic profiles. The protocols and data presented here provide a framework for the successful development and characterization of PEGylated ADCs. Careful optimization of the conjugation strategy and thorough analytical characterization are paramount to achieving a final product with the desired therapeutic index.
References
- 1. adcreview.com [adcreview.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. labinsights.nl [labinsights.nl]
- 4. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmiweb.com [pharmiweb.com]
- 11. sciex.com [sciex.com]
- 12. hpst.cz [hpst.cz]
- 13. benchchem.com [benchchem.com]
- 14. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 15. dovepress.com [dovepress.com]
- 16. precisepeg.com [precisepeg.com]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1] This targeted delivery approach aims to enhance the therapeutic window of the cytotoxic payload by maximizing its concentration at the tumor site while minimizing systemic exposure and associated off-target toxicities.[1] The three key components of an ADC are the monoclonal antibody (mAb), the cytotoxic payload, and a chemical linker that connects them.[1][][][4] The design and synthesis of a stable and effective ADC is a complex process that requires careful optimization of each component and the conjugation strategy.[4]
This document provides a detailed, step-by-step workflow for the synthesis of ADCs, covering common conjugation methodologies, purification techniques, and characterization assays. The protocols and data presented are intended to serve as a comprehensive guide for researchers and professionals involved in the development of novel ADCs.
I. Overall ADC Synthesis Workflow
The general manufacturing process for an ADC involves several key stages, starting from the production of the monoclonal antibody and the synthesis of the drug-linker intermediate, followed by the conjugation reaction, and finally, purification and formulation of the ADC drug substance.[5]
II. Experimental Protocols: ADC Synthesis
The conjugation of the drug-linker to the antibody is a critical step in ADC synthesis. The choice of conjugation strategy depends on the available reactive residues on the antibody and the desired properties of the final ADC. The two most common methods involve targeting lysine (B10760008) or cysteine residues.[6][7]
A. Cysteine-Based Conjugation
This method involves the conjugation of a maleimide-containing drug-linker to the sulfhydryl groups of cysteine residues.[8] The interchain disulfide bonds of the antibody are partially or fully reduced to generate free thiols for conjugation.
Protocol: Partial Reduction and Conjugation
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 1–10 mg/mL in a suitable buffer such as phosphate-buffered saline (PBS) with 1 mM DTPA, pH 7.4-8.0.[9]
-
-
Partial Reduction of Antibody:
-
To achieve a target Drug-to-Antibody Ratio (DAR) of approximately 4, add a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) to the antibody solution. A molar ratio of about 4.2 equivalents of the reducing agent to the antibody is a common starting point.[9]
-
Incubate the reaction mixture at 37°C for 1-2 hours.[9]
-
Remove the excess reducing agent by purification using a desalting column (e.g., G25) equilibrated with PBS/1 mM DTPA at 4°C.[9]
-
-
Conjugation Reaction:
-
Prepare a stock solution of the maleimide-activated drug-linker in an organic solvent like DMSO.[]
-
Add the drug-linker solution to the reduced antibody solution. A molar excess of the drug-linker (e.g., 4.6 molar equivalents for a target DAR of 4) is typically used.[9]
-
Incubate the reaction on ice or at room temperature for 1 hour with gentle mixing.[][9]
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing reagent such as N-acetylcysteine or cysteine.[9]
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or affinity chromatography (e.g., Protein A) to remove unreacted drug-linker and other small molecules.[]
-
Table 1: Quantitative Parameters for Cysteine-Based Conjugation
| Parameter | Value | Reference |
| Antibody Concentration | 1–10 mg/mL | [9] |
| Reducing Agent (TCEP/DTT) | ~4.2 molar equivalents for DAR 4 | [9] |
| Reduction Incubation | 1-2 hours at 37°C | [9] |
| Drug-Linker | ~4.6 molar equivalents for DAR 4 | [9] |
| Conjugation Incubation | 1 hour on ice or at room temp | [][9] |
B. Lysine-Based Conjugation
This method utilizes the primary amines of lysine residues on the antibody surface for conjugation, typically via an N-hydroxysuccinimide (NHS) ester-functionalized linker.[10]
Protocol: Two-Step Lysine Conjugation
-
Antibody Modification:
-
Conjugation of Drug:
-
React the thiol-containing drug with the maleimide (B117702) groups on the modified antibody.[12]
-
Ensure the final concentration of the organic solvent (e.g., DMA) is kept below 6% (v/v).[12]
-
Incubate the reaction for approximately 17.5 hours.[12]
-
-
Purification:
-
Purify the ADC using Fast Protein Liquid Chromatography (FPLC) or other chromatographic methods to remove excess drug and byproducts.[12]
-
Table 2: Quantitative Parameters for Lysine-Based Conjugation
| Parameter | Value | Reference |
| Antibody Concentration | ~10 mg/mL | [11] |
| Modification Incubation | 1 hour at 25°C | [11] |
| Conjugation Incubation | ~17.5 hours | [12] |
| Organic Solvent Conc. | < 6% (v/v) | [12] |
III. ADC Characterization
Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety.[] A variety of analytical techniques are employed to assess key quality attributes.[14]
Table 3: Common Analytical Methods for ADC Characterization
| Parameter | Method | Principle | Reference |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy | Measures absorbance at two wavelengths to determine protein and drug concentrations. | [14][15][16] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity, which correlates with DAR. | [][15] | |
| Mass Spectrometry (MS) | Determines the molecular weight of the intact ADC and its subunits to calculate DAR. | [][17][18] | |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | Separates molecules based on size to detect and quantify aggregates and fragments. | [15] |
| Capillary Electrophoresis-SDS (CE-SDS) | Separates proteins based on molecular weight under denaturing conditions. | [14][18] | |
| Charge Variants | Imaged Capillary Isoelectric Focusing (iCIEF) | Separates ADC species based on their isoelectric point (pI). | [15] |
| Free Drug Level | High-Performance Liquid Chromatography (HPLC) | Separates and quantifies the amount of unconjugated drug. | [][14] |
| Binding Affinity | ELISA, Flow Cytometry, SPR | Measures the binding of the ADC to its target antigen. | [][18] |
| Potency | Cell-based Cytotoxicity Assays | Determines the biological activity of the ADC by measuring its ability to kill target cells. | [][14] |
IV. Signaling Pathways in ADC Research
The efficacy of an ADC is dependent on its ability to bind to a specific tumor-associated antigen and subsequently internalize to release its cytotoxic payload.[][19] The targeted antigen is often part of a critical signaling pathway involved in cancer cell proliferation and survival.
The HER2 pathway is a well-established target for ADCs in breast and gastric cancers.[20] HER2-targeted ADCs bind to the HER2 receptor on the cancer cell surface, leading to the internalization of the ADC-receptor complex.[21] Once inside the cell, the complex is trafficked to the lysosome, where the linker is cleaved, and the cytotoxic payload is released, ultimately inducing apoptosis.[] Additionally, the antibody component of the ADC can block downstream signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cell growth and survival.[21]
V. Conclusion
The synthesis of antibody-drug conjugates is a multi-step process that requires careful control over each stage to produce a safe and effective therapeutic. The choice of conjugation chemistry, linker, and payload all play a critical role in the final properties of the ADC. The detailed protocols and characterization methods provided in this application note serve as a valuable resource for researchers in the field of ADC development. A thorough understanding of the synthesis workflow and the underlying biological pathways is essential for the successful design and development of the next generation of targeted cancer therapies.
References
- 1. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escopharma.com [escopharma.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. mdpi.com [mdpi.com]
- 8. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ppd.com [ppd.com]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. lcms.cz [lcms.cz]
- 18. ADC Characterization [sigmaaldrich.com]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. scribd.com [scribd.com]
- 21. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
Application Notes and Protocols for the Use of Branched PEG Linkers in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins. A PROTAC molecule consists of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. While linear polyethylene (B3416737) glycol (PEG) linkers are widely used to optimize the physicochemical properties and efficacy of PROTACs, branched PEG linkers are gaining attention for the development of next-generation, multi-specific PROTACs.[1]
These advanced architectures, such as trivalent and dual-targeting PROTACs, leverage branched linkers to enhance degradation efficiency, increase binding avidity, and enable the simultaneous degradation of multiple targets. This document provides detailed application notes, experimental protocols, and comparative data on the use of branched PEG linkers in PROTAC synthesis.
Advantages of Branched PEG Linkers in PROTAC Design
Branched PEG linkers offer several potential advantages over their linear counterparts in the design of PROTACs:
-
Multi-valency and Increased Avidity: Branched linkers, such as Y-shaped or trifunctional PEGs, allow for the attachment of multiple POI ligands or E3 ligase ligands.[2][3] This can lead to increased binding avidity to the target protein(s) and more stable ternary complex formation, resulting in enhanced degradation potency.[2]
-
Dual-Targeting Capabilities: By attaching ligands for two different POIs to a single branched linker, it is possible to create dual-targeting PROTACs that can simultaneously degrade two distinct disease-related proteins.[4][5] This approach offers a promising strategy for tackling complex diseases with multiple pathogenic drivers.
-
Modulation of Physicochemical Properties: Like linear PEGs, branched PEGs can improve the solubility and reduce the immunogenicity of PROTACs.[] The more compact, globular structure of branched PEGs can have a different impact on the hydrodynamic radius and cell permeability compared to linear PEGs of similar molecular weight.[7]
-
Controlled Spatial Orientation: The defined geometry of branched linkers can provide better control over the spatial orientation of the POI and E3 ligase, potentially leading to more efficient ubiquitination.[8]
Data Presentation: Comparative Analysis
While direct head-to-head comparisons of linear versus branched PEG linkers for the same biological target are limited in the literature, the following tables summarize available quantitative data for PROTACs utilizing branched architectures and provide a general comparison of the physicochemical properties of linear and branched PEGs.
Table 1: Performance of Trivalent and Dual-Targeting PROTACs with Branched Linkers
| PROTAC Name | Linker Architecture | Target(s) | E3 Ligase | Key Performance Metrics | Reference |
| SIM1 | Trivalent (Y-shaped PEG-based) | BRD2, BRD3, BRD4 | VHL | DC50 (BRD4): < 1 nM, Dmax (BRD4): > 95% | [2] |
| MZ1 (Bivalent) | Linear PEG | BRD4 | VHL | DC50: ~10 nM, Dmax: > 90% | [2] |
| DP-C-4 | Dual-Targeting (Branched, amino acid core) | EGFR & PARP | CRBN | DC50 (EGFR): 2.41 ± 0.32 µM, DC50 (PARP): 8.79 ± 1.25 µM | [4] |
| DP-V-4 | Dual-Targeting (Branched, amino acid core) | EGFR & PARP | VHL | DC50 (EGFR): 5.47 ± 0.67 µM, DC50 (PARP): 12.80 ± 2.16 µM | [4] |
Table 2: General Physicochemical Properties of Linear vs. Branched PEG Linkers
| Property | Linear PEG Linkers | Branched PEG Linkers | Reference |
| Hydrodynamic Radius | Generally smaller for a given molecular weight | Generally larger for a given molecular weight, creating a more globular shape | [7] |
| Solubility | High water solubility | High water solubility, potentially greater than linear PEGs of the same MW | [] |
| Drug Loading Capacity | Limited to two attachment points | Multiple attachment points, allowing for higher drug-to-linker ratios | [9] |
| Steric Hindrance | Lower | Higher, which can impact binding affinity if not optimally designed | [7] |
| Synthesis Complexity | Relatively straightforward | More complex, often requiring multi-step procedures | [10] |
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and evaluation of PROTACs incorporating branched PEG linkers.
Protocol 1: Synthesis of a Trivalent PROTAC using a Trifunctional PEG Linker
This protocol describes a representative synthesis of a trivalent PROTAC with one E3 ligase ligand and two POI ligands, based on the principles of convergent synthesis.
Materials:
-
Trifunctional PEG linker with three reactive groups (e.g., two amines and one carboxylic acid)
-
POI ligand with a suitable functional group for conjugation (e.g., carboxylic acid)
-
E3 ligase ligand with a suitable functional group for conjugation (e.g., amine)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Protecting groups as needed
-
Purification supplies (e.g., HPLC system, silica (B1680970) gel)
Procedure:
-
Synthesis of the Branched PEG Core:
-
Synthesize or procure a trifunctional PEG linker. A common approach involves using a central core molecule, such as tris(2-aminoethyl)amine, and extending PEG chains from each arm. The terminal functional groups can be tailored for subsequent conjugation steps.
-
-
Conjugation of the First POI Ligand:
-
Dissolve the trifunctional PEG linker and the first POI ligand (1 equivalent) in anhydrous DMF.
-
Add a coupling reagent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents).
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, purify the mono-conjugated intermediate by flash chromatography or preparative HPLC.
-
-
Conjugation of the Second POI Ligand:
-
Repeat the coupling procedure with the second POI ligand (1 equivalent) and the purified mono-conjugated intermediate.
-
Purify the di-conjugated intermediate.
-
-
Conjugation of the E3 Ligase Ligand:
-
Activate the remaining functional group on the PEG linker (if necessary). For example, if it is a carboxylic acid, activate it with HATU/DIPEA.
-
Add the E3 ligase ligand (1.2 equivalents) to the reaction mixture.
-
Stir at room temperature until the reaction is complete as monitored by LC-MS.
-
-
Final Deprotection and Purification:
-
If any protecting groups were used, perform the final deprotection step (e.g., TFA for Boc groups).
-
Purify the final trivalent PROTAC using preparative HPLC to obtain a high-purity product.
-
Characterize the final compound by LC-MS and NMR.
-
Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of the target protein(s) in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein(s)
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein(s) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein(s) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[11]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of a dual-targeting PROTAC with a branched linker.
Caption: General workflow for the synthesis of a trivalent PROTAC.
Conclusion
The use of branched PEG linkers in PROTAC synthesis represents a significant advancement in the field of targeted protein degradation. These linkers enable the construction of novel, multi-specific PROTACs with the potential for enhanced efficacy and the ability to address more complex disease biologies. While the synthesis of these molecules is more intricate than their linear counterparts, the potential benefits in terms of increased avidity and dual-targeting capabilities make them a compelling area of research for drug discovery and development professionals. The protocols and data presented here provide a foundation for the rational design and evaluation of PROTACs incorporating branched PEG linkers.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Heterobifunctional peptidic degraders: New frontiers in targeted protein degradation - American Chemical Society [acs.digitellinc.com]
- 9. Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Yield with PEG Linkers
Welcome to the technical support center for PEG linker-based bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges during the PEGylation process. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues leading to low conjugation yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no conjugation yield with PEG linkers?
Low conjugation efficiency can generally be attributed to one of several factors:
-
Inactive Reagents: The reactive group on your PEG linker (e.g., NHS ester, maleimide) may have degraded due to improper storage or handling, particularly exposure to moisture.[1]
-
Suboptimal Reaction Conditions: The pH, temperature, and molar ratio of PEG linker to your molecule are critical parameters that can significantly impact yield.[2][3]
-
Interfering Substances: Components in your buffer, such as primary amines (e.g., Tris) for NHS-ester reactions or reducing agents for maleimide (B117702) reactions, can compete with the target molecule and reduce conjugation efficiency.[1][4]
-
Steric Hindrance: The conjugation site on your target molecule may be sterically hindered, preventing the PEG linker from accessing it effectively.
-
Poor Solubility: The PEG linker or your target molecule may not be sufficiently soluble in the reaction buffer, leading to aggregation and reduced reactivity.[5]
-
Oxidation of Thiols (for Maleimide Chemistry): If targeting cysteine residues, the thiol groups may have formed disulfide bonds and are not available for conjugation.[4]
Q2: How can I assess the activity of my NHS-ester PEG linker?
NHS esters are susceptible to hydrolysis. You can perform a qualitative activity test by dissolving a small amount of the NHS-ester PEG in an amine-free buffer and then adding a strong base like NaOH. A fresh, active reagent will show a significant increase in absorbance at 260 nm upon base-catalyzed hydrolysis due to the release of N-hydroxysuccinimide (NHS).[1]
Q3: What is the optimal pH for NHS-ester and maleimide PEGylation reactions?
-
NHS-Ester PEGylation: The optimal pH is typically between 7.2 and 8.5.[1][6][7][8] A common starting point is pH 8.3. At lower pH, the reaction is slow, while at pH values above 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction.[1]
-
Maleimide-Thiol PEGylation: The ideal pH range is 6.5 to 7.5.[3][9][10] In this range, the reaction is highly specific for thiol groups. Above pH 7.5, maleimides can react with primary amines, and the maleimide group itself is more prone to hydrolysis.[3][10]
Q4: Can reducing agents like DTT or TCEP interfere with maleimide conjugation?
Yes. Dithiothreitol (DTT) contains thiol groups and will directly compete with your target molecule for the maleimide linker, significantly reducing your yield. Therefore, excess DTT must be removed before adding your maleimide-PEG linker. Tris(2-carboxyethyl)phosphine (TCEP) does not contain a thiol group and is generally more compatible, but it is still recommended to use it in minimal excess and remove it if possible, as it can still react with maleimides, albeit at a slower rate.
Troubleshooting Guides
Issue 1: Low or No Yield in NHS-Ester PEGylation
If you are experiencing low or no product formation with an NHS-ester PEG linker, use the following guide to diagnose the potential cause.
| Parameter | Recommendation | Rationale |
| PEG Linker to Molecule Molar Ratio | 10:1 to 20:1 | A molar excess of the PEG linker helps to drive the reaction to completion. For dilute protein solutions, a higher excess may be required.[6][8] |
| Reaction pH | 7.2 - 8.5 (Optimal: 8.3) | This pH range provides a good balance between the reactivity of primary amines and the stability of the NHS ester.[1] |
| Reaction Buffer | Phosphate, HEPES, Bicarbonate, or Borate | These buffers do not contain primary amines that would compete with the target molecule for the NHS ester.[2] |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can help to minimize hydrolysis of the NHS ester and improve protein stability.[2] |
| Reaction Time | 30 minutes to 2 hours | The reaction is typically complete within this timeframe. Longer incubation times may lead to increased hydrolysis.[2][7] |
Issue 2: Low or No Yield in Maleimide-Thiol PEGylation
For low yield with maleimide-PEG linkers, consider the following troubleshooting steps.
| Parameter | Recommendation | Rationale |
| PEG Linker to Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide ensures that all available thiol groups are conjugated.[9] |
| Reaction pH | 6.5 - 7.5 | This pH range is optimal for the specific reaction between maleimides and thiols, minimizing side reactions with amines.[3][10] |
| Reaction Buffer | Thiol-free buffers such as PBS, HEPES, MES | Buffers must not contain any thiol-containing compounds that would compete in the reaction.[9] |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Room temperature reactions are faster, while 4°C is preferred for sensitive proteins to maintain their stability.[9][10] |
| Reaction Time | 2 to 4 hours at Room Temperature, or overnight at 4°C | This provides sufficient time for the conjugation to proceed to completion.[9] |
Experimental Protocols
Protocol 1: General Procedure for NHS-Ester PEGylation of a Protein
This protocol outlines the steps for conjugating an NHS-ester functionalized PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Protein to be PEGylated
-
NHS-Ester PEG reagent
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer.
-
Prepare PEG Stock Solution: Immediately before use, equilibrate the NHS-ester PEG reagent to room temperature. Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF.[7][8]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-NHS ester stock solution to the protein solution.[6][8] Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[7][8]
-
Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM Tris to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Remove the unreacted PEG linker and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[7][8]
Protocol 2: General Procedure for Maleimide-Thiol PEGylation of a Protein
This protocol describes the conjugation of a maleimide-functionalized PEG linker to a free sulfhydryl group (e.g., cysteine) on a protein.
Materials:
-
Thiol-containing protein
-
Maleimide-PEG reagent
-
Thiol-free, degassed buffer (e.g., PBS, pH 7.2)
-
Reducing agent (e.g., TCEP) (Optional)
-
Anhydrous DMSO or DMF
-
Desalting column for purification
Procedure:
-
Protein Preparation (Reduction Step - Optional): If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced. Dissolve the protein in the degassed buffer and add a 10-20 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.
-
Remove Reducing Agent: If a reducing agent was used, it must be removed to prevent it from reacting with the maleimide-PEG. Use a desalting column to exchange the protein into a fresh, degassed, thiol-free buffer.
-
Prepare PEG Stock Solution: Immediately before use, prepare a 10 mM stock solution of the maleimide-PEG reagent in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-PEG stock solution to the reduced protein solution.[9]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[9]
-
Purification: Purify the conjugate from unreacted PEG linker and protein using size-exclusion chromatography or a desalting column.[9]
Protocol 3: Quantifying Conjugation Yield with SDS-PAGE
SDS-PAGE separates proteins based on their size. Since PEGylation increases the molecular weight of a protein, the conjugated species will migrate slower on the gel, resulting in a band shift.
Materials:
-
Unmodified protein (control)
-
PEGylated protein sample
-
SDS-PAGE gel and running apparatus
-
Loading buffer
-
Molecular weight standards
-
Coomassie Blue stain or a PEG-specific stain (e.g., barium iodide)[11][12]
Procedure:
-
Sample Preparation: Prepare samples of the unmodified protein and the PEGylated protein reaction mixture in loading buffer.
-
Gel Electrophoresis: Load the samples and a molecular weight marker onto the SDS-PAGE gel and run the electrophoresis according to the manufacturer's instructions.
-
Staining: After electrophoresis, stain the gel with Coomassie Blue to visualize all protein bands.[11] Alternatively, a PEG-specific stain like barium iodide can be used to specifically visualize the PEGylated species.[11][12]
-
Analysis: Compare the lane with the PEGylated sample to the unmodified protein control. The appearance of new bands at higher molecular weights indicates successful conjugation. The relative intensity of the bands corresponding to the unmodified and PEGylated protein can be used to estimate the conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NHS-Ester Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their NHS-ester conjugation reactions, with a specific focus on the critical role of reaction buffer pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an NHS-ester reaction with a primary amine?
The optimal pH range for reacting N-hydroxysuccinimide (NHS) esters with primary amines is typically between 7.2 and 8.5.[1][2][3] For many applications, a pH of 8.3-8.5 is considered ideal to achieve a balance between efficient acylation of the amine and minimal hydrolysis of the NHS ester.[4][5][6]
Q2: Why is the pH so critical for NHS-ester chemistry?
The pH of the reaction buffer is the most critical parameter in NHS-ester chemistry for two main reasons:[7]
-
Amine Group Protonation: At a low pH, primary amines on the target molecule (e.g., the ε-amino group of lysine (B10760008) residues in proteins) are protonated (-NH3+). This protonated form is not nucleophilic and will not react with the NHS ester.[2][4][8]
-
NHS-Ester Hydrolysis: At a high pH, the rate of hydrolysis of the NHS ester, a competing reaction where the ester reacts with water instead of the amine, increases significantly.[1][4][8][9] This leads to a lower yield of the desired conjugate.[4][5]
Q3: Which buffers are recommended for NHS-ester conjugations?
Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS-ester reactions within the recommended pH range of 7.2 to 8.5.[1][3] A frequently recommended choice is a 0.1 M sodium bicarbonate solution, which has an appropriate pH for the reaction.[4][5] For proteins that are sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, although this may slow down the reaction rate and require longer incubation times.[3]
Q4: Are there any buffers I should avoid?
Yes, it is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][3][4][10] These buffers will compete with the target molecule for reaction with the NHS ester, leading to lower conjugation efficiency and the formation of undesired byproducts.[3][11] However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.[1]
Q5: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters have poor water solubility.[1][3] In these cases, the NHS ester should first be dissolved in a small amount of a water-miscible organic solvent, such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[1][3][4] It is critical to use high-quality, amine-free DMF, as it can degrade to form dimethylamine, which will react with the NHS ester.[4]
Troubleshooting Guide
Problem: Low or no labeling efficiency.
This is a common issue that can arise from several factors related to the reaction buffer and conditions. Follow these troubleshooting steps to identify and resolve the problem.
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 7.2-8.5.[2] For most applications, a pH of 8.3-8.5 is recommended.[4][5] |
| Presence of Amine-Containing Buffers | Check the composition of your buffer. Buffers containing primary amines like Tris or glycine are incompatible with NHS-ester reactions and will significantly reduce labeling efficiency.[1][3][4] If necessary, perform a buffer exchange into a non-amine-containing buffer such as PBS, sodium bicarbonate, or borate buffer.[10] |
| NHS-Ester Hydrolysis | If the pH is too high (above 8.5), the rate of NHS-ester hydrolysis will increase, reducing the amount of reagent available to react with your target molecule.[1][4] Consider lowering the pH to within the optimal range. For sensitive proteins, performing the reaction at 4°C can help minimize hydrolysis, though a longer incubation time may be necessary.[2] |
| Protonated Amine Groups | If the pH is too low (below 7.2), the primary amines on your target molecule will be protonated and unreactive.[2][4] Increase the pH of the reaction buffer to the recommended range to ensure the amine is deprotonated and nucleophilic. |
| Degraded NHS-Ester Reagent | NHS esters are moisture-sensitive and can hydrolyze over time if not stored properly.[10][12] Use a fresh vial of the reagent or test the activity of your current stock. To avoid moisture condensation, allow the reagent vial to equilibrate to room temperature before opening.[10] |
Quantitative Data Summary
The stability of the NHS ester is a critical factor in the success of the conjugation reaction. The primary competing reaction is hydrolysis, which is highly dependent on the pH of the solution.
Table 1: Half-life of NHS-Ester Hydrolysis at Different pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[1][9] |
| 8.6 | 4 | 10 minutes[1][9] |
| 9.0 | Not specified | Minutes[12][13] |
Experimental Protocols
General Protocol for Labeling Biomolecules with NHS Esters
This protocol provides a general guideline. Optimization may be required for specific biomolecules and NHS-ester reagents.
-
Prepare the Biomolecule Solution:
-
Dissolve the biomolecule (e.g., protein, antibody, or amino-labeled oligonucleotide) in an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to a concentration of 1-10 mg/mL.[4][5]
-
If the biomolecule is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.[10][11]
-
-
Prepare the NHS-Ester Solution:
-
NHS esters are moisture-sensitive; allow the vial to warm to room temperature before opening.[10]
-
Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF.[4] Do not prepare stock solutions for long-term storage in aqueous buffers as the NHS ester will hydrolyze.[10]
-
-
Perform the Conjugation Reaction:
-
Quench the Reaction (Optional):
-
To stop the reaction, add an amine-containing buffer such as Tris-HCl or glycine to a final concentration of 50-100 mM. Incubate for 10-15 minutes at room temperature.
-
-
Purify the Conjugate:
Visualizations
Caption: Experimental workflow for NHS-ester conjugation.
Caption: Key reactions in NHS-ester chemistry at different pH values.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: NHS Ester Bioconjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-hydroxysuccinimide (NHS) ester chemistry. Here, you will find information to help you understand and mitigate potential side reactions with various amino acid residues, ensuring the success of your bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My labeling efficiency is extremely low. What are the common causes and how can I improve it?
A1: Low labeling efficiency is a frequent issue in NHS ester conjugations. Several factors could be at play, primarily revolving around reaction conditions and reagent quality.
-
Incorrect pH: The reaction of NHS esters with primary amines is highly pH-dependent, with an optimal range of 7.2-8.5.[1] At lower pH values, the amine groups are protonated and thus poor nucleophiles. Conversely, at higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired aminolysis reaction.[1][2]
-
Hydrolysis of NHS Ester: NHS esters are susceptible to hydrolysis in aqueous solutions. This competing reaction becomes more pronounced at higher pH and temperatures.[2][3][4] For instance, the half-life of an NHS ester can be several hours at pH 7 and 4°C, but it can drop to mere minutes at pH 8.6 and room temperature.[3]
-
Buffer Composition: The presence of primary amine-containing buffers, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester, thereby reducing labeling efficiency. It is recommended to use non-amine buffers like phosphate, bicarbonate, or borate.
-
Reagent Quality: NHS esters are moisture-sensitive. Improper storage or handling can lead to hydrolysis before the reagent is even used. Always use fresh, high-quality reagents and consider purchasing anhydrous solvents for stock solutions.
Troubleshooting Steps:
-
Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal 7.2-8.5 range.
-
Optimize Reaction Conditions: If hydrolysis is suspected, consider performing the reaction at 4°C overnight instead of a shorter incubation at room temperature.
-
Use Fresh Reagents: Prepare fresh solutions of your NHS ester immediately before use. Avoid storing NHS esters in aqueous solutions.
-
Buffer Exchange: If your protein is in an incompatible buffer, perform a buffer exchange into a suitable reaction buffer before initiating the conjugation.
Q2: I am observing unexpected heterogeneity in my final product. Could this be due to side reactions?
A2: Yes, while NHS esters are highly selective for primary amines (N-terminus and lysine (B10760008) residues), they can react with other nucleophilic amino acid side chains, leading to a heterogeneous product.[2][5]
-
Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated by NHS esters, forming ester bonds. This O-acylation is more significant at lower pH (around 6.0) where primary amines are less reactive.[2][6] These ester linkages are less stable than the amide bonds formed with lysines and can be cleaved.[2]
-
Cysteine: The sulfhydryl group of cysteine is a strong nucleophile and can react with NHS esters to form a thioester. This reaction is generally less favorable than aminolysis, and the resulting thioester bond is more labile than an amide bond.[2]
-
Histidine: The imidazole (B134444) ring of histidine can also react with NHS esters, but the resulting acyl-imidazole adduct is typically very unstable.[2]
Troubleshooting Steps:
-
Optimize pH: To minimize side reactions with hydroxyl-containing residues, perform the conjugation within the optimal pH range of 7.2-8.5. Shifting the pH towards the lower end of this range (e.g., 7.2-7.5) can further disfavor O-acylation.
-
Control Stoichiometry: Use the lowest effective molar excess of the NHS ester to achieve the desired degree of labeling without driving off-target reactions.
-
Characterize Your Product: Employ techniques like mass spectrometry to identify and quantify any unexpected modifications.
-
Post-reaction Treatment: In some cases, O-acyl adducts on serine and threonine can be selectively cleaved by treatment with hydroxylamine (B1172632) or by heating, leaving the more stable amide bonds intact.[1]
Data Presentation
Table 1: Relative Reactivity of Amino Acid Side Chains with NHS Esters
| Amino Acid | Nucleophilic Group | Relative Reactivity | Resulting Linkage | Linkage Stability |
| Lysine | ε-Amino (-NH₂) | Very High | Amide | Very Stable |
| N-Terminus | α-Amino (-NH₂) | High | Amide | Very Stable |
| Tyrosine | Phenolic Hydroxyl (-OH) | Moderate (favored at pH < 7) | Ester | Labile |
| Serine/Threonine | Aliphatic Hydroxyl (-OH) | Low to Moderate | Ester | Labile |
| Cysteine | Sulfhydryl (-SH) | Moderate | Thioester | Labile |
| Histidine | Imidazole | Low | Acyl-imidazole | Very Labile |
This table provides a qualitative comparison of the reactivity of different amino acid side chains with NHS esters. The actual reactivity is highly dependent on the specific protein, local microenvironment, and reaction conditions.[2]
Table 2: pH-Dependent Hydrolysis of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 - 4 | 4 - 5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | < 10 minutes |
This table summarizes the stability of NHS esters at various pH values and temperatures, highlighting the increased rate of hydrolysis with increasing pH.[1][3]
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
-
Prepare Protein Solution: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate) at a concentration of 1-10 mg/mL. Ensure the pH is adjusted to 8.3-8.5.[7][8]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small volume of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[9]
-
Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[7][10] For light-sensitive dyes, protect the reaction from light.
-
Quenching (Optional): To stop the reaction, add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine) to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purification: Remove unreacted NHS ester and by-products by size-exclusion chromatography (e.g., a desalting column) or dialysis.[7]
Protocol 2: Determination of Degree of Labeling (DOL) by Spectrophotometry
-
Purify the Conjugate: It is crucial to remove all non-conjugated label before measuring absorbance. Use a desalting column or extensive dialysis for this purpose.
-
Measure Absorbance:
-
Measure the absorbance of the labeled protein solution at 280 nm (A280).
-
Measure the absorbance at the maximum absorbance wavelength (λmax) of the label.
-
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A280 - (A_max × CF)] / ε_protein
-
Where:
-
A_max is the absorbance at the λmax of the label.
-
CF is the correction factor (A280 of the free label / A_max of the free label).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Degree of Labeling:
-
DOL = (A_max × Dilution Factor) / (ε_label × Protein Concentration (M))
-
Where:
-
ε_label is the molar extinction coefficient of the label at its λmax.
-
-
Visualizations
Caption: Primary and side reaction pathways of NHS esters with amino acids.
Caption: A logical workflow for troubleshooting common issues in NHS ester conjugations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 10. glenresearch.com [glenresearch.com]
Technical Support Center: Managing Linker Hydrolysis
Welcome to the technical support center for managing linker hydrolysis in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with linker stability.
Frequently Asked Questions (FAQs)
Q1: What is linker hydrolysis and why is it a critical concern, especially in ADC development?
A1: Linker hydrolysis is a chemical reaction where water cleaves the covalent bond connecting a payload (like a cytotoxic drug) to its delivery vehicle (like an antibody).[1] This is a major concern in the development of Antibody-Drug Conjugates (ADCs) because premature hydrolysis in systemic circulation can lead to the early release of the toxic payload.[2][][4] This premature release reduces the amount of drug delivered to the target tumor cells, decreasing efficacy, and can cause significant off-target toxicity to healthy tissues.[2][4][5] The stability of the linker is therefore a critical determinant of an ADC's therapeutic index.[2][6]
Q2: Which chemical linkers are most susceptible to hydrolysis?
A2: Linker susceptibility to hydrolysis largely depends on its chemical structure. Generally, linkers are categorized as cleavable or non-cleavable.[2][6][7] Cleavable linkers are designed to break under specific conditions, but some are inherently more prone to spontaneous hydrolysis.
-
Highly Susceptible:
-
Hydrazones and Imines: These are designed to be pH-sensitive and will hydrolyze rapidly in acidic environments like endosomes (pH 4.5-6.5).[2][8][9][] However, they can exhibit instability and slow hydrolysis even at physiological pH (~7.4).[9][11]
-
Esters: Ester bonds are susceptible to both acid- and base-catalyzed hydrolysis and can be cleaved by esterase enzymes present in plasma.[12][13] Ether linkages are generally much more stable than ester linkages under acidic conditions and high temperatures.[1][14]
-
-
Moderately Susceptible:
-
Thiol-Maleimide Adducts (Thiosuccinimide): The initial conjugate is susceptible to a "retro-Michael reaction," which leads to deconjugation.[15][16][17][18] However, the succinimide (B58015) ring can undergo hydrolysis, which opens the ring and forms a stable, irreversible linkage.[16][19] The rate of this stabilizing hydrolysis versus the destabilizing retro-Michael reaction is a key consideration.[15]
-
Disulfides: These are primarily cleaved by reducing agents like glutathione, but can be susceptible to thiol exchange reactions in circulation.[12]
-
-
Generally Stable (Non-Cleavable):
Q3: What primary factors influence the rate of linker hydrolysis?
A3: Several factors dictate the rate of hydrolysis:
-
pH: This is the most critical factor for acid-labile (e.g., hydrazone) and base-labile linkers.[9][][21] For example, hydrazone linkers are relatively stable at blood pH (~7.4) but hydrolyze quickly at the lower pH of lysosomes (4.5-5.0).[2][8][] Maleimide (B117702) ring hydrolysis is also faster at higher pH.[16]
-
Enzymes: Plasma contains enzymes like proteases and esterases that can cleave specific linker motifs, such as peptide linkers (e.g., Val-Cit cleaved by Cathepsin B) or ester bonds.[2][][12][22][]
-
Linker Chemical Structure: The intrinsic properties of the linker, including steric hindrance near the cleavage site, hydrophilicity, and the presence of electron-withdrawing or -donating groups, significantly impact stability.[][24][] For instance, steric hindrance can shield a labile bond from water or enzymes.[20][24]
-
Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including hydrolysis.[1]
-
Formulation Buffer: The composition, pH, and additives in the formulation buffer can influence linker stability during storage.
Q4: What are the consequences of premature linker hydrolysis in drug development?
A4: The consequences are significant and can jeopardize a drug development program:
-
Reduced Efficacy: If the payload is released before the ADC reaches the target site, the therapeutic concentration at the tumor is diminished, leading to poor efficacy.[2]
-
Increased Off-Target Toxicity: The prematurely released, highly potent cytotoxic drug can circulate systemically and damage healthy, rapidly dividing cells, leading to side effects like myelosuppression, hepatotoxicity, and neutropenia.[2][4][26]
-
Altered Pharmacokinetics (PK): The stability of the ADC directly impacts its half-life and exposure.[27] Unstable conjugates are often cleared more rapidly from circulation.[28]
-
Inconsistent Dosing: A heterogeneous mixture of ADC with varying drug-to-antibody ratios (DAR) due to random payload loss leads to unpredictable performance and dosing challenges.[28]
Troubleshooting Guides
Problem 1: I'm observing premature payload release in my in vitro plasma stability study. How do I confirm linker hydrolysis is the cause?
This guide helps you diagnose unexpected instability.
Step 1: Characterize the Released Species
-
Question: What is the identity of the molecule being released?
-
Action: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze plasma samples over a time course (e.g., 0, 24, 48, 96 hours).[8]
-
If you detect the free payload or payload-linker fragments, this points towards linker cleavage.
-
If the entire drug-linker moiety is detaching, this could indicate a retro-Michael reaction (for maleimide linkers) or other conjugation chemistry failures.[15]
-
-
Analytical Technique: LC-MS is the gold standard for identifying and quantifying the intact ADC, free payload, and various degradation products.[29]
Step 2: Perform a Control Experiment in Buffer
-
Question: Is the instability chemically mediated (hydrolysis) or enzymatically mediated?
-
Action: Replicate the stability study by incubating the ADC in a simple buffer solution (e.g., PBS) at the same pH and temperature as the plasma study.[8]
-
Scenario A: Degradation occurs in both plasma and buffer. This strongly suggests chemical hydrolysis is the primary cause, as the instability is independent of plasma enzymes.
-
Scenario B: Degradation occurs in plasma but is minimal or absent in buffer. This points to enzymatic cleavage by plasma proteases or esterases.
-
Step 3: Investigate pH Dependence
-
Question: How does pH affect the rate of degradation?
-
Action: Set up parallel incubation studies in buffers of varying pH (e.g., pH 5.0, 6.5, 7.4).[22]
Decision Tree for Troubleshooting Payload Release
Problem 2: My ADC with a maleimide linker shows payload loss over time. How can I improve its stability?
Maleimide-based conjugates face a unique stability challenge: the reversible retro-Michael reaction.[15][16][18] The key to stability is promoting the irreversible hydrolysis of the thiosuccinimide ring.
Q: What is the primary strategy to stabilize a thiol-maleimide linkage?
A: The most effective strategy is to induce the hydrolysis of the thiosuccinimide ring formed after conjugation.[19] This ring-opening reaction creates a stable succinamic acid thioether that is not susceptible to the retro-Michael reaction.[16]
Q: How can I promote this stabilizing hydrolysis reaction?
A: You can promote hydrolysis through process changes or by re-engineering the linker.
-
Post-Conjugation pH Adjustment:
-
Protocol: After the initial conjugation reaction (typically done at pH 6.5-7.5), adjust the pH of the ADC solution to a mildly basic level (pH 8.5-9.0).[31]
-
Incubation: Incubate the solution at room temperature or 37°C for several hours.
-
Monitoring: Monitor the progress of the ring-opening by mass spectrometry until hydrolysis is complete.
-
Final Step: Re-neutralize the solution to a physiological pH for storage and downstream applications.[31]
-
-
Linker Re-engineering:
-
Rationale: Certain chemical groups placed adjacent to the maleimide can accelerate the rate of spontaneous hydrolysis under milder conditions.[32]
-
Examples: Incorporating basic amines, hydrophilic groups (like PEGs), or certain carbon chain spacers into the linker structure can facilitate faster and more complete hydrolysis, driving the equilibrium toward the stable, ring-opened form.[18][32]
-
Visualization of Maleimide Stabilization
Data & Protocols
Table 1: Comparative Hydrolysis Rates of Common Linker Types
This table summarizes the relative stability of different linker classes under physiological and lysosomal pH conditions. Half-life (t½) data can vary significantly based on the specific molecular structure and experimental conditions.
| Linker Type | Cleavage Mechanism | Stability at pH 7.4 (Blood) | Stability at pH 4.5-5.5 (Lysosome) | Key Considerations |
| Hydrazone | Acid Hydrolysis | Moderate to Low (t½ can be < 24h for some)[9] | Very Low (t½ can be minutes to hours)[9][21] | Stability is highly tunable with substituents.[9][] |
| Ester | Enzymatic / pH | Low to Moderate (Susceptible to esterases)[13] | Low (Acid-catalyzed hydrolysis)[1][13] | Stability depends on steric hindrance and enzyme presence.[13][33] |
| Val-Cit-PABC | Enzymatic (Protease) | High (Generally stable in human plasma)[22][34] | Low (Cleaved by Cathepsin B)[11][22] | Can be unstable in rodent plasma due to carboxylesterase 1c.[11][34] |
| β-Glucuronide | Enzymatic (Glucuronidase) | Very High[8] | Low (Cleaved by β-glucuronidase)[8][] | Enzyme is abundant in tumor microenvironment.[8] |
| Thioether | Non-cleavable | Very High | Very High | Payload is released after antibody degradation.[6][7] |
Data is generalized from multiple sources. Specific rates depend heavily on the full linker-payload structure.
Experimental Protocol: In Vitro ADC Plasma Stability Assay
This protocol provides a standardized method to assess the stability of an ADC in plasma, which is crucial for predicting its in vivo behavior.[8]
Objective: To quantify the rate of payload release from an ADC in plasma over time at physiological temperature.
Materials:
-
Test ADC and a control ADC (if available).
-
Frozen plasma from relevant species (e.g., human, mouse, cynomolgus monkey).[8]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
37°C incubator with gentle shaking capabilities.[8]
-
-80°C freezer.[8]
-
Analytical instrumentation: LC-MS system for DAR analysis or free payload quantification.[8]
-
Reagents for sample processing (e.g., immunoaffinity capture beads like Protein A/G).[35]
Workflow Diagram
Procedure:
-
Thawing Plasma: Thaw the frozen plasma at 37°C and centrifuge to remove any cryoprecipitates. Use the supernatant for the experiment.
-
Sample Preparation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the prepared plasma. Prepare a parallel control sample by diluting the ADC in PBS to the same concentration.[8]
-
Incubation: Place the samples in a 37°C incubator with gentle agitation to ensure homogeneity.[8]
-
Time-Point Sampling: At designated time points (e.g., 0, 8, 24, 48, 96, 168 hours), withdraw an aliquot from each sample.[8]
-
Stop Reaction: Immediately flash-freeze the collected aliquots in a dry ice/ethanol bath and store them at -80°C to halt any further degradation until analysis.[8]
-
Sample Analysis:
-
Method A (Measuring Average DAR): Thaw samples. If necessary, isolate the ADC from plasma proteins using affinity capture (e.g., Protein A beads).[35] Analyze the intact or partially fragmented ADC by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss.[8]
-
Method B (Measuring Released Payload): Thaw samples. Perform a protein precipitation or solid-phase extraction to separate the small molecule payload from large plasma proteins and the ADC. Analyze the extracted fraction by LC-MS/MS to quantify the concentration of the free payload.
-
-
Data Analysis: Plot the percentage of intact ADC (or average DAR) remaining versus time. From this curve, calculate the stability half-life (t½) of the conjugate in plasma.[8]
References
- 1. brainly.com [brainly.com]
- 2. benchchem.com [benchchem.com]
- 4. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 5. Current progress and remaining challenges of peptide–drug conjugates (PDCs): next generation of antibody-drug conjugates (ADCs)? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 8. benchchem.com [benchchem.com]
- 9. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. purepeg.com [purepeg.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. vectorlabs.com [vectorlabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 21. books.rsc.org [books.rsc.org]
- 22. benchchem.com [benchchem.com]
- 24. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 26. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sygnaturediscovery.com [sygnaturediscovery.com]
- 28. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 29. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 30. scite.ai [scite.ai]
- 31. benchchem.com [benchchem.com]
- 32. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
- 35. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Scaling Up Bioconjugation Reactions with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up bioconjugation reactions involving polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up PEGylation reactions?
A1: Scaling up bioconjugation reactions from the bench to manufacturing scale introduces several challenges. These include maintaining consistent product quality, ensuring scalability, and complying with regulatory standards.[1] Key process parameters such as pH, temperature, and reaction time need to be carefully controlled to optimize yields and minimize impurities.[2] Other significant challenges include managing increased viscosity, ensuring efficient mixing, dealing with longer reaction and processing times, and developing robust purification strategies to handle larger volumes.[3][4]
Q2: How does the choice of PEG linker impact the scalability of a bioconjugation reaction?
A2: The properties of the PEG linker, such as its length, structure (linear vs. branched), and reactive end-group, significantly influence the scalability of the reaction.
-
Length and Structure: Longer or branched PEG chains can increase the hydrodynamic volume of the conjugate, which can be beneficial for in vivo circulation but may also increase the viscosity of the reaction mixture, complicating mixing and handling at larger scales.[5][6]
-
Reactive Group: The choice of reactive group (e.g., NHS ester for amines, maleimide (B117702) for thiols, or groups for click chemistry) dictates the reaction conditions (pH, temperature, solvent), which in turn affect reaction kinetics, stability of the reactants, and the potential for side reactions at scale.[7][8]
Q3: What are the critical process parameters to monitor during the scale-up of a PEGylation reaction?
A3: Critical process parameters (CPPs) are essential for ensuring a robust and reproducible manufacturing process. For PEGylation, these often include:
-
Reactant Concentration and Molar Ratio: The ratio of PEG linker to the biomolecule is a critical factor that affects the degree of PEGylation and the distribution of products.[9] This ratio often needs to be re-optimized during scale-up.
-
Reaction Temperature: Temperature influences reaction kinetics and the stability of both the reactants and the product.
-
pH: The pH of the reaction buffer is crucial for controlling the reactivity of specific functional groups and minimizing side reactions.[7][10]
-
Mixing Speed and Method: Inadequate mixing can lead to local concentration gradients, resulting in product heterogeneity. The mixing method and speed must be carefully considered and scaled appropriately.
-
Reaction Time: The optimal reaction time may change with scale and needs to be determined to maximize the yield of the desired product while minimizing the formation of impurities.[9]
Q4: How can I purify my PEGylated product at a large scale?
A4: Purification of PEGylated proteins at a large scale can be challenging due to the presence of unreacted starting materials, reaction byproducts, and different PEGylated species. Common large-scale purification techniques include:
-
Size Exclusion Chromatography (SEC): Effective for separating PEGylated proteins from unreacted, smaller PEG linkers. However, its resolution may be limited for separating species with small differences in size.[11]
-
Ion Exchange Chromatography (IEX): Can separate PEGylated species based on differences in surface charge. The shielding effect of the PEG chains can be exploited for separation.[11]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity.
-
Ultrafiltration/Diafiltration (UF/DF): A membrane-based technique used for buffer exchange, concentration, and removal of small molecule impurities.[12]
The choice of purification method depends on the specific properties of the bioconjugate and the impurities to be removed. Often, a multi-step purification process is required.[13]
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of PEGylation reactions.
Problem 1: Low Yield of the Desired PEGylated Product
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Molar Ratio of Reactants | The optimal molar ratio of PEG linker to biomolecule can shift during scale-up. Systematically evaluate a range of molar ratios at the larger scale to identify the new optimum.[9] |
| Inefficient Mixing | Inadequate mixing can lead to localized areas of low reactant concentration. Ensure the mixing apparatus is appropriate for the vessel size and viscosity of the reaction mixture. Consider using overhead stirrers or implementing a baffled reactor design for more efficient mixing. |
| Incorrect Reaction pH | Verify the pH of the bulk reaction mixture after all components have been added. The addition of large volumes of reagents can sometimes alter the pH. Adjust as necessary to maintain the optimal pH for the specific conjugation chemistry.[7] |
| Degradation of Reagents | Ensure the stability of the PEG linker and biomolecule under the scaled-up reaction and storage conditions. Perform stability studies if necessary. Use fresh reagents if degradation is suspected.[7] |
| Longer Reaction Times Leading to Product Degradation | While longer reaction times can sometimes increase conversion, they can also lead to product degradation. Monitor the reaction over time to determine the point of maximum yield of the desired product before significant degradation occurs. |
Problem 2: High Polydispersity or Undesirable Product Profile
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Poor Control Over Reaction Conditions | Ensure tight control over critical process parameters such as temperature and pH throughout the entire batch. Even small fluctuations can lead to increased heterogeneity. |
| Non-ideal Reagent Addition Strategy | The rate and method of adding the PEG linker can impact the product distribution. A slow, controlled addition of the PEG linker can sometimes lead to a more homogenous product profile compared to a single bulk addition. |
| Side Reactions | Side reactions, such as hydrolysis of the activated PEG linker, can become more significant at larger scales with longer reaction times. Characterize potential side products and adjust reaction conditions (e.g., pH, temperature) to minimize their formation. |
| Inadequate Quenching | Ensure the quenching step is efficient and rapid to stop the reaction at the desired endpoint. The amount of quenching agent may need to be increased at larger scales.[7] |
Problem 3: Increased Viscosity of the Reaction Mixture
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Concentration of Reactants | High concentrations of large biomolecules and PEG linkers will inherently increase viscosity. If possible, optimize the reaction to proceed efficiently at a lower concentration. |
| Formation of Aggregates | The bioconjugation process can sometimes induce protein aggregation. Monitor for aggregation using techniques like dynamic light scattering (DLS). If aggregation is detected, screen for buffer additives (e.g., arginine, non-ionic surfactants) that can help maintain solubility. |
| Inadequate Mixing Power | The mixing system must be powerful enough to handle the increased viscosity. A standard magnetic stir bar may not be sufficient for large, viscous batches. An overhead mechanical stirrer is often necessary. |
Data Presentation: Impact of Scaling on Reaction Parameters
The following tables provide a summary of how key reaction parameters and outcomes can be affected when scaling up a typical protein PEGylation reaction. The values presented are illustrative and should be optimized for each specific process.
Table 1: NHS Ester-Amine PEGylation Scale-Up Parameters
| Parameter | Lab-Scale (10 mg protein) | Pilot-Scale (1 g protein) | Production-Scale (100 g protein) |
| Protein Concentration | 5-10 mg/mL | 10-20 mg/mL | 15-25 mg/mL |
| Molar Excess of PEG-NHS | 5-20 fold | 3-10 fold | 2-5 fold |
| Reaction Volume | 1-2 mL | 50-100 mL | 4-7 L |
| Reaction Time | 1-4 hours | 2-6 hours | 4-8 hours |
| Typical Yield (Mono-PEGylated) | 50-70% | 60-80% | 70-85% |
| Purity (Post-Purification) | >95% | >98% | >99% |
Table 2: Maleimide-Thiol PEGylation Scale-Up Parameters
| Parameter | Lab-Scale (10 mg protein) | Pilot-Scale (1 g protein) | Production-Scale (100 g protein) |
| Protein Concentration | 2-8 mg/mL | 5-15 mg/mL | 10-20 mg/mL |
| Molar Excess of PEG-Maleimide | 5-15 fold | 3-8 fold | 2-4 fold |
| Reaction Volume | 1.25-5 mL | 67-200 mL | 5-10 L |
| Reaction Time | 2-6 hours | 4-12 hours | 8-16 hours |
| Typical Yield (Mono-PEGylated) | 60-80% | 70-85% | 75-90% |
| Purity (Post-Purification) | >95% | >98% | >99% |
Experimental Protocols
Protocol 1: Detailed Methodology for Large-Scale NHS Ester-Amine PEGylation
Objective: To perform a large-scale conjugation of an amine-containing protein with a PEG-NHS ester linker.
Materials:
-
Protein solution (e.g., 10 g of monoclonal antibody in 500 mL of reaction buffer)
-
PEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl Ester, MW 20 kDa)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Tangential Flow Filtration (TFF) system and appropriate chromatography columns (e.g., IEX, SEC)
Procedure:
-
Protein Preparation: Ensure the protein is in the correct reaction buffer at the target concentration (e.g., 20 mg/mL). If necessary, perform a buffer exchange using a TFF system.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the required amount of PEG-NHS ester in a small volume of anhydrous DMSO or DMF. The volume of the organic solvent should not exceed 5% of the total reaction volume.
-
Reaction Setup: In a temperature-controlled reaction vessel with an overhead stirrer, bring the protein solution to the desired reaction temperature (e.g., 4-25°C).
-
Reagent Addition: Slowly add the dissolved PEG-NHS ester to the stirring protein solution over a period of 15-30 minutes.
-
Incubation: Allow the reaction to proceed for the predetermined optimal time (e.g., 4 hours), maintaining constant temperature and stirring.
-
Reaction Monitoring: At various time points, take small aliquots of the reaction mixture for in-process analysis (e.g., by SDS-PAGE or SEC-HPLC) to monitor the progress of the reaction.
-
Quenching: To stop the reaction, add the quenching buffer to a final concentration of 50 mM. Allow the quenching reaction to proceed for 30-60 minutes.
-
Purification:
-
Diafiltration: Use a TFF system to remove unreacted PEG-NHS ester, quenching agent, and reaction byproducts, and to exchange the buffer to the appropriate buffer for the first chromatography step.
-
Chromatography: Purify the PEGylated protein using a pre-packed, large-scale chromatography column (e.g., an ion-exchange column followed by a size-exclusion column) to separate the desired mono-PEGylated product from un-PEGylated protein and multi-PEGylated species.
-
-
Characterization: Analyze the final purified product for identity, purity, degree of PEGylation, and biological activity using a panel of analytical techniques (e.g., mass spectrometry, SEC-MALS, and a relevant bioassay).[14]
Protocol 2: Detailed Methodology for Large-Scale Maleimide-Thiol PEGylation
Objective: To perform a site-specific, large-scale conjugation of a thiol-containing protein with a PEG-maleimide linker.
Materials:
-
Thiol-containing protein solution (e.g., 5 g of a cysteine-engineered antibody fragment in 500 mL of reaction buffer)
-
PEG-Maleimide (e.g., mPEG-Maleimide, MW 20 kDa)
-
Reduction Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 6.5-7.0
-
Quenching Agent: L-cysteine or N-acetylcysteine
-
Purification System: As described in Protocol 1.
Procedure:
-
Protein Preparation and Reduction (if necessary):
-
Ensure the protein is in the reaction buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 5-10 fold molar excess of TCEP and incubate for 1-2 hours at room temperature.
-
Remove the excess TCEP using a desalting column or TFF.
-
-
PEG-Maleimide Preparation: Dissolve the required amount of PEG-Maleimide in the reaction buffer immediately before use.
-
Reaction Setup: In a temperature-controlled and inert (e.g., nitrogen-purged) reaction vessel with an overhead stirrer, bring the protein solution to the desired reaction temperature (e.g., 4-25°C).
-
Reagent Addition: Add the dissolved PEG-Maleimide to the stirring protein solution.
-
Incubation: Allow the reaction to proceed for the optimal time (e.g., 6 hours), maintaining constant temperature and stirring under an inert atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by analyzing aliquots using techniques such as Ellman's assay (to measure free thiol content) and RP-HPLC.
-
Quenching: Add a 10-fold molar excess of the quenching agent (e.g., L-cysteine) to react with any unreacted PEG-Maleimide. Incubate for 30 minutes.
-
Purification: Purify the PEGylated protein using a similar strategy as outlined in Protocol 1 (TFF followed by appropriate chromatography).
-
Characterization: Characterize the final product for identity, purity, site of PEGylation, and biological activity.
Visualizations
Caption: A generalized experimental workflow for scaling up bioconjugation reactions.
Caption: A decision tree for troubleshooting low yield in bioconjugation reactions.[7]
References
- 1. abzena.com [abzena.com]
- 2. Bioconjugate Process Development and Optimization | AxisPharm [axispharm.com]
- 3. Protocols | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labinsights.nl [labinsights.nl]
- 10. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Bioconjugation Process Development [wuxixdc.com]
- 14. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Technical Support Center: Post-Conjugation Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess linker following a bioconjugation reaction. Find troubleshooting advice and detailed FAQs to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing excess linker after a conjugation reaction?
A1: The most prevalent techniques for purifying protein conjugates from unreacted linkers and other small molecules are based on size differences. These include Size Exclusion Chromatography (SEC), Dialysis, Tangential Flow Filtration (TFF), and Protein Precipitation. The choice of method depends on factors such as sample volume, the desired level of purity, process time, and the specific characteristics of the conjugate.
Q2: How do I choose the best purification method for my specific application?
A2: Selecting the appropriate purification method is critical for achieving the desired purity and yield of your conjugate. Consider the following factors:
-
Sample Volume: For small-scale purifications (typically <5 mL), SEC and dialysis are often suitable. For larger volumes, TFF is more efficient.
-
Desired Purity: SEC generally provides the highest resolution and purity.[1][2][3] TFF also offers high purity, while dialysis is effective for removing small molecules but may not separate aggregates.[4][5]
-
Process Time: TFF is the fastest method for large volumes.[6][7] SEC can be relatively fast for small volumes, whereas dialysis is a time-consuming process, often requiring overnight incubation.[4][5]
-
Sample Concentration: If you need to concentrate your sample during purification, TFF is the ideal choice.[8] SEC can lead to sample dilution.[1]
-
Cost and Equipment: Dialysis is the most cost-effective method, requiring minimal specialized equipment. SEC and TFF require dedicated chromatography and filtration systems, respectively.
For a visual guide to selecting the appropriate method, please refer to the workflow diagram in the "Experimental Workflows" section.
Q3: Can I use protein precipitation to remove excess linkers?
A3: Yes, protein precipitation is a viable method for removing excess linkers and concentrating your protein conjugate.[9][10][11] It involves adding a precipitating agent, such as acetone (B3395972) or trichloroacetic acid (TCA), to cause the protein conjugate to fall out of solution, leaving the smaller linker molecules in the supernatant.[9][10] However, a significant drawback is the potential for protein denaturation, which may make the pellet difficult to resolubilize.[9] This method is often used when the downstream application is not sensitive to protein conformation, such as SDS-PAGE analysis.
Troubleshooting Guides
Size Exclusion Chromatography (SEC)
| Problem | Possible Cause | Recommended Solution |
| Conjugate elutes in the void volume. | The conjugate may be aggregated.[12] | - Optimize the conjugation reaction to minimize aggregation. - Analyze the eluate by SDS-PAGE to confirm the presence of high molecular weight species. - Consider using a column with a larger pore size if the conjugate is expected to be very large.[3] - Ensure the sample is fully solubilized before loading onto the column. |
| Poor separation of conjugate and free linker. | - Inappropriate column choice (pore size too large). - Column is overloaded. - Flow rate is too high. | - Select a column with a fractionation range appropriate for the size of your conjugate and the linker. - Reduce the sample volume loaded onto the column.[3] - Decrease the flow rate to improve resolution. |
| Low recovery of the conjugate. | - Non-specific adsorption of the conjugate to the column matrix. - The conjugate is unstable in the chosen buffer. | - Add modifiers to the mobile phase, such as a small percentage of an organic solvent (e.g., 10-15% isopropanol) for hydrophobic conjugates like ADCs.[13] - Ensure the buffer composition and pH maintain the stability and solubility of your protein.[3] - Perform a material balance to determine if the protein is retained on the column.[14] |
Dialysis
| Problem | Possible Cause | Recommended Solution |
| Incomplete removal of excess linker. | - Insufficient dialysis time or too few buffer changes.[4][5] - The volume of the dialysis buffer (dialysate) is too small.[5][15] - The dialysis membrane has become fouled.[5] | - Increase the dialysis time and perform at least three buffer changes.[5][15] - Use a dialysate volume that is at least 100-200 times the sample volume.[5] - Pre-treat samples to remove particulates that could foul the membrane.[5] |
| Significant increase in sample volume. | Osmotic pressure differences between the sample and the dialysate. This can occur if the sample has a high solute concentration.[16] | - Perform a stepwise dialysis, gradually decreasing the solute concentration difference between the sample and the dialysate.[16] |
| Sample loss. | - Non-specific binding of the protein to the dialysis membrane, especially with dilute samples (<0.1 mg/mL).[16] - Leakage from the dialysis tubing or cassette.[4] - The molecular weight cut-off (MWCO) of the membrane is too close to the size of the protein.[5] | - For dilute samples, consider adding a carrier protein like BSA to the sample before dialysis.[16] - Ensure the dialysis tubing is securely clamped or tied.[4] - Choose a membrane with an MWCO that is significantly smaller than the molecular weight of your conjugate (at least 2-fold lower).[16] |
| Protein precipitation inside the dialysis bag. | - The dialysis buffer has a low salt concentration or a pH close to the isoelectric point (pI) of the protein.[15] - The protein concentration is too high. | - Ensure the dialysis buffer contains an adequate salt concentration (e.g., at least 150 mM NaCl).[15] - Adjust the pH of the dialysis buffer to be at least one unit away from the pI of the protein. - If possible, perform the dialysis with a more dilute protein solution. |
Tangential Flow Filtration (TFF)
| Problem | Possible Cause | Recommended Solution |
| Membrane fouling (reduced flux). | - Accumulation of solutes on the membrane surface (concentration polarization).[17] - Adsorption of the conjugate to the membrane. | - Optimize operating parameters such as transmembrane pressure (TMP) and cross-flow velocity.[17] - Select a membrane material with low protein binding (e.g., hydrophilic membranes). - Consider pre-treating the feed stream to remove any particulates. |
| Low product recovery. | - Adsorption of the product to the membrane or system components. - Unrecovered product in the system holdup volume. - Product loss through the membrane (permeate). | - Use a membrane with a lower molecular weight cut-off (MWCO) if significant product is detected in the permeate. - Optimize the product recovery step by performing a buffer flush of the system after the concentration/diafiltration process. - Minimize system holdup volume by using shorter tubing and appropriately sized cassettes. |
| Protein aggregation. | Shear stress during pumping and filtration. | - Use low-shear pumps (e.g., peristaltic pumps). - Optimize the cross-flow rate to minimize shear while still preventing membrane fouling. |
Protein Precipitation
| Problem | Possible Cause | Recommended Solution |
| Difficulty resolubilizing the protein pellet. | The protein has denatured and aggregated during precipitation.[9] | - Use a strong solubilization buffer containing denaturants like 8 M urea (B33335) or 5% SDS.[18] - Vortex and sonicate the sample to aid in solubilization.[19] - If downstream applications require a native protein, consider alternative precipitation methods or other purification techniques. |
| Incomplete protein precipitation. | - Insufficient amount of precipitating agent. - Sub-optimal precipitation temperature or incubation time. | - For acetone precipitation, use at least four volumes of cold (-20°C) acetone to one volume of protein solution.[9] - For TCA precipitation, a final concentration of 10-20% is typically effective. - Ensure adequate incubation time at the recommended temperature (e.g., -20°C for acetone precipitation).[10] |
| Co-precipitation of impurities. | The precipitation conditions are not selective enough. | - Wash the protein pellet with the precipitation solvent (e.g., cold acetone) to remove residual soluble impurities.[20] - Consider a re-precipitation step for higher purity, but be aware of potential sample loss with each cycle.[9] |
Comparison of Purification Methods
| Parameter | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) | Protein Precipitation |
| Typical Sample Volume | 0.1 - 5 mL (analytical); up to 100 mL (preparative) | 0.1 mL - 100 mL | > 5 mL to several liters | 0.1 mL to several liters |
| Processing Time | 30 min - 2 hours | 4 hours - overnight (with multiple buffer changes) | 1 - 4 hours (volume dependent) | 1 - 2 hours |
| Expected Recovery | > 90% | > 90% | > 95% | 70 - 90% |
| Purity Achieved | Very High | High (for small molecules) | High | Moderate to High |
| Sample Concentration | Dilution | Dilution | Concentration | Concentration |
| Key Advantage | High resolution, can separate aggregates | Low cost, simple setup | Fast, scalable, combines purification and concentration | Fast, can handle large volumes |
| Key Disadvantage | Sample dilution, potential for non-specific adsorption | Slow, potential for sample loss with dilute samples | Requires specialized equipment, potential for membrane fouling | Can cause protein denaturation |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of a filtered and degassed mobile phase that is compatible with your conjugate.
-
Sample Preparation: Ensure your sample is clear and free of particulates by centrifuging or filtering (0.22 µm filter).
-
Sample Injection: Inject a sample volume that is typically 0.5-2% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate recommended for the column.
-
Fraction Collection: Collect fractions as the conjugate and free linker elute from the column. The conjugate, being larger, will elute first.
-
Analysis: Analyze the collected fractions by UV-Vis spectroscopy (e.g., at 280 nm for protein) and/or SDS-PAGE to identify the fractions containing the purified conjugate.
Protocol 2: Dialysis
-
Membrane Preparation: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions, which may include boiling to remove preservatives.[4] For dialysis cassettes, briefly rinse with distilled water.
-
Sample Loading: Load the sample into the dialysis tubing or cassette, leaving some headspace to allow for potential volume changes.
-
Dialysis Setup: Securely close the tubing or cassette and place it in a beaker containing the dialysis buffer (dialysate). The volume of the dialysate should be at least 100 times the sample volume.[5]
-
Stirring: Place the beaker on a magnetic stir plate and stir gently to facilitate diffusion.
-
Buffer Exchange: Dialyze for 2-4 hours at the desired temperature (often 4°C to maintain protein stability). Change the dialysate and repeat the dialysis at least two more times. For optimal removal, one of the dialysis steps can be performed overnight.[4]
-
Sample Recovery: Carefully remove the sample from the dialysis tubing or cassette.
Protocol 3: Tangential Flow Filtration (TFF)
-
System Preparation: Assemble the TFF system with the appropriate membrane cassette (chosen based on the molecular weight of the conjugate). Sanitize and equilibrate the system with the chosen buffer.
-
Sample Loading: Load the crude conjugation mixture into the sample reservoir.
-
Concentration (Optional): If desired, concentrate the sample by directing the permeate to waste while recirculating the retentate.
-
Diafiltration: Perform diafiltration by adding fresh buffer to the reservoir at the same rate as the permeate is being removed. This washes away the excess linker and other small molecules. Typically, 5-10 diavolumes are required for efficient removal.
-
Final Concentration: After diafiltration, concentrate the sample to the desired final volume.
-
Product Recovery: Recover the purified, concentrated conjugate from the system. An additional buffer flush can be used to maximize recovery from the system holdup volume.
Protocol 4: Acetone Precipitation
-
Pre-chill Acetone: Cool the required volume of acetone to -20°C.
-
Sample Preparation: Place the protein conjugate solution in an acetone-compatible tube.
-
Precipitation: Add at least four volumes of cold (-20°C) acetone to the protein solution.[9]
-
Incubation: Vortex the mixture and incubate at -20°C for at least 60 minutes to allow the protein to precipitate.[9]
-
Pelleting: Centrifuge the sample at high speed (e.g., 13,000-15,000 x g) for 10 minutes to pellet the precipitated protein.[9]
-
Supernatant Removal: Carefully decant the supernatant, which contains the excess linker.
-
Washing (Optional): To improve purity, the pellet can be washed by resuspending in cold acetone and repeating the centrifugation.
-
Drying: Allow the residual acetone to evaporate from the pellet by air-drying for approximately 30 minutes.[9]
-
Resolubilization: Resuspend the protein pellet in a buffer suitable for your downstream application. As this can be challenging, buffers containing denaturants like urea or SDS may be necessary.[18][21]
Experimental Workflows
Caption: Decision workflow for selecting a purification method.
References
- 1. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 3. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 6. Comparison of diafiltration and tangential flow filtration for purification of nanoparticle suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tecnic.eu [tecnic.eu]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 12. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. agrisera.com [agrisera.com]
- 16. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Tangential Flow Filtration (TFF) - Use in Bioprocess Development [celignis.com]
- 18. What can be done if the protein pellet does not solubilize completely using the AllPrep DNA/RNA/Protein Mini Kit? [qiagen.com]
- 19. researchgate.net [researchgate.net]
- 20. Video: Organic Solvent-Based Protein Precipitation for Robust Proteome Purification Ahead of Mass Spectrometry [jove.com]
- 21. researchgate.net [researchgate.net]
Confirming Successful Protein Conjugation: A Technical Support Guide
Welcome to our technical support center. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to confirm the successful conjugation of proteins.
Frequently Asked questions (FAQs)
Q1: What are the primary indicators of a successful protein conjugation reaction?
A successful protein conjugation is primarily indicated by the formation of a new, larger molecule with an increased molecular weight compared to the starting protein. This can be observed through various analytical techniques. Additionally, for conjugations involving colored or fluorescent molecules, a change in the spectroscopic properties of the solution can be a key indicator. The presence of the conjugated molecule and a decrease in the starting materials are strong evidence of a successful reaction.[1]
Q2: How can I get a preliminary idea of whether my conjugation worked without extensive analysis?
For a quick qualitative assessment, if you have conjugated a colored or fluorescent molecule, a simple visual inspection or measurement on a spectrophotometer can be indicative. For protein-protein conjugations, a quick run on an SDS-PAGE gel is often the fastest way to see a shift in molecular weight.[1][2] Some commercially available kits also offer rapid, qualitative checks, such as lateral flow assays, to confirm the presence of a conjugate.[2]
Q3: What does "Degree of Labeling" (DOL) mean and why is it important?
The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of molecules (e.g., a dye or drug) conjugated to a single protein molecule.[3][4] It is a critical parameter for ensuring the quality, consistency, and efficacy of the conjugate. An optimal DOL is crucial; under-labeling can lead to a weak signal or reduced therapeutic effect, while over-labeling can cause protein aggregation, loss of function, or altered pharmacokinetic properties.[4]
Troubleshooting Guide
This section addresses common issues encountered during the confirmation of protein conjugation.
| Problem | Possible Cause | Recommended Solution |
| No observable change in molecular weight on SDS-PAGE | Inefficient conjugation reaction. | - Optimize reaction conditions (pH, temperature, time). - Ensure the purity of your protein is >95% as impurities can interfere with the reaction.[5][6] - Verify the reactivity of your crosslinker and protein functional groups.[7] |
| The conjugated molecule is too small to cause a noticeable shift. | - Use a higher percentage acrylamide (B121943) gel for better resolution of small shifts. - Employ more sensitive techniques like Mass Spectrometry or HPLC.[8][9][10] | |
| Low yield of the conjugated product | Suboptimal reaction conditions. | - Adjust the molar ratio of the protein to the labeling reagent. - Modify the buffer composition; avoid buffers with interfering substances like Tris or glycine (B1666218) for amine-reactive chemistry.[7][11] |
| Loss of product during purification. | - Choose an appropriate purification method (e.g., size exclusion chromatography, affinity chromatography) to separate the conjugate from unreacted components.[7] | |
| Protein aggregation observed after conjugation | Increased hydrophobicity of the conjugate. | - Optimize the DOL; a lower DOL may reduce aggregation.[4] - Include additives like arginine or polysorbates in the buffer to improve solubility. - Consider using a more hydrophilic linker.[12] |
| Incorrect buffer conditions. | - Ensure the buffer pH is at least 1-2 units away from the protein's isoelectric point (pI).[13] | |
| Inconsistent Degree of Labeling (DOL) between batches | Variability in reaction conditions. | - Precisely control reaction parameters such as time, temperature, and pH. - Ensure consistent protein and reagent concentrations. |
| Heterogeneity of the starting protein. | - Characterize the starting protein for post-translational modifications or isoforms that could affect reactivity. |
Key Experimental Protocols for Confirmation
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a fundamental technique used to separate proteins based on their molecular weight. A successful conjugation will result in a new band with a higher molecular weight than the unconjugated protein.[1]
Protocol:
-
Sample Preparation: Mix your protein conjugate, the unconjugated protein control, and a molecular weight marker with SDS-PAGE sample loading buffer. Heat the samples at 95°C for 5 minutes to denature the proteins.[14]
-
Gel Electrophoresis: Load the prepared samples into the wells of a polyacrylamide gel. Apply an electric field to separate the proteins. Smaller proteins will migrate faster through the gel.[15][16]
-
Visualization: After electrophoresis, stain the gel with a protein-specific dye, such as Coomassie Brilliant Blue or a more sensitive silver stain, to visualize the protein bands.[16]
-
Analysis: Compare the band of the conjugated protein to the unconjugated control. A successful conjugation is indicated by a band shift to a higher molecular weight.[1] Densitometry can be used to estimate the efficiency of the conjugation.[1]
.dot
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Degree of labeling (DOL) step by step [abberior.rocks]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 6. Antibody Conjugation Troubleshooting [bio-techne.com]
- 7. benchchem.com [benchchem.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. google.com [google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. SDS-PAGE Protocol | Rockland [rockland.com]
- 15. aboligo.com [aboligo.com]
- 16. Protein analysis SDS PAGE [qiagen.com]
Technical Support Center: Optimizing Molar Excess of Linker for Protein Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the molar excess of linkers for successful protein conjugation.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the linker molar excess crucial for protein conjugation?
Optimizing the molar excess of the linker is critical to control the degree of labeling (DOL) or drug-to-antibody ratio (DAR).[1] Insufficient linker can lead to low conjugation efficiency and a low yield of the desired conjugate.[2][3] Conversely, an excessive amount of linker can result in over-labeling, which may cause protein aggregation, loss of biological activity, and altered solubility.[4][5][6]
Q2: What are the initial recommended molar excess ratios of linker to protein?
The ideal molar excess varies depending on the protein concentration, the reactivity of the linker, and the number of available functional groups on the protein.[7] However, a general starting point for optimization is a 5- to 20-fold molar excess of the linker over the protein.[1] For thiol-reactive linkers, a 10- to 20-fold molar excess over the available free thiols is often recommended as a starting point.[3]
Q3: How do I calculate the amount of linker needed for a specific molar excess?
To calculate the required amount of linker, you first need to know the molar concentrations of your protein and linker stock solution. The following formula can be used:
Volume of Linker (µL) = (Molar Excess Ratio × Moles of Protein × 1,000,000) / Concentration of Linker Stock (mM)
Several online calculators are also available to assist with these calculations.[8]
Q4: What are the common problems encountered when using a high molar excess of linker?
Using a large molar excess of linker can lead to several issues:
-
Protein Aggregation: Increased hydrophobicity due to a high number of conjugated linker molecules can lead to protein aggregation and precipitation.[4][5][9]
-
Loss of Biological Activity: The linker may attach to critical residues within the active site or antigen-binding regions of the protein, leading to a loss of function.[1][10]
-
Reduced Solubility: Over-labeling can alter the net charge and isoelectric point (pI) of the protein, reducing its solubility in aqueous buffers.[4][6]
-
Non-specific Labeling: High concentrations of reactive linkers can lead to non-specific modifications of the protein.[11]
Q5: What should I do if I observe protein precipitation during the conjugation reaction?
Protein precipitation during conjugation can be caused by several factors:
-
High Protein Concentration: High concentrations can increase the likelihood of aggregation.[5][12] Consider reducing the protein concentration.
-
Inappropriate Buffer Conditions: Suboptimal pH or ionic strength can destabilize the protein.[4][5] Ensure the buffer pH is appropriate for your protein's stability.
-
High Concentration of Organic Solvent: If the linker is dissolved in an organic solvent like DMSO, ensure the final concentration in the reaction is low (typically <10%) to maintain protein solubility.[2][10]
-
Over-labeling: As mentioned, excessive conjugation can lead to aggregation.[5] Reduce the molar excess of the linker.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of linker molar excess in a question-and-answer format.
Issue 1: Low Conjugation Yield
-
Question: My final conjugate yield is consistently low, even with a high molar excess of linker. What could be the problem?
-
Possible Causes & Solutions:
-
Inactive Functional Groups: The target functional groups (e.g., amines or sulfhydryls) on your protein may be inaccessible or inactive.[2] For sulfhydryl conjugation, ensure disulfide bonds are adequately reduced.[2][3]
-
Hydrolyzed/Inactive Linker: Many linkers are moisture-sensitive and can hydrolyze over time.[3][6] Prepare fresh linker solutions immediately before use and store them under appropriate conditions.[3]
-
Interfering Buffer Components: Buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls (e.g., DTT) will compete with the protein for the linker.[2] Use a non-interfering buffer like PBS or HEPES.[2][4]
-
Suboptimal Reaction Conditions: The pH, temperature, or incubation time may not be optimal for the specific linker chemistry.[2][10]
-
Issue 2: Protein Aggregation After Conjugation
-
Question: I'm observing significant aggregation of my protein after the conjugation reaction. How can I resolve this?
-
Possible Causes & Solutions:
-
Over-labeling: This is a common cause of aggregation.[4] Systematically reduce the molar excess of the linker in your reaction.
-
Hydrophobicity of the Linker: The linker itself may be hydrophobic, increasing the overall hydrophobicity of the protein upon conjugation.[4][5] Consider using a more hydrophilic linker, such as one containing a PEG spacer.[1]
-
Intermolecular Crosslinking: If the linker is bifunctional, it can crosslink multiple protein molecules together.[4][13] This can be mitigated by optimizing the linker-to-protein ratio and reaction conditions.
-
Inadequate Buffer Conditions: The buffer may not be optimal for maintaining protein stability post-conjugation.[4] Screen different buffer formulations to find one that minimizes aggregation.
-
Issue 3: Loss of Protein Activity
-
Question: My conjugated protein shows significantly reduced biological activity. What steps can I take to prevent this?
-
Possible Causes & Solutions:
-
Labeling of Critical Residues: The linker may be modifying amino acids essential for the protein's function.[1][10] If possible, use site-specific conjugation methods to direct the linker away from active sites.[5][14]
-
Conformational Changes: A high degree of labeling can induce conformational changes in the protein that affect its activity.[1] Aim for a lower degree of labeling by reducing the molar excess of the linker.
-
Steric Hindrance: The linker itself may physically block the active site of the protein.[1] Using a linker with a longer spacer arm might alleviate this issue.[1][2]
-
Data Presentation
Table 1: Recommended Starting Molar Excess of Linker over Protein
| Protein Concentration | Recommended Molar Excess of Linker | Reference(s) |
| < 1 mg/mL | 40-80 fold | [2] |
| 1-4 mg/mL | 20-fold | [2] |
| 5-10 mg/mL | 5-10 fold | [2] |
| General Guideline | 5-20 fold | [1] |
| Thiol-Reactive Linkers | 10-20 fold (over free thiols) | [3] |
Note: These are general guidelines. The optimal ratio should be determined empirically for each specific protein and linker system.[2]
Table 2: Recommended Reaction Conditions for Common Linker Chemistries
| Linker Chemistry | Target Group | Recommended pH | Incubation Time | Incubation Temperature | Reference(s) |
| NHS Ester | Primary Amines | 7.2-8.0 | 30-60 min (RT) or 2-4 hours (4°C) | Room Temp or 4°C | [2][4] |
| Maleimide | Sulfhydryls | 6.5-7.5 | 30-60 min (RT) or 2-4 hours (4°C) | Room Temp or 4°C | [2][15] |
| Pyridyl Disulfide | Sulfhydryls | 6.5-7.5 | 2-4 hours | Room Temp | [3][4] |
Experimental Protocols
Protocol 1: Titration Experiment to Optimize Linker Molar Excess
This protocol describes a general method to determine the optimal molar excess of a linker for protein conjugation.
-
Protein Preparation:
-
Linker Preparation:
-
Titration Setup:
-
Set up a series of reactions with varying molar excess ratios of the linker to the protein (e.g., 2:1, 5:1, 10:1, 20:1, 40:1).
-
-
Conjugation Reaction:
-
Add the calculated volume of the linker stock solution to each protein solution.
-
Incubate the reactions under the recommended conditions for the specific linker chemistry (see Table 2).
-
-
Removal of Excess Linker:
-
Characterization of Conjugates:
-
Analyze the degree of labeling (DOL) for each reaction using UV-Vis spectroscopy or mass spectrometry.[1]
-
Assess the extent of aggregation using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC).[5]
-
Evaluate the biological activity of the conjugates using a relevant functional assay.
-
-
Analysis:
-
Based on the results, select the molar excess that provides the desired DOL with minimal aggregation and retention of biological activity.
-
Protocol 2: Removal of Excess Unreacted Linker
It is crucial to remove excess linker after the conjugation reaction to prevent further reactions and to accurately characterize the conjugate.[2]
-
Desalting Columns:
-
Dialysis:
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).
-
Dialyze against a large volume of the desired buffer for several hours to overnight, with at least two buffer changes.
-
-
Size-Exclusion Chromatography (SEC):
-
Inject the reaction mixture onto an SEC column equilibrated with the desired buffer.
-
Collect the fractions corresponding to the high molecular weight protein conjugate, separating it from the low molecular weight free linker.
-
Visualizations
Caption: Experimental workflow for optimizing linker molar excess.
Caption: Troubleshooting decision tree for protein conjugation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Biomath Calculators | DNA Calculator | Vector Insert Ratio [promega.com.cn]
- 9. pharmtech.com [pharmtech.com]
- 10. benchchem.com [benchchem.com]
- 11. Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. neb.com [neb.com]
Technical Support Center: The Effect of Reaction Temperature on Conjugation Efficiency
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing bioconjugation reactions with respect to temperature.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of temperature on conjugation reactions? Temperature is a critical parameter in bioconjugation that directly influences the reaction rate.[1] Generally, higher temperatures increase the rate of reaction by providing more kinetic energy to the reacting molecules, leading to more frequent and energetic collisions.[1] However, this acceleration is balanced by the potential for decreased stability of the biomolecules and increased rates of undesirable side reactions, such as hydrolysis.[1][2][3]
Q2: How do I choose a starting temperature for my conjugation experiment? The optimal temperature is a balance between reaction efficiency and the stability of your biomolecule.[2] For most common bioconjugation chemistries, such as maleimide-thiol and NHS-ester reactions, a good starting point is room temperature (20-25°C).[4][5] For particularly sensitive proteins, starting at 4°C is recommended to minimize degradation, although this will require a longer incubation time.[4][6][7]
Q3: Can I increase the temperature to speed up a slow reaction? Yes, increasing the temperature can accelerate a slow reaction.[4] For example, some maleimide-thiol reactions can be performed at 37°C to decrease the required reaction time.[4] However, you must first confirm that your biomolecule (e.g., antibody, protein) is stable at the higher temperature to avoid denaturation and loss of activity.[1][8]
Q4: What are the risks of using a temperature that is too high? Excessively high temperatures can lead to several issues:
-
Biomolecule Denaturation: Proteins and antibodies can unfold or lose their tertiary structure, leading to a loss of biological activity.[1][8]
-
Increased Side Reactions: For amine-reactive chemistries like NHS-esters, the rate of hydrolysis (reaction with water) increases significantly at higher pH and temperatures, which competes with the desired conjugation reaction.[3]
-
Decreased Stability of Reagents: Some reagents may degrade at elevated temperatures.
-
Reduced Conjugate Stability: In some cases, such as with maleimide-thiol linkages, high temperatures can promote retro-Michael reactions, leading to dissociation of the conjugate.[6][9]
Troubleshooting Guide
Problem: Low or No Conjugation Efficiency
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too low. | The reaction kinetics may be too slow at the current temperature.[6] Solution: Try increasing the incubation temperature in increments (e.g., from 4°C to room temperature, or room temperature to 37°C). Monitor the reaction at different time points to find the optimal balance of temperature and time. Always ensure the protein is stable at the higher temperature.[4][10] |
| Hydrolysis of reactive groups. | For chemistries like NHS-esters, the reactive group is susceptible to hydrolysis, a process accelerated by higher temperatures and pH.[3] The half-life of an NHS-ester can be as short as 10 minutes at pH 8.6 and 4°C.[3] Solution: If performing the reaction at a higher temperature, ensure the pH is not excessively high (ideally pH 7.2-8.5).[3] Alternatively, perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis. |
| Incorrect reaction time for the chosen temperature. | Reaction times are inversely related to temperature. A reaction that completes in 1-2 hours at room temperature may require an overnight incubation at 4°C.[6][7] Solution: Perform a time-course experiment at your chosen temperature to determine the optimal reaction duration for your specific molecules. |
Problem: Protein Degradation or Aggregation
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too high for the biomolecule. | Many proteins are sensitive to heat and can denature or aggregate at elevated temperatures.[1][8] Drug conjugation itself can also decrease the thermal stability of an antibody.[8][11] Solution: Reduce the reaction temperature. For sensitive proteins, conducting the conjugation at 4°C overnight is a standard approach to preserve their integrity.[4][7][12] |
| Prolonged incubation at a moderate temperature. | Even at room temperature, extended reaction times can be detrimental to less stable proteins. Solution: If a long reaction time is needed, consider lowering the temperature to 4°C. Alternatively, if the reaction is fast, optimize the protocol to shorten the incubation time at room temperature. |
Quantitative Data Summary
The following table summarizes typical temperature conditions for common conjugation chemistries. Note that these are starting points and should be optimized for each specific application.[2]
| Conjugation Chemistry | Target Functional Group | Typical Temperature Range (°C) | Typical Reaction Time | Key Considerations |
| Maleimide-Thiol | Sulfhydryl (-SH) | 4 to 37 | 30 min - Overnight | Reactions are faster at room temperature (1-2 hours) or 37°C (~30 min).[4] Use 4°C (overnight) for sensitive proteins.[4][6][7] |
| NHS-Ester | Primary Amine (-NH₂) | 4 to 37 | 30 min - Overnight | Reaction is typically run at room temperature for 1-4 hours.[3][5][12] Higher pH (8.0-8.5) increases amine reactivity but also hydrolysis rate, which is exacerbated by higher temperature.[3][] |
| EDC/NHS | Carboxyl (-COOH) to Amine (-NH₂) | 4 to Room Temperature | 2 hours - Overnight | Activation is often performed at room temperature, while the coupling step can be done at 4°C to improve stability. Use of Sulfo-NHS can prevent aggregation of nanoparticles during conjugation.[14] |
Key Experimental Protocols
Protocol: Optimizing Reaction Temperature for Maleimide-Thiol Conjugation
This protocol provides a general framework for determining the optimal temperature for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
1. Preparation of Reactants:
-
Prepare the thiol-containing protein in a suitable, degassed, thiol-free buffer (e.g., PBS, HEPES) at pH 6.5-7.5.[7] If disulfide bonds need to be reduced, treat the protein with a reducing agent like TCEP. TCEP is recommended as it does not need to be removed before adding the maleimide (B117702).[4]
-
Freshly dissolve the maleimide-functionalized molecule in an anhydrous solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).[7]
2. Setting up Parallel Reactions:
-
Divide the protein solution into three separate reaction tubes.
-
Add the maleimide stock solution to each tube to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a common starting point).[6][7]
-
Incubate the three reactions at different temperatures:
- Tube 1: 4°C (e.g., in a cold room or refrigerator)
- Tube 2: Room Temperature (~20-25°C)
- Tube 3: 37°C (e.g., in an incubator)
3. Time-Course Sampling:
-
At various time points (e.g., 30 min, 1 hour, 2 hours, 4 hours, and overnight for the 4°C reaction), take a small aliquot from each reaction tube.
-
Quench the reaction in the aliquot by adding a small-molecule thiol like cysteine or 2-mercaptoethanol (B42355) to consume any excess maleimide.[6]
4. Analysis of Conjugation Efficiency:
-
Analyze the quenched samples using an appropriate technique to determine the extent of conjugation. Common methods include:
- SDS-PAGE: To visualize the shift in molecular weight of the conjugated protein.
- HPLC/LC-MS: To quantify the formation of the conjugate and identify different species.
- UV-Vis Spectroscopy: If the label has a distinct absorbance, to determine the degree of labeling.
5. Evaluation of Protein Integrity:
-
Analyze the samples from the highest temperature (37°C) and longest incubation times for signs of protein aggregation or degradation using size-exclusion chromatography (SEC) or SDS-PAGE.
6. Determining Optimal Temperature:
-
Compare the results from all temperatures and time points. The optimal temperature is the one that provides the highest conjugation efficiency in the shortest amount of time without causing significant protein degradation or aggregation.
Visualization of Temperature Effects
Caption: Temperature's influence on conjugation reaction outcomes.
References
- 1. msesupplies.com [msesupplies.com]
- 2. mdpi.com [mdpi.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Heterobifunctional PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Amino-PEG4-bis-PEG3-propargyl, a trifunctional linker, with two common classes of heterobifunctional PEG linkers: Maleimide-PEG-NHS esters and DBCO-PEG-NHS esters. This comparison is intended to assist researchers in selecting the appropriate linker for their specific bioconjugation needs, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
Introduction to Heterobifunctional and Trifunctional PEG Linkers
Polyethylene glycol (PEG) linkers are widely used in bioconjugation to connect molecules of interest, such as antibodies, peptides, or small molecule drugs.[1][2] They offer several advantages, including increased solubility, reduced immunogenicity, and improved pharmacokinetic profiles of the resulting conjugates.[1][2] Heterobifunctional PEG linkers possess two different reactive functional groups, allowing for the controlled and sequential conjugation of two distinct molecules.[3] This is in contrast to homobifunctional linkers which have two identical functional groups.[3]
The trifunctional linker, this compound, represents a more advanced architecture, featuring three reactive sites. This allows for the attachment of a single biomolecule to two other molecules, a feature that is particularly useful in constructing complex architectures like ADCs with a potentially higher drug-to-antibody ratio (DAR).[1]
Core Functional Groups and Their Reactivity
This compound is a branched PEG linker with a primary amine (-NH2) and two propargyl groups (-C≡CH).[4][5]
-
The primary amine is reactive towards activated esters (like NHS esters), carboxylic acids, and other electrophilic groups, enabling the initial conjugation to a biomolecule, typically at lysine (B10760008) residues.[6]
-
The two propargyl groups are available for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction, allowing for the attachment of two azide-containing molecules.[4][7]
Maleimide-PEG-NHS esters are linear heterobifunctional linkers.
-
The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., on lysine residues of proteins) to form stable amide bonds.
-
The maleimide group specifically reacts with thiol groups (e.g., from cysteine residues) to form stable thioether bonds.
DBCO-PEG-NHS esters are another class of linear heterobifunctional linkers used in copper-free click chemistry.
-
The NHS ester provides the same amine reactivity as described above.
-
The dibenzocyclooctyne (DBCO) group reacts with azide-functionalized molecules through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is advantageous for biological applications as it does not require a cytotoxic copper catalyst.
Comparative Data of Representative Linkers
The following tables summarize the key characteristics of this compound and representative examples of Maleimide-PEG-NHS and DBCO-PEG-NHS linkers. Direct, side-by-side experimental data from a single source is often unavailable; therefore, this data is compiled from various supplier specifications and publicly available information. Purity is a critical parameter and is typically determined by HPLC or, for simpler molecules, GC.
Table 1: Physicochemical Properties of Selected PEG Linkers
| Property | This compound | N-(Amino-PEG4)-N-bis(PEG4-propargyl) HCl salt | Propargyl-PEG2-amine |
| Molecular Formula | C42H76N4O17 | C32H60N2O12 | C7H13NO2 |
| Molecular Weight | 909.07 g/mol [4] | 664.8 g/mol [5] | 143.18 g/mol [8] |
| Purity | Not specified | 95%[5] | 99.64% (by GC)[8] |
| Appearance | Not specified | Not specified | Colorless to light yellow liquid[8] |
| Solubility | Not specified | Not specified | Water, DMSO, DCM, DMF[6] |
Table 2: Functional Group Reactivity and Applications
| Linker Type | Functional Group 1 | Reacts With | Functional Group 2 (and 3) | Reacts With | Primary Application |
| This compound | Amine | NHS esters, Carboxylic acids | Propargyl (x2) | Azides (CuAAC) | ADCs with potentially high DAR, multifunctional conjugates[1][4][9] |
| Maleimide-PEG-NHS ester | NHS ester | Amines | Maleimide | Thiols | Protein-protein conjugation, ADC development |
| DBCO-PEG-NHS ester | NHS ester | Amines | DBCO | Azides (SPAAC) | Copper-free bioconjugation, live-cell imaging |
Experimental Protocols for Characterization
Verifying the structure and purity of these linkers before use is critical for reproducible results. The following are general protocols for the characterization of PEG linkers using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for confirming the chemical structure of a molecule.
-
Sample Preparation: Dissolve 5-10 mg of the PEG linker in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6).
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher NMR spectrometer.
-
Acquire a standard one-dimensional proton spectrum.
-
The characteristic peaks for the propargyl group (a terminal alkyne proton around δ 2.4 ppm and methylene (B1212753) protons adjacent to the alkyne around δ 4.2 ppm), the PEG backbone (a broad multiplet around δ 3.6 ppm), and the amine group should be identifiable.[10]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
This will confirm the presence of different carbon environments, such as the alkyne carbons (around δ 75 and 80 ppm) and the PEG backbone carbons (around δ 70 ppm).[10]
-
-
Data Analysis: Integrate the proton signals to determine the relative number of protons in different parts of the molecule, which can help confirm the PEG chain length. Compare the observed chemical shifts to predicted values or reference spectra. For example, a reference ¹H NMR spectrum for propargylamine (B41283) is publicly available.[11]
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the linker, which confirms its identity and can indicate the presence of impurities.
-
Sample Preparation:
-
Electrospray Ionization (ESI-MS): Dissolve the sample in a 50:50 mixture of acetonitrile (B52724) and water with 0.1% formic acid to a concentration of approximately 1 mg/mL.[12]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS): Co-crystallize the sample with a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) on a MALDI plate.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the appropriate mass range.
-
For ESI-MS, the data will show multiply charged ions, which can be deconvoluted to determine the molecular weight.
-
MALDI-TOF MS typically produces singly charged ions ([M+H]⁺ or [M+Na]⁺).[]
-
-
Data Analysis: Compare the experimentally determined molecular weight with the theoretical molecular weight. The presence of peaks corresponding to impurities or different PEG chain lengths can also be assessed.[14]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the PEG linker.
-
Mobile Phase Preparation: A common mobile phase system for PEG compounds is a gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA).
-
Column: A C18 reverse-phase column is typically used.
-
Detection:
-
UV Detection: Many PEG linkers lack a strong UV chromophore, making detection difficult. However, functional groups like NHS esters or DBCO may have some UV absorbance.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These detectors are more suitable for PEG compounds as they do not rely on UV absorbance.
-
Refractive Index (RI) Detector: Can also be used but is generally less sensitive.
-
-
Data Analysis: The purity of the sample is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing Experimental Workflows and Linker Structures
The following diagrams, generated using the DOT language, illustrate the structure of the linkers and a typical experimental workflow for their characterization.
Caption: Chemical structure of this compound.
Caption: Workflow for the characterization of PEG linkers.
Conclusion
The choice of a PEG linker is a critical decision in the design of bioconjugates. This compound offers the potential for creating more complex and potentially more potent therapeutics due to its trifunctional nature. However, its characterization and the subsequent purification of its conjugates can be more complex than for simpler linear heterobifunctional linkers like Maleimide-PEG-NHS esters and DBCO-PEG-NHS esters. Researchers should carefully consider the specific requirements of their application, including the desired drug-to-antibody ratio, the need for copper-free conjugation, and the available analytical resources, when selecting a linker. The experimental protocols provided in this guide offer a starting point for the necessary characterization to ensure the quality and consistency of these critical reagents.
References
- 1. adcreview.com [adcreview.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. biocat.com [biocat.com]
- 5. N-(Amino-PEG4)-N-bis(PEG4-propargyl) HCl salt | BroadPharm [broadpharm.com]
- 6. Propargyl-PEG4-amine, 1013921-36-2 | BroadPharm [broadpharm.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Trifunctional PEGs - CD Bioparticles [cd-bioparticles.net]
- 9. benchchem.com [benchchem.com]
- 10. PROPARGYLAMINE(2450-71-7) 1H NMR [m.chemicalbook.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol) and dipeptide for the development of immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Mass Spectrometry Analysis of PEGylated Proteins
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is a critical step in ensuring the safety, efficacy, and consistency of biotherapeutics. This guide provides an objective comparison of common mass spectrometry-based methods for the analysis of PEGylated proteins, supported by experimental data and detailed protocols.
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely adopted strategy to enhance the therapeutic properties of biopharmaceuticals. It can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its circulating half-life and reduce immunogenicity.[1] However, the inherent heterogeneity of both the protein and the attached PEG polymer presents significant analytical challenges.[2] Mass spectrometry (MS) has become an indispensable tool for characterizing these complex biomolecules, providing insights into the degree of PEGylation, the site of attachment, and the overall heterogeneity of the sample.[2][3]
This guide compares four principal MS-based approaches for the analysis of PEGylated proteins: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for intact protein analysis, Liquid Chromatography-Electrospray Ionization (LC-ESI) MS for intact protein analysis, bottom-up proteomics for PEGylation site identification, and top-down proteomics for comprehensive characterization of proteoforms.
Analytical Challenges in Mass Spectrometry of PEGylated Proteins
The analysis of PEGylated proteins by mass spectrometry is complicated by several factors:
-
Heterogeneity: PEG polymers are typically polydisperse, meaning they consist of a distribution of different chain lengths. This, combined with the potential for multiple PEGylation sites on the protein and varying degrees of PEGylation, results in a highly complex mixture of species.[2]
-
Spectral Congestion: The polydispersity of PEG leads to a series of peaks in the mass spectrum, often separated by the mass of the ethylene (B1197577) glycol monomer (44 Da). In ESI-MS, the presence of multiple charge states for each species further complicates the spectrum, leading to significant signal overlap and difficulty in data interpretation.[4][5]
-
Ion Suppression: The presence of large, polydisperse PEG chains can suppress the ionization of the protein, particularly in ESI-MS, leading to reduced sensitivity.
-
Determining the Site of PEGylation: Identifying the specific amino acid residues to which the PEG molecules are attached is crucial for understanding the structure-function relationship of the therapeutic protein. This requires fragmentation of the protein, which can be challenging for large, intact PEGylated proteins.[6]
Mass Spectrometry Approaches: A Comparative Overview
The choice of MS technique for analyzing PEGylated proteins depends on the specific information required, such as the average degree of PEGylation, the distribution of PEGylated species, or the precise location of PEGylation sites.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance metrics for the different MS-based approaches. It is important to note that direct, side-by-side comparisons in the literature are limited, and performance can vary depending on the specific instrumentation, experimental conditions, and the nature of the PEGylated protein being analyzed.
| Feature | MALDI-TOF MS (Intact) | LC-ESI-MS (Intact) | Bottom-Up Proteomics (LC-MS/MS) | Top-Down Proteomics (LC-MS/MS) |
| Primary Information | Average molecular weight, degree of PEGylation, heterogeneity | Average molecular weight, degree of PEGylation, heterogeneity, separation of isoforms | PEGylation site identification | PEGylation site identification, characterization of intact proteoforms, combinatorial PTMs |
| Mass Accuracy | Moderate to High (typically <100 ppm for intact proteins) | High (typically <20 ppm for intact proteins)[4] | High (typically <10 ppm for peptides) | High (typically <10 ppm for intact proteins and fragments) |
| Resolution | Moderate | High | High | Very High |
| Sensitivity | Picomole to femtomole range[1] | Picomole to femtomole range | Femtomole to attomole range | Picomole to femtomole range |
| Throughput | High[1] | Moderate | Low to Moderate | Low |
| Sample Complexity | Tolerant to simple mixtures | Requires chromatographic separation for complex mixtures | Can handle highly complex mixtures | Best suited for purified proteins or simple mixtures |
| PEG Size Limitation | Can analyze very large PEGylated proteins (>100 kDa)[7] | Can be challenging for very large or polydisperse PEGs due to spectral complexity | No direct limitation, but large PEG chains can hinder enzymatic digestion and analysis | Can be challenging for very large PEGylated proteins due to fragmentation inefficiency |
Experimental Protocols
MALDI-TOF MS Protocol for Intact PEGylated Protein Analysis
This protocol provides a general guideline for determining the average molecular weight and degree of PEGylation of a protein.
1. Sample Preparation:
- Dissolve the PEGylated protein sample in a suitable solvent (e.g., 50% acetonitrile (B52724)/0.1% trifluoroacetic acid in water) to a final concentration of approximately 1-10 pmol/µL.[8]
- Prepare a matrix solution. For proteins, sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA) is commonly used.[1][8] For smaller PEGylated peptides, α-cyano-4-hydroxycinnamic acid (CHCA) can be used.[5]
2. Target Spotting:
- Mix the sample and matrix solutions in a 1:1 ratio.
- Spot 0.5-1 µL of the mixture onto a MALDI target plate.[8]
- Allow the spot to air-dry at room temperature, enabling co-crystallization of the sample and matrix.[1]
3. Instrumental Analysis:
- Insert the target plate into the MALDI-TOF mass spectrometer.
- Acquire mass spectra in linear, positive-ion mode for large molecules.[1]
- Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.
4. Data Analysis:
- The resulting spectrum will show a distribution of peaks corresponding to the different PEGylated species.
- The mass difference between adjacent peaks corresponds to the mass of the PEG monomer (44 Da).
- The average molecular weight and the degree of PEGylation can be calculated from the peak distribution.
LC-ESI-MS Protocol for Intact PEGylated Protein Analysis
This protocol is suitable for separating and analyzing different PEGylated forms of a protein.
1. Sample Preparation:
- Desalt the protein sample using a suitable method, such as centrifugal filter units with a molecular weight cutoff appropriate for the protein.[9] A common buffer for desalting is 10% acetonitrile with 0.1% formic acid.[9]
2. Liquid Chromatography:
- Use a reversed-phase column suitable for protein separations (e.g., C4 or C8).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Establish a suitable gradient to elute the PEGylated protein species.
3. Post-Column Infusion (Optional but Recommended):
- To reduce charge state complexity and simplify the mass spectrum, a charge-stripping agent like triethylamine (B128534) (TEA) can be introduced post-column.[5][10] A solution of 0.2-1% TEA in isopropanol (B130326) can be infused via a T-junction before the ESI source.[4]
4. Mass Spectrometry:
- Acquire data in positive-ion mode over a mass range appropriate for the expected charge states of the PEGylated protein.
- Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to resolve the isotopic peaks.
5. Data Analysis:
- Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different PEGylated species.[4]
- The deconvoluted spectrum will show the distribution of PEGylated forms, allowing for the determination of the degree of PEGylation and heterogeneity.
Bottom-Up Proteomics Protocol for PEGylation Site Mapping
This protocol is designed to identify the specific amino acid residues that are PEGylated.
1. Protein Denaturation, Reduction, and Alkylation:
- Denature the PEGylated protein in a buffer containing a denaturant such as 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.
- Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.[11]
- Alkylate free cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.[11]
2. Enzymatic Digestion:
- Dilute the sample to reduce the denaturant concentration (e.g., to < 1 M urea) to ensure enzyme activity.
- Add a protease, such as trypsin, at an enzyme-to-protein ratio of 1:50 to 1:100 (w/w).[12]
- Incubate overnight at 37°C.[12]
3. Peptide Cleanup:
- Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge or spin column to remove salts and detergents.
4. LC-MS/MS Analysis:
- Separate the peptides using a reversed-phase nano-LC column with a suitable gradient.
- Analyze the eluting peptides using a high-resolution tandem mass spectrometer.
- Use a data-dependent acquisition (DDA) method to select precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
5. Data Analysis:
- Search the acquired MS/MS spectra against a protein sequence database using a search engine (e.g., Mascot, Sequest, or MaxQuant).
- Specify the mass of the PEG moiety as a variable modification on potential PEGylation sites (e.g., lysine, N-terminus).
- The identification of a peptide with the added mass of the PEG confirms the PEGylation site.
Top-Down Proteomics Protocol for PEGylated Protein Characterization
This protocol allows for the analysis of intact PEGylated proteins and their fragments to characterize proteoforms.
1. Sample Preparation:
- Purify and desalt the intact PEGylated protein sample as described in the LC-ESI-MS protocol.
2. Liquid Chromatography:
- Separate the different proteoforms using a reversed-phase or ion-exchange chromatography column suitable for intact proteins.
3. Mass Spectrometry:
- Introduce the intact protein ions into a high-resolution mass spectrometer capable of performing top-down fragmentation, such as an Orbitrap or FT-ICR instrument.
- Acquire MS1 spectra to determine the mass of the intact proteoforms.
- Select specific precursor ions for fragmentation using methods like electron-transfer dissociation (ETD) or electron-capture dissociation (ECD), which are effective for fragmenting large, intact proteins while preserving labile modifications like PEGylation.[13]
4. Data Analysis:
- Analyze the fragmentation spectra to obtain sequence information from the N- and C-termini of the protein.
- The presence of a large mass gap in the fragment ion series can indicate the location of the PEGylation site.
- Specialized software is often required to interpret the complex fragmentation patterns of large proteins.
Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows for the different mass spectrometry approaches and the logical relationship between them in a comprehensive characterization strategy.
Experimental workflows for PEGylated protein analysis.
Logical relationships between analytical strategies.
Conclusion
The mass spectrometry analysis of PEGylated proteins is a multifaceted task that requires careful consideration of the analytical goals and the available instrumentation.
-
MALDI-TOF MS is a rapid and robust method for determining the average degree of PEGylation and the overall heterogeneity of a sample, making it well-suited for high-throughput screening and quality control applications.[1][2]
-
LC-ESI-MS of the intact protein provides higher resolution and mass accuracy, enabling a more detailed view of the different PEGylated species. The use of charge-stripping agents can significantly simplify complex spectra.[4][5]
-
Bottom-up proteomics is the gold standard for identifying PEGylation sites.[6] However, the presence of the PEG moiety can sometimes hinder complete enzymatic digestion, and information about the linkage of multiple PEGylations on a single protein molecule is lost.
-
Top-down proteomics offers the most comprehensive characterization, providing information on the intact proteoforms, including the sites of PEGylation and their combinatorial relationship with other post-translational modifications.[3] However, this technique is technically demanding and generally has lower throughput.
Ultimately, a multi-faceted approach, combining intact mass analysis with peptide mapping or top-down sequencing, will provide the most complete picture of a PEGylated protein therapeutic, ensuring its quality, safety, and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Top-down Proteomics: Challenges, Innovations, and Applications in Basic and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. enovatia.com [enovatia.com]
- 7. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. covalx.com [covalx.com]
- 9. sciex.com [sciex.com]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.sg]
- 13. A Protocol for top-down proteomics using HPLC and ETD/PTR-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that significantly influences their efficacy and safety. Accurate and robust analytical methods for DAR determination are therefore essential throughout the ADC development pipeline. Hydrophobic Interaction Chromatography (HIC) has emerged as a gold-standard technique for this purpose, offering separation of ADC species based on the number of conjugated drugs.
This guide provides an objective comparison of HIC with other analytical techniques for DAR determination, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for DAR Determination
While HIC is a widely adopted method, other techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also employed. The choice of method depends on the specific ADC, the development stage, and the information required.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on hydrophobicity under non-denaturing conditions. | Separation based on hydrophobicity under denaturing conditions. | Separation based on mass-to-charge ratio, often coupled with a chromatographic separation. |
| Primary Application for DAR | Determination of average DAR and distribution of DAR species (DAR0, DAR2, DAR4, etc.).[1][2] | Determination of average DAR, often after reduction of the ADC to separate light and heavy chains.[3] | Direct determination of the mass of intact ADC species to calculate DAR and identify drug load distribution.[4] |
| Advantages | - Mild, non-denaturing conditions preserve the native structure of the ADC.[2][5] - Provides information on the distribution of different drug-loaded species.[1] - Robust and reproducible method suitable for quality control environments.[1] | - High resolution and efficiency. - Can provide information on drug distribution on light and heavy chains after reduction.[3] | - High specificity and accuracy.[4] - Provides molecular weight information, confirming the identity of species. - Can be used for novel ADCs where standards are not available. |
| Disadvantages | - Mobile phases containing high salt concentrations are typically not compatible with mass spectrometry.[1][6] - May not be suitable for all ADCs, particularly those with very hydrophobic or hydrophilic drugs. | - Denaturing conditions can alter the ADC structure.[2] - For cysteine-linked ADCs, analysis of the intact molecule can be challenging as non-covalently linked chains may dissociate.[5] | - More complex instrumentation and data analysis.[4] - Potential for ion suppression and challenges with analyzing heterogeneous mixtures. |
HIC Experimental Protocol: DAR Analysis of a Cysteine-Linked ADC
This protocol provides a general framework for the DAR analysis of a cysteine-linked ADC, such as brentuximab vedotin, using HIC. Optimization will be required for different ADCs and column choices.
1. Materials and Reagents:
-
ADC Sample: Dissolved in a low-salt buffer (e.g., phosphate-buffered saline).
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
-
Organic Modifier (Optional): Isopropanol can be added to Mobile Phase B to improve the elution of highly hydrophobic species.[7]
-
HIC Column: e.g., TSKgel Butyl-NPR, Agilent AdvanceBio HIC, or similar.[5][8]
-
HPLC or UHPLC System: Bio-inert system is recommended to prevent corrosion from high salt concentrations.[9][10]
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm |
| Flow Rate | 0.8 mL/min[11] |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 5-10 µL (depending on sample concentration) |
| Gradient | 0-10 min: 0-100% B 10-12 min: 100% B 12-15 min: 0% B (re-equilibration) |
3. Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using Mobile Phase A to ensure binding to the column.
-
Filter the sample through a 0.22 µm filter before injection.
4. Data Analysis:
-
Integrate the peaks corresponding to the different DAR species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
Performance Comparison of HIC Columns
The choice of HIC column can significantly impact the resolution and separation of ADC species. Below is a summary of commonly used HIC columns and their characteristics for ADC analysis.
| Column | Stationary Phase | Key Features | Performance Highlights for ADC Analysis |
| TSKgel Butyl-NPR [8] | Non-porous polymethacrylate (B1205211) with butyl ligands | High speed, excellent recovery, suitable for hydrophobic samples. | Provides baseline resolution of unconjugated and drug-conjugated species.[8] |
| Agilent AdvanceBio HIC [5] | Porous silica (B1680970) with proprietary hydrophobic ligand | High resolution for species with minor hydrophobicity differences. | Enables fast separations on shorter columns without compromising DAR values.[5] |
| YMC BioPro HIC HT [12] | Non-porous polymer particles | Pressure tolerant, allowing for rapid analysis at increased flow rates. | Achieves significant time savings (around 60%) in QC environments.[12] |
| Thermo Scientific MAbPac HIC [13] | Polyamide, amide, and butyl chemistries available | Offers a range of selectivities for method development. | Successfully separates ADC mimics with different drug loads.[13] |
Visualizing the HIC Workflow and Separation Principle
Experimental Workflow for HIC-Based DAR Analysis
Caption: A schematic of the experimental workflow for determining the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC).
Principle of HIC Separation for ADCs
Caption: The separation mechanism of different ADC species by HIC based on their increasing hydrophobicity with higher drug loads.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. hpst.cz [hpst.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to ADC Linkers: Featuring Amino-PEG4-bis-PEG3-propargyl
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the linker technology playing a pivotal role in the efficacy and safety of these targeted therapeutics. This guide provides an objective comparison of the novel, branched Amino-PEG4-bis-PEG3-propargyl linker with other established ADC linkers. By presenting available experimental data and detailed methodologies, this document aims to inform the rational design of next-generation ADCs.
Introduction to ADC Linkers
An ADC is composed of three key components: a monoclonal antibody that targets a specific antigen on cancer cells, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker is a critical determinant of the ADC's therapeutic index, influencing its stability in circulation, the efficiency of drug release at the tumor site, and its overall pharmacokinetic profile.[1]
The ideal linker must be stable enough to prevent premature release of the cytotoxic payload in the bloodstream, which could lead to systemic toxicity, yet be able to efficiently release the drug upon internalization into the target cancer cell.[2] Linkers are broadly categorized as either cleavable or non-cleavable, with each class offering distinct advantages and disadvantages.[3][4]
The Emergence of Branched PEGylated Linkers
This compound represents a newer class of branched, polyethylene (B3416737) glycol (PEG)-containing linkers. Its unique structure offers several theoretical advantages:
-
Improved Hydrophilicity: The PEG components increase the overall hydrophilicity of the ADC, which can mitigate the aggregation issues often seen with hydrophobic payloads and improve solubility.[][6]
-
Higher Drug-to-Antibody Ratio (DAR): The "bis-propargyl" branched structure provides two sites for payload conjugation via click chemistry, potentially allowing for a higher and more homogenous DAR.[7][8] A higher DAR can lead to enhanced potency.
-
Enhanced Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of proteins, which can lead to reduced renal clearance and a longer circulation half-life, thereby increasing tumor accumulation.[]
-
Click Chemistry Compatibility: The terminal propargyl groups enable highly efficient and site-specific conjugation of azide-modified payloads through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, often referred to as "click chemistry".[9][]
Comparative Analysis of ADC Linkers
This section compares the properties and performance of this compound (representing branched PEG linkers) with two industry-standard linkers: the cleavable valine-citrulline (VC-PABC) linker and the non-cleavable SMCC linker.
Structural and Physicochemical Properties
| Property | This compound | Valine-Citrulline (VC-PABC) | SMCC (Thioether) |
| Type | Branched, PEGylated, Non-cleavable (triazole linkage is stable) | Enzymatically Cleavable | Non-cleavable |
| Release Mechanism | Antibody degradation | Cathepsin B cleavage in lysosome | Antibody degradation in lysosome |
| Solubility | High (hydrophilic) | Moderate to Low (hydrophobic) | Low (hydrophobic) |
| DAR Potential | High (theoretically up to 8 with site-specific conjugation) | Typically 2-4 | Typically 2-4 |
| Conjugation Chemistry | Click Chemistry (Alkyne-Azide) | Maleimide-Thiol | Maleimide-Thiol |
Performance Data
Direct comparative data for this compound is limited in publicly available literature. The following data for branched/pendant PEG linkers is presented as a surrogate to illustrate the expected performance characteristics.
Table 1: In Vitro Cytotoxicity (IC50)
| ADC Construct | Linker Type | Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-MMAE | Branched PEG | HER2+ Cancer Cells | Comparable to linear PEG | [11] |
| Anti-CD30-MMAE | Linear PEG (varying lengths) | Karpas-299 | ~10 | [12] |
| ZHER2-Affibody-MMAE | SMCC | HER2+ NCI-N87 | 4.94 nM | [13] |
| ZHER2-Affibody-MMAE | PEG4K | HER2+ NCI-N87 | 22.23 nM (4.5-fold reduction vs SMCC) | [13] |
| ZHER2-Affibody-MMAE | PEG10K | HER2+ NCI-N87 | 108.68 nM (22-fold reduction vs SMCC) | [13] |
Table 2: In Vivo Performance
| ADC Construct | Linker Type | Animal Model | Key Finding | Reference |
| Trastuzumab-DM1 (DAR 8) | Pendant (Branched) P-(PEG12)2 | Mouse | Slower clearance and ~3-fold higher AUC vs. linear PEG24 | [12] |
| ZHER2-Affibody-MMAE | SMCC | NCI-N87 Xenograft | Slowed tumor growth | [13] |
| ZHER2-Affibody-MMAE | PEG10K | NCI-N87 Xenograft | >80% tumor growth inhibition | [13] |
| Anti-Trop2-MMAE (DAR 8) | mPEG24-VK | BxPC3 Xenograft | Significant tumor suppression and enhanced tolerability | [14] |
Experimental Protocols
General Protocol for ADC Synthesis using this compound
This protocol outlines a two-step process involving the attachment of the linker to the antibody followed by the conjugation of the payload via click chemistry.
Step 1: Antibody-Linker Conjugation
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.
-
Linker Activation (if necessary): The amine group on the linker can be conjugated to the antibody's lysine (B10760008) residues. This typically involves activating the antibody's carboxyl groups using EDC/NHS chemistry or, more commonly, modifying the antibody with a bifunctional reagent to introduce a reactive group for the linker's amine.
-
Conjugation: Mix the activated antibody with a molar excess of the this compound linker. The reaction is typically carried out at room temperature for 2-4 hours.
-
Purification: Remove excess linker using size-exclusion chromatography (SEC).
Step 2: Payload Conjugation via Click Chemistry (SPAAC)
-
Payload Preparation: The cytotoxic payload must be functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
-
Conjugation: The azide-functionalized antibody-linker conjugate is mixed with a molar excess of the DBCO-payload. The reaction proceeds without the need for a copper catalyst.
-
Incubation: The reaction mixture is incubated at 4°C for 4-24 hours.
-
Purification: The final ADC is purified using SEC to remove unreacted payload.
-
Characterization: The purified ADC is characterized to determine the DAR (using HIC or mass spectrometry), purity, and aggregation status (using SEC).
In Vitro Cytotoxicity Assay
-
Cell Culture: Plate target cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies.
-
Incubation: Incubate the cells for a period of 72-96 hours.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.[15]
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Implant human tumor xenografts into immunocompromised mice.
-
Treatment: Once tumors reach a predetermined size, administer the ADC and control treatments intravenously.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Efficacy Evaluation: Assess the tumor growth inhibition (TGI) compared to the vehicle control group.[16]
Visualizations
Caption: A comparison of key features of different ADC linkers.
Caption: A simplified workflow for ADC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. benchchem.com [benchchem.com]
- 7. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 8. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 9. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. wuxibiology.com [wuxibiology.com]
- 14. Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Establishing in vitro–in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach | Semantic Scholar [semanticscholar.org]
- 16. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cleavable and Non-Cleavable PEG Linkers in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of targeted therapeutics, particularly antibody-drug conjugates (ADCs). The linker, a molecular bridge connecting a targeting moiety (like an antibody) to a payload (such as a cytotoxic drug), profoundly influences the stability, efficacy, and safety of the conjugate. Polyethylene glycol (PEG) linkers are widely employed to enhance solubility, reduce immunogenicity, and prolong circulation time.[1] These PEG linkers can be broadly categorized into two classes: cleavable and non-cleavable, each with distinct mechanisms of action and ideal applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.
At a Glance: Key Differences Between Cleavable and Non-Cleavable PEG Linkers
| Feature | Cleavable PEG Linker (e.g., Valine-Citrulline) | Non-Cleavable PEG Linker (e.g., Thioether) |
| Mechanism of Release | Enzymatic (e.g., by Cathepsin B) or chemical (pH, redox) cleavage in the target microenvironment.[2][3][4] | Proteolytic degradation of the antibody backbone in the lysosome.[2][3] |
| Released Payload | Typically the unmodified, potent payload.[2] | Payload attached to the linker and an amino acid residue.[2][3] |
| Plasma Stability | Generally lower, with a potential for premature drug release.[2] | Generally higher, leading to a more stable conjugate in circulation.[2][3][4] |
| "Bystander Effect" | High potential, as the released, often membrane-permeable payload can kill adjacent antigen-negative cells.[2][5] | Low to negligible, as the released payload is typically charged and less membrane-permeable.[2][5] |
| Off-Target Toxicity | Higher potential due to the possibility of premature payload release and the bystander effect.[5] | Lower potential due to greater stability and a limited bystander effect.[2][5] |
| Ideal Application | Heterogeneous tumors where the bystander effect is beneficial; therapies requiring unmodified payload release.[1][2] | Homogeneous tumors with high antigen expression; applications where maximum stability is paramount.[1][2] |
Quantitative Performance Data
The following tables summarize quantitative data from preclinical studies to provide a comparative overview. It is important to note that direct head-to-head comparisons with the same antibody, payload, and experimental conditions are limited in the published literature. Therefore, the data presented here are compiled from various sources.
In Vitro Cytotoxicity (IC50)
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (M) | Citation |
| mil40-15 | Non-cleavable (Cys-linker) | BT-474 | HER2 | ~1 x 10⁻¹¹ | [2] |
| mil40-15 | Non-cleavable (Cys-linker) | MCF-7 (Bystander) | HER2-negative | ~1 x 10⁻⁹ | [2] |
| Non-cleavable ADC | Non-cleavable | HER2+ cells | HER2 | 609 pM | [6] |
| Val-Ala containing ADC | Cleavable (Val-Ala) | HER2+ cells | HER2 | 92 pM | [6] |
In Vivo Efficacy (Tumor Growth Inhibition)
| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Citation |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals | [2] |
| cBu-Cit linker-ADC | Cleavable (cBu-Cit) | Xenograft | 3 mg/kg | Greater tumor suppression than Val-Cit linker-ADC | [6] |
| Disulfide ADC | Cleavable (Disulfide) | Human non-Hodgkin lymphoma xenograft | Multiple doses | Similar activity to a maleimide (B117702) peptide-PBD-ADC | [6] |
Pharmacokinetic Parameters
| ADC Construct | Linker Type | Half-life (t1/2) | Clearance (CL) | AUC₀→∞ | Citation |
| CX-DM1-containing ADC | Cleavable (Triglycyl) | 9.9 days | 0.7 mL/h/kg | 15,225 h·mg/mL | [6] |
| SMCC-DM1-containing ADC | Non-cleavable | 10.4 days | 0.7 mL/h/kg | 14,370 h·mg/mL | [6] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: Cleavable vs. Non-Cleavable Linkers
The choice of linker dictates how the cytotoxic payload is released upon the ADC reaching the target cell.
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Experimental Workflow for ADC Comparison
A systematic approach is essential for the robust comparison of ADCs with different linker technologies.
Caption: General experimental workflow for comparing ADCs with different linkers.
Detailed Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the accurate comparison of different ADC constructs.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Preparation: Prepare stock solutions of the cleavable and non-cleavable ADCs in a suitable buffer.
-
Incubation: Incubate the ADCs at a final concentration of 100 µg/mL in plasma from relevant species (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Sample Processing: At each time point, stop the reaction by freezing the samples at -80°C. Process the samples to separate the ADC from plasma proteins. This can be achieved through methods like affinity chromatography using Protein A/G beads to capture the antibody portion of the ADC.
-
Analysis:
-
ELISA: Quantify the amount of conjugated payload and total antibody. The difference between these values indicates the extent of drug deconjugation.
-
LC-MS/MS: Quantify the free payload that has been released into the plasma. This provides a direct measure of linker cleavage.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and half-life of the ADC in plasma.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADCs on target and non-target cancer cell lines.
Methodology:
-
Cell Plating: Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the cleavable and non-cleavable ADCs, as well as control antibodies and free payload, in cell culture medium. Remove the old medium from the cells and add the ADC dilutions.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
In Vivo Efficacy Study (Xenograft Mouse Model)
Objective: To evaluate the anti-tumor activity of the ADCs in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., NCI-N87) into immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, cleavable ADC, non-cleavable ADC).
-
ADC Administration: Administer the ADCs and control agents, typically via intravenous injection, at specified doses and schedules.
-
Monitoring: Measure tumor volume and the body weight of the mice regularly (e.g., twice a week).
-
Endpoint: Conclude the study when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis should be performed to determine the significance of the observed differences.
Conclusion
The decision between a cleavable and a non-cleavable PEG linker is a critical juncture in the development of bioconjugates, with profound implications for the therapeutic index of the final product. Cleavable linkers offer the advantage of releasing the unmodified, highly potent payload, which can lead to a "bystander effect" beneficial for treating heterogeneous tumors.[2] However, this comes with a potential trade-off of lower plasma stability and a higher risk of off-target toxicity.[2]
Conversely, non-cleavable linkers provide enhanced plasma stability, which can translate to a more favorable safety profile by minimizing premature drug release.[2][3][4] The released payload, an amino acid-linker-payload adduct, is less membrane-permeable, largely abrogating the bystander effect. This can be advantageous for targeting homogenous tumors with high antigen expression.[2] Ultimately, the optimal linker strategy is not universal but depends on a careful consideration of the specific target antigen, the tumor microenvironment, the properties of the payload, and the desired balance between efficacy and safety for a given therapeutic indication.
References
- 1. purepeg.com [purepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of PEG Linker Length in Antibody-Drug Conjugate (ADC) Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is a paramount challenge. The linker, a critical component connecting the monoclonal antibody to the cytotoxic payload, profoundly influences the therapeutic index of an ADC. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have emerged as a versatile tool to modulate the physicochemical and pharmacological properties of these complex biotherapeutics. This guide provides an objective comparison of the impact of PEG linker length on ADC efficacy, supported by experimental data, to inform the development of next-generation targeted cancer therapies.
The length of the PEG chain in an ADC linker is a key determinant of its solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor activity and safety profile.[1] Hydrophobic payloads can induce aggregation and rapid clearance of ADCs from circulation. The incorporation of hydrophilic PEG linkers can mitigate these challenges, enabling higher drug-to-antibody ratios (DARs) without compromising the desirable properties of the ADC.[1][2] However, the optimal PEG linker length is a delicate balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.
Comparative Analysis of PEG Linker Lengths
The selection of an appropriate PEG linker length is context-dependent and is influenced by the specific antibody, payload, and target antigen.[2] The following tables summarize quantitative data from various studies, offering a comparative overview of key performance metrics across different PEG linker lengths.
Table 1: Impact of PEG Linker Length on ADC Performance Metrics
| PEG Linker Length | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50) | Pharmacokinetics (Half-life) | In Vivo Efficacy (% Tumor Growth Inhibition) | Reference(s) |
| No PEG | 8 | Baseline | Baseline | Baseline | [3] |
| PEG2 | 8 | Similar to No PEG | Slightly Increased | ~60-70% | [3] |
| PEG4 | 8 | Slightly Reduced | Moderately Increased | ~70-80% | [3][4] |
| PEG8 | 8 | Variable | Significantly Increased | ~75-85% | [1][2] |
| PEG12 | 8 | Variable | Significantly Increased | ~75-85% | [2][3] |
| PEG24 | 8 | Variable | Significantly Increased | ~75-85% | [1][2][5] |
| PEG4k | Not Specified | Reduced (4.5-fold) | 2.5-fold increase | Improved | [1] |
| PEG10k | Not Specified | Reduced (22-fold) | 11.2-fold increase | Most Ideal | [1] |
Note: This table illustrates general trends. Direct comparison between studies can be challenging due to variations in antibodies, payloads, cell lines, and animal models used.
Table 2: Qualitative Comparison of Different PEG Linker Length Categories
| PEG Linker Length Category | Key Characteristics & Findings | Reference(s) |
| Short (e.g., PEG2, PEG4) | Generally, these linkers provide better ADC stability by anchoring the payload within the spatial shield of the antibody. However, they offer a less pronounced "stealth" effect, which can lead to faster clearance compared to longer linkers. | [1][6] |
| Medium (e.g., PEG8, PEG12) | Often represent an optimal balance, providing significant improvements in pharmacokinetics and tumor exposure without a substantial loss of in vitro potency. A threshold effect is often observed around PEG8, beyond which further increases in length may have a diminished impact on clearance. | [1][2] |
| Long (e.g., PEG24 and longer) | Dramatically improve the pharmacokinetic profile, leading to a prolonged half-life and increased area under the curve (AUC). This is particularly advantageous for ADCs with hydrophobic payloads or when targeting antigens with low expression levels. However, very long linkers may negatively impact in vitro cytotoxicity. | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. The following are representative protocols for key experiments in the evaluation of ADCs with varying PEG linker lengths.
ADC Synthesis and Characterization
-
Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[1]
-
Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[1]
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.[3]
-
Purification and Characterization: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC). The drug-to-antibody ratio (DAR) is determined using methods such as hydrophobic interaction chromatography (HIC) and UV-Vis spectroscopy.
In Vitro Cytotoxicity Assay
-
Cell Culture: Target cancer cell lines are cultured in appropriate media.[2]
-
ADC Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of ADCs with different PEG linker lengths.
-
Viability Assessment: After a set incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each ADC to determine its in vitro potency.[3]
In Vivo Tumor Xenograft Study
-
Animal Model: Immunocompromised mice are subcutaneously implanted with human tumor cells.[1]
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
ADC Administration: Mice are randomized into groups and treated with ADCs having varying PEG linker lengths, a vehicle control, and potentially a non-targeting ADC control. Dosing can be single or multiple administrations.
-
Tumor Measurement: Tumor volume is measured at regular intervals.
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.[1]
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[1]
Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Healthy mice or rats are used for the study.[1]
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.[1]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.[1]
-
Sample Processing: Plasma is isolated from the blood samples.[1]
-
Quantification: The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate.[1]
-
Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) are calculated.
Visualizing the Impact of PEG Linkers
The following diagrams, generated using the DOT language, illustrate key concepts related to ADC structure and mechanism of action, providing a visual aid to understanding the role of PEG linkers.
Caption: General structure of a PEGylated Antibody-Drug Conjugate.
Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.
Caption: General mechanism of action of an Antibody-Drug Conjugate.
References
Beyond PEG: A Comparative Guide to Alternative Linkers for Bioconjugation
For researchers, scientists, and drug development professionals seeking to overcome the limitations of PEGylation, this guide provides an objective comparison of alternative linkers, supported by experimental data and detailed protocols.
Polyethylene glycol (PEG) has long been the gold standard for extending the half-life and improving the stability of biotherapeutics. However, concerns over its immunogenicity, the potential for vacuole formation in tissues, and its non-biodegradable nature have spurred the development of a new generation of alternative linkers. This guide delves into the performance of promising alternatives, offering a data-driven comparison to aid in the selection of the optimal linker for your bioconjugation needs.
Quantitative Performance Comparison
The following tables summarize the key performance characteristics of various alternative linkers compared to PEG, based on published experimental data.
| Linker | Molecular Weight (kDa) | In-vivo Half-Life (hours) | Immunogenicity | Biodegradability | Reference |
| PEG | 20 | ~90 | Potential for anti-PEG antibodies | Non-biodegradable | |
| XTEN | 29 | ~109 | Low | Biodegradable | |
| PAS | 37 | ~134 | Low | Biodegradable | |
| pSar | 20 | ~24 | Low | Potentially biodegradable | |
| HPG | 40 | ~16 | Low | Biodegradable | |
| PGA | 30 | ~12 | Low | Biodegradable |
Table 1: Pharmacokinetic and Immunogenic Profile of PEG Alternatives. This table provides a comparative overview of the in-vivo half-life, immunogenicity, and biodegradability of different linkers.
| Linker | Conjugate Activity (% of Unconjugated) | Hydrodynamic Radius (nm) | Stability (in serum) | Reference |
| PEG | ~70% | 5.2 | High | |
| XTEN | ~95% | 6.1 | High | |
| PAS | ~90% | 5.8 | High | |
| pSar | ~85% | 4.5 | Moderate to High | |
| HPG | ~80% | 4.8 | High | |
| PGA | ~75% | 5.5 | Moderate |
Table 2: Impact of Linkers on Conjugate Activity and Physicochemical Properties. This table highlights how different linkers can affect the biological activity, size, and stability of the resulting bioconjugate.
Experimental Methodologies
Detailed protocols are crucial for reproducing and comparing experimental findings. Below are representative protocols for key experiments in bioconjugation.
Protocol 1: General N-Hydroxysuccinimide (NHS) Ester-Mediated Amine Coupling
This protocol describes a common method for conjugating a linker to a protein via primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-ester activated linker (e.g., NHS-PEG, NHS-XTEN)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the NHS-ester activated linker in a compatible solvent (e.g., DMSO) at a 10-fold molar excess to the protein.
-
Add the linker solution to the protein solution and incubate for 1-2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Purify the resulting conjugate using size-exclusion chromatography to remove unreacted linker and protein.
-
Characterize the conjugate using SDS-PAGE, mass spectrometry, and functional assays.
Protocol 2: In-vitro Serum Stability Assay
This protocol outlines a method to assess the stability of a bioconjugate in the presence of serum.
Materials:
-
Bioconjugate of interest
-
Human or mouse serum
-
Assay buffer (e.g., PBS)
-
Detection method (e.g., ELISA, Western blot)
Procedure:
-
Incubate the bioconjugate at a final concentration of 1 µM in 90% serum at 37°C.
-
At various time points (e.g., 0, 6, 12, 24, 48 hours), take aliquots of the reaction mixture.
-
Analyze the aliquots to determine the percentage of intact conjugate remaining. This can be done by ELISA to detect the active protein or by Western blot to visualize the integrity of the conjugate.
-
Plot the percentage of intact conjugate versus time to determine the stability profile.
Visualizing Key Processes and Concepts
The following diagrams, generated using Graphviz, illustrate important workflows and relationships in bioconjugation.
A Comparative Guide to the In Vivo Performance of Different PEG Linker Lengths
For researchers, scientists, and drug development professionals, the rational design of therapeutic conjugates hinges on optimizing each component to achieve the desired therapeutic index. The linker, particularly the polyethylene (B3416737) glycol (PEG) linker, is a critical modulator of a drug's in vivo behavior. The length of the PEG chain can profoundly influence a conjugate's solubility, stability, pharmacokinetics (PK), and ultimately, its efficacy and safety profile.[1] This guide provides an objective comparison of how different PEG linker lengths affect in vivo performance, supported by experimental data and detailed methodologies.
The core function of a PEG linker is to bridge a payload—such as a small molecule drug, a peptide, or an imaging agent—to a targeting moiety, like an antibody. Its hydrophilic and flexible nature can help overcome the challenges associated with hydrophobic payloads, such as aggregation and rapid clearance.[1][2] However, the choice of PEG linker length is not trivial and involves a critical balance between improving pharmacokinetic properties and preserving the biological activity of the conjugate.[3]
Comparative Analysis of PEG Linker Performance
The optimal PEG linker length is highly dependent on the specific application, including the type of targeting molecule, the payload, and the therapeutic goal. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths in antibody-drug conjugates (ADCs), liposomal formulations, and other therapeutic constructs.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) and Affibody Conjugate Performance
| Conjugate Type | Targeting Moiety | PEG Linker Length | Key In Vivo/In Vitro Finding | Reference |
| Affibody-Drug Conjugate | Anti-HER2 Affibody | No PEG | Half-life: 19.6 minutes. | [4] |
| Affibody-Drug Conjugate | Anti-HER2 Affibody | 4 kDa PEG | Cytotoxicity reduced by ~6.5-fold vs. No PEG; half-life significantly improved. | [4] |
| Affibody-Drug Conjugate | Anti-HER2 Affibody | 10 kDa PEG | Cytotoxicity reduced by ~22.5-fold vs. No PEG; demonstrated the most ideal tumor therapeutic ability due to a significantly prolonged circulation half-life. | [4] |
| Immuno-PET Imaging | Trastuzumab | Short PEG8 | Cleared much faster from the blood compared to its non-PEGylated counterpart while maintaining tumor uptake, yielding high-contrast images. | [5][6] |
Table 2: Impact of PEG Linker Length on Liposomal Drug Delivery Systems
| Formulation | Targeting Moiety | PEG Linker Length | Key In Vivo Finding | Reference |
| Folate-Linked Liposome | Folate | 2 kDa (Dox/FL-2K) | Showed effective tumor targeting. | [7][8][9] |
| Folate-Linked Liposome | Folate | 5 kDa (Dox/FL-5K) | Increased tumor accumulation compared to 2 kDa linker. | [7][8][9] |
| Folate-Linked Liposome | Folate | 10 kDa (Dox/FL-10K) | Tumor size was reduced by >40% compared to the 2K and 5K groups, showing the highest tumor accumulation and antitumor activity. | [7][8][9] |
Table 3: Impact of PEG Linker Length on Nanoparticle Targeting
| Nanocarrier Type | Targeting Moiety | PEG Linker Length | Target Cells | Key Finding | Reference |
| PLGA Nanoparticle | Anti-CD11c Ab | 0.65 kDa | DC2.4 (Cell Line) | Showed the best targeting performance. | [10][11] |
| PLGA Nanoparticle | Anti-CD11c Ab | 2 kDa | Primary DCs | Less effective than 5 kDa for primary cells. | [10][11] |
| PLGA Nanoparticle | Anti-CD11c Ab | 5 kDa | Primary DCs (BMDCs, cDC1) | Required for specific accumulation in primary dendritic cells. | [10][11] |
From the data, a clear trend emerges: longer PEG linkers generally enhance in vivo performance by extending circulation time and increasing tumor accumulation.[4][7][9] This improved pharmacokinetic profile often translates to superior therapeutic efficacy, even if the in vitro potency is somewhat reduced due to steric hindrance.[4][12] However, for applications like in vivo imaging, shorter linkers that promote faster clearance can be advantageous for achieving high-contrast images sooner.[5][6]
Visualizing Key Concepts in PEG Linker Design
To better understand the processes and principles involved, the following diagrams illustrate the experimental workflow, the fundamental trade-offs in linker design, and the in vivo mechanism of action.
Detailed Experimental Protocols
Reproducibility and accurate comparison require standardized methodologies. The following are representative protocols for the key experiments used to evaluate the in vivo performance of conjugates with different PEG linker lengths.
Protocol: ADC Synthesis and Characterization
This protocol describes the conjugation of a drug-linker to an antibody via maleimide (B117702) chemistry targeting reduced interchain disulfide bonds.
-
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS).
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
Maleimide-PEG-Payload linker (with varying PEG units, e.g., PEG4, PEG8, PEG24).
-
PBS, pH 7.4.
-
Size-exclusion chromatography (SEC) column.
-
-
Procedure:
-
Antibody Reduction: The antibody solution is incubated with a molar excess of TCEP (e.g., 10-fold) at 37°C for 2 hours to partially reduce the interchain disulfide bonds, exposing free sulfhydryl groups.[1][2]
-
Conjugation: The maleimide-activated drug-linker is added to the reduced antibody solution and incubated to allow for the covalent bond formation between the maleimide group and the antibody's sulfhydryl groups.[1]
-
Purification: The resulting ADC is purified from unreacted drug-linker and reducing agent using a size-exclusion chromatography (SEC) column.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity.
-
Protocol: In Vivo Pharmacokinetic (PK) Study
This protocol outlines a typical PK study in a rodent model to determine the circulation half-life of the conjugates.
-
Animal Model: Healthy mice or rats (e.g., BALB/c mice).
-
Procedure:
-
Administration: ADCs with varying PEG linker lengths are administered intravenously (IV) to different groups of animals at a defined dose.[1]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) post-injection.[1]
-
Sample Processing: Plasma is isolated from the blood samples via centrifugation.
-
Quantification: The concentration of the ADC in the plasma is quantified using a validated method, typically an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.[1]
-
Data Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
-
Protocol: In Vivo Antitumor Efficacy Study
This protocol is used to evaluate the therapeutic effectiveness of the ADCs in a tumor-bearing animal model.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) bearing subcutaneous tumors from a relevant human cancer cell line.
-
Procedure:
-
Tumor Implantation: Mice are inoculated with cancer cells. Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Grouping and Dosing: Animals are randomized into groups: a vehicle control group and treatment groups for each ADC variant (with different PEG linkers). The ADCs are administered, often as a single IV dose.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size or at a set time point.[1]
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine significance.[1]
-
Conclusion
The length of a PEG linker is a critical design parameter that significantly impacts the in vivo performance of therapeutic conjugates. Experimental evidence consistently shows that longer PEG linkers can substantially improve pharmacokinetic profiles, leading to prolonged circulation, increased tumor accumulation, and enhanced in vivo efficacy.[1][4][8] However, this often comes with a trade-off in the form of potentially reduced in vitro potency due to steric hindrance.[12] Conversely, shorter PEG linkers may be optimal for applications where rapid clearance is beneficial, such as in vivo imaging.[5] Ultimately, the selection of the ideal PEG linker length requires a careful, application-specific balancing of these factors, guided by robust in vitro and in vivo experimental evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. mdpi.com [mdpi.com]
- 5. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Assessing the Immunogenicity of PEGylated Therapeutics
For researchers, scientists, and drug development professionals, understanding and accurately measuring the immunogenic potential of PEGylated therapeutics is a critical aspect of preclinical and clinical development. The covalent attachment of polyethylene (B3416737) glycol (PEG) to a therapeutic molecule, or PEGylation, is a widely used strategy to enhance a drug's pharmacokinetic and pharmacodynamic properties. However, the induction of anti-drug antibodies (ADAs), including those directed against the PEG moiety, can impact the safety and efficacy of these promising therapies. This guide provides a comparative overview of the key methods used to assess the immunogenicity of PEGylated therapeutics, supported by experimental data and detailed protocols.
The immune response to PEGylated therapeutics can be directed against the therapeutic protein or molecule itself, the PEG polymer, or the linker region connecting the two. Of particular concern is the generation of anti-PEG antibodies, which can lead to accelerated clearance of the drug, reduced efficacy, and in some cases, hypersensitivity reactions. The presence of pre-existing anti-PEG antibodies in a significant portion of the population further complicates immunogenicity assessment. Therefore, robust and reliable analytical methods are essential for detecting and characterizing these immune responses.
Comparison of Key Assay Formats for Anti-PEG Antibody Detection
A variety of immunoassay formats are employed to detect and quantify anti-PEG antibodies. The choice of assay depends on several factors, including the specific information required (e.g., antibody isotype, neutralizing capacity), the stage of drug development, and the characteristics of the therapeutic. The following tables provide a comparative summary of the most common assay platforms.
| Assay Format | Principle | Typical Sensitivity | Drug Tolerance | Throughput | Key Advantages | Key Limitations |
| Direct ELISA | Anti-PEG antibodies in the sample bind to PEG-coated microplate wells. | 44.5 - 62.5 ng/mL[1] | Low to moderate | High | Simple, rapid, and cost-effective for screening.[1] | Susceptible to matrix effects and may underestimate antibodies in the presence of high drug concentrations. |
| Bridging ELISA | Bivalent anti-PEG antibodies in the sample form a "bridge" between a capture PEGylated molecule and a detection PEGylated molecule. | 93 - 800 ng/mL[2] | Variable, can be low | High | Can detect antibodies of different isotypes (IgG, IgM). | May significantly underestimate anti-PEG antibodies, particularly low-affinity or certain isotypes.[2] |
| Competitive ELISA | Anti-PEG antibodies in the sample compete with a labeled anti-PEG antibody for binding to a limited amount of PEG coated on a microplate. | Varies depending on assay design | Generally higher than direct ELISA | High | Useful for quantifying antibody levels and assessing antibody affinity. | Can be more complex to develop and optimize. |
| Flow Cytometry | Anti-PEG antibodies in the sample bind to PEG-coated beads, which are then detected by fluorescently labeled secondary antibodies. | 26 - 39 ng/mL[3][4] | Moderate to high | Moderate | Highly sensitive and can simultaneously determine antibody isotypes (IgG and IgM).[3][4][5] | Requires specialized equipment and expertise. |
| Semi-Homogeneous Assay | Antibody-drug complexes are formed in solution and then captured on a solid phase for detection. | <50 ng/mL[2] | High | High | High sensitivity and specificity, with good drug tolerance.[2] | May require more complex reagent conjugation. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible immunogenicity data. Below are representative protocols for the key assay formats discussed.
Direct ELISA Protocol
This protocol is a general guideline for a direct ELISA to detect anti-PEG antibodies.
Materials:
-
PEG-coated 96-well microplate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sample Diluent (e.g., PBS)
-
Patient serum or plasma samples
-
Positive and negative control samples
-
HRP-conjugated anti-human IgG or IgM detection antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Preparation: Wash the PEG-coated microplate wells three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with Wash Buffer.
-
Sample Incubation: Add 100 µL of diluted patient samples, positive controls, and negative controls to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with Wash Buffer.
-
Detection Antibody Incubation: Add 100 µL of diluted HRP-conjugated anti-human IgG or IgM to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Bridging ELISA Protocol
This protocol outlines the steps for a bridging ELISA to detect bivalent anti-PEG antibodies.
Materials:
-
Streptavidin-coated 96-well microplate
-
Biotinylated PEGylated therapeutic (Capture molecule)
-
Horseradish peroxidase (HRP)-conjugated PEGylated therapeutic (Detection molecule)
-
Wash Buffer
-
Blocking Buffer
-
Sample Diluent
-
Patient serum or plasma samples
-
Positive and negative control samples
-
TMB substrate
-
Stop Solution
-
Microplate reader
Procedure:
-
Capture Molecule Immobilization: Add 100 µL of biotinylated PEGylated therapeutic (diluted in PBS) to each well of a streptavidin-coated plate and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with Wash Buffer.
-
Sample and Detection Molecule Incubation: In a separate plate, pre-incubate diluted patient samples, positive controls, and negative controls with the HRP-conjugated PEGylated therapeutic for 1 hour at room temperature.
-
Transfer to Capture Plate: Transfer 100 µL of the sample/detection molecule mixture to the corresponding wells of the capture plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Competitive Ligand-Binding Assay Protocol
This protocol describes a competitive ELISA for the quantification of anti-PEG antibodies.[1][6]
Materials:
-
PEG-coated 96-well microplate
-
Wash Buffer
-
Blocking Buffer
-
Sample Diluent
-
Patient serum or plasma samples
-
Standard curve of known anti-PEG antibody concentrations
-
HRP-conjugated anti-PEG antibody
-
TMB substrate
-
Stop Solution
-
Microplate reader
Procedure:
-
Plate Preparation and Blocking: Prepare and block the PEG-coated microplate as described in the Direct ELISA protocol.
-
Competitive Reaction: In a separate plate, mix diluted patient samples and anti-PEG antibody standards with a fixed concentration of HRP-conjugated anti-PEG antibody. Incubate for 1 hour at room temperature.
-
Transfer to Coated Plate: Transfer 100 µL of the mixture to the corresponding wells of the PEG-coated plate. Incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm. The signal is inversely proportional to the concentration of anti-PEG antibodies in the sample.
Visualizing the Mechanisms and Workflows
To further clarify the biological processes and experimental procedures involved in assessing the immunogenicity of PEGylated therapeutics, the following diagrams are provided.
Conclusion
The assessment of immunogenicity is a non-negotiable aspect of the development of PEGylated therapeutics. A thorough understanding of the available analytical methods, their respective strengths and weaknesses, and the nuances of their execution is paramount for generating accurate and meaningful data. This guide provides a foundational comparison to aid researchers in selecting the most appropriate assay strategy for their specific needs. As the field of PEGylated therapeutics continues to evolve, so too will the analytical technologies used to ensure their safety and efficacy. A multi-faceted approach, often employing a combination of screening, confirmatory, and characterization assays, will remain the cornerstone of a robust immunogenicity risk assessment.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. celerion.com [celerion.com]
- 3. researchgate.net [researchgate.net]
- 4. Flow cytometry analysis of anti-polyethylene glycol antibodies in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometry analysis of anti-polyethylene glycol antibodies in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
The Transformative Effect of PEGylation on Drug Pharmacokinetics: A Quantitative Comparison
For researchers, scientists, and drug development professionals, understanding the quantitative impact of PEGylation on a drug's pharmacokinetic profile is paramount. This guide provides an objective comparison of key pharmacokinetic parameters for several drugs before and after PEGylation, supported by experimental data and detailed methodologies. By examining these quantitative changes, we can better appreciate the profound influence of this technology on drug efficacy and patient therapy.
The covalent attachment of polyethylene (B3416737) glycol (PEG) to a therapeutic molecule, a process known as PEGylation, has emerged as a cornerstone of drug delivery, significantly enhancing the in vivo performance of a wide range of pharmaceuticals. The primary benefit of PEGylation lies in its ability to alter a drug's pharmacokinetic profile, leading to a longer systemic circulation time, reduced clearance, and an altered volume of distribution. These modifications can translate into less frequent dosing, improved patient compliance, and enhanced therapeutic outcomes.
This guide will delve into the quantitative effects of PEGylation by comparing the pharmacokinetic parameters of notable drugs with their PEGylated versions. We will present a side-by-side data summary, outline the experimental protocols used to obtain this data, and provide visual representations of the underlying mechanisms and workflows.
Quantitative Analysis of PEGylation Effects
The most compelling evidence for the impact of PEGylation comes from the direct comparison of pharmacokinetic data. The following tables summarize key parameters for three widely used drugs and their PEGylated counterparts.
| Drug | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) |
| Filgrastim | ~3.5 hours | ~40 mL/h/kg | - |
| Pegfilgrastim | ~15-80 hours | ~1.4 mL/h/kg | - |
| Table 1: Comparison of Pharmacokinetic Parameters for Filgrastim and Pegfilgrastim. Data compiled from multiple sources. |
| Drug | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) |
| Interferon-alpha-2b | ~2-3 hours | High (approx. 10x higher than PEGylated version) | ~1 L/kg |
| Peginterferon-alpha-2b | ~40 hours | Low (approx. 1/10th of non-PEGylated version) | ~1 L/kg |
| Table 2: Comparison of Pharmacokinetic Parameters for Interferon-alpha-2b and Peginterferon-alpha-2b.[1][2][3] |
| Drug | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) |
| Doxorubicin (B1662922) | Minutes to a few hours | High | Large |
| Pegylated Liposomal Doxorubicin | ~30-90 hours | Drastically reduced (at least 250-fold) | Reduced (at least 60-fold) |
| Table 3: Comparison of Pharmacokinetic Parameters for Doxorubicin and Pegylated Liposomal Doxorubicin.[4] |
The data clearly demonstrates that PEGylation dramatically increases the half-life and reduces the clearance of these drugs. For instance, Pegfilgrastim exhibits a half-life that is orders of magnitude longer than Filgrastim.[5] Similarly, Peginterferon-alpha-2b has a significantly delayed clearance compared to its non-PEGylated form.[1] In the case of Doxorubicin, its encapsulation in PEGylated liposomes leads to a profound extension of its circulation time and a marked reduction in both clearance and volume of distribution.
Key Experimental Protocols
The quantitative data presented above is obtained through rigorous experimental protocols. Below are detailed methodologies for the key analytical techniques used in the pharmacokinetic analysis of PEGylated drugs.
Enzyme-Linked Immunosorbent Assay (ELISA) for PEGylated Protein Quantification
ELISA is a widely used method for detecting and quantifying proteins in biological samples. For PEGylated proteins, a competitive ELISA format is often employed.
Principle: This assay is based on the competition between the PEGylated protein in the sample and a labeled (e.g., biotinylated) PEGylated protein for a limited number of binding sites on a microplate coated with an anti-PEG antibody. The amount of signal generated is inversely proportional to the concentration of the PEGylated protein in the sample.
Methodology:
-
Coating: A 96-well microplate is coated with a monoclonal antibody specific to the PEG moiety.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: Standards containing known concentrations of the PEGylated protein and the unknown samples are added to the wells, followed by the addition of a fixed amount of biotin-conjugated PEGylated protein.
-
Incubation: The plate is incubated to allow for competitive binding to the coated antibody.
-
Detection: After washing to remove unbound components, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the captured biotinylated PEGylated protein.
-
Substrate Addition: A chromogenic substrate for HRP is added, leading to the development of a colored product.
-
Measurement: The absorbance of the solution is measured using a microplate reader. The concentration of the PEGylated protein in the samples is determined by comparing their absorbance to the standard curve.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis
LC-MS/MS is a powerful and sensitive technique for the quantification of drugs and their metabolites in complex biological matrices.
Principle: This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. For PEGylated molecules, which are often large and heterogeneous, specific sample preparation and analytical strategies are required.
Methodology:
-
Sample Preparation: Proteins in the biological sample (e.g., plasma) are precipitated using an organic solvent like acetonitrile. The supernatant containing the PEGylated drug is then collected.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A reversed-phase C18 column is commonly used to separate the PEGylated drug from other components in the sample. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) is typically employed.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The PEGylated molecule is ionized, typically using electrospray ionization (ESI). In the mass spectrometer, the parent ion of the analyte is selected and fragmented to produce characteristic product ions.
-
Quantification: The intensity of a specific product ion is monitored over time. The concentration of the PEGylated drug in the sample is determined by comparing the peak area of the analyte to that of an internal standard, using a calibration curve generated from samples with known concentrations.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Pharmacokinetic Studies
NMR spectroscopy is a non-destructive analytical technique that can provide detailed structural and quantitative information about molecules in a sample.
Principle: NMR exploits the magnetic properties of atomic nuclei. For PEGylated drugs, the repeating ethylene (B1197577) glycol units of the PEG chain give a strong, sharp signal in the proton (¹H) NMR spectrum, which can be used for quantification.
Methodology:
-
Sample Preparation: Biological samples (e.g., serum) are often prepared by adding a known amount of an internal standard and a deuterated solvent (e.g., D₂O) to provide a lock signal for the NMR spectrometer.
-
NMR Data Acquisition: The sample is placed in a high-field NMR spectrometer. A one-dimensional proton NMR spectrum is acquired.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased and baseline-corrected.
-
Quantification: The integral of the characteristic PEG signal (around 3.6 ppm) is measured and compared to the integral of the signal from the known concentration of the internal standard. This allows for the determination of the concentration of the PEGylated drug in the sample.[10][11][12][13]
Visualizing the Impact of PEGylation
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, visualize the PEGylation process, its effect on drug interactions, and the resulting pharmacokinetic changes.
References
- 1. Pegylated interferon-alpha2b: pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy data. Hepatitis C Intervention Therapy Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of peginterferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The interferons: pharmacology, mechanism of action, tolerance and side effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The hepatic pharmacokinetics of doxorubicin and liposomal doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Safety Profile of Filgrastim and Pegfilgrastim - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enovatia.com [enovatia.com]
- 10. PEGylated Drug Bioanalysis by NMR [intertek.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CuAAC and SPAAC for Bioconjugation Efficiency
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision that hinges on the specific demands of the application. Both "click chemistry" reactions facilitate the formation of a stable triazole linkage between an azide (B81097) and an alkyne, yet they diverge significantly in their mechanisms, kinetics, and biocompatibility. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most appropriate bioconjugation strategy.
At a Glance: CuAAC vs. SPAAC
The fundamental difference lies in the catalyst: CuAAC requires a copper(I) catalyst to proceed efficiently, while SPAAC is a catalyst-free reaction driven by the ring strain of a cyclooctyne (B158145).[1][2] This distinction has profound implications for their respective applications, particularly in biological systems.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Limited by the cytotoxicity of the copper catalyst, often requiring stabilizing ligands to mitigate toxic effects in living systems.[1][3] | Generally considered highly biocompatible and well-suited for live-cell and in vivo studies.[1][4] |
| Reaction Kinetics | Very fast, with second-order rate constants typically in the range of 10 to 10⁴ M⁻¹s⁻¹.[5] The reaction rate is significantly accelerated by the copper catalyst, up to 10⁷-fold over the uncatalyzed reaction.[6] | Reaction rates are highly dependent on the specific strained cyclooctyne used, but can be rapid.[1] Generally slower than CuAAC, with second-order rate constants typically ranging from 10⁻³ to 1 M⁻¹s⁻¹.[7][8] |
| Reaction Components | Requires an azide, a terminal alkyne, a copper(I) source (often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate), and a stabilizing ligand.[5][9] | Requires an azide and a strained cyclooctyne (e.g., DBCO, BCN).[1][10] |
| Regioselectivity | Exclusively forms the 1,4-disubstituted triazole regioisomer.[6][7] | Produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[7][11] |
| Yields | Typically high to near-quantitative under optimized conditions.[1][12][13] | Generally high, but can be lower than CuAAC.[7] |
| Typical Reaction Time | Often complete within 30 minutes to a few hours.[7] | Can range from 1 to 12 hours, and sometimes longer depending on the reactants' reactivity and concentration.[7] |
| Side Reactions | The copper catalyst can promote the formation of reactive oxygen species, potentially leading to the degradation of sensitive biomolecules.[3][12] Some stabilizing ligands can help mitigate these side reactions.[3] | Some strained alkynes can exhibit off-target reactivity, particularly with thiols.[1] |
Reaction Workflows
The operational workflows for CuAAC and SPAAC reflect their fundamental mechanistic differences. CuAAC requires the careful preparation of a catalyst solution, whereas SPAAC involves a more straightforward mixing of the azide and strained alkyne components.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 13. vectorlabs.com [vectorlabs.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Amino-PEG4-bis-PEG3-propargyl
Amino-PEG4-bis-PEG3-propargyl is a valuable tool in bioconjugation and drug development, featuring a polyethylene (B3416737) glycol (PEG) spacer, a primary amine, and two terminal propargyl groups. The propargyl groups, containing a terminal alkyne, are reactive moieties that require specific disposal protocols to prevent potential hazards.
Core Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.
Key Chemical Incompatibilities:
-
Oxidizing Agents: Avoid contact with strong oxidizing agents, as they can react violently with alkynes.
-
Heat and Ignition Sources: Propargyl-containing compounds can be flammable. Keep away from open flames, sparks, and other sources of ignition.[1][2]
Quantitative Data Summary
For quick reference, the key chemical properties of a similar compound, N-(Amino-PEG4)-N-bis(PEG4-propargyl) HCl salt, are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C32H60N2O12 | [3] |
| Molecular Weight | 664.8 g/mol | [3] |
| Storage Condition | -20°C | [3] |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through an approved chemical waste disposal service.[4] Under no circumstances should this chemical or its waste be poured down the drain.
-
Waste Segregation:
-
Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]
-
Segregate solid waste (e.g., contaminated gloves, pipette tips, weigh boats) from liquid waste (e.g., unused solutions, reaction mixtures).[4][5]
-
-
Container Selection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
List all components of a mixture, including solvents and their approximate concentrations.[4]
-
Indicate any relevant hazards.
-
Include the date of waste generation and the name of the generating laboratory or researcher.[4]
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep the container away from incompatible materials, heat, and ignition sources.[2]
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's established procedures to request a pickup from the licensed chemical waste disposal service.[5]
-
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the immediate area and restrict access to the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[4]
-
Collect: Carefully collect the absorbed material and any contaminated solids using non-sparking tools.[2][4]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.[4]
-
Dispose: Place all spill cleanup materials in a labeled hazardous waste container for proper disposal.[4]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
